molecular formula C10H12BrNO2 B3183815 Methyl 3-amino-3-(3-bromophenyl)propanoate CAS No. 1038381-80-4

Methyl 3-amino-3-(3-bromophenyl)propanoate

Cat. No.: B3183815
CAS No.: 1038381-80-4
M. Wt: 258.11
InChI Key: AYYCGDYJGQKXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(3-bromophenyl)propanoate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-3-(3-bromophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(3-bromophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYCGDYJGQKXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 3-Bromophenyl Beta-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

The incorporation of


-amino acids into therapeutic scaffolds has revolutionized peptidomimetic drug design, offering enhanced proteolytic stability and novel folding propensities (foldamers). Among these, 3-bromophenyl 

-amino acid derivatives
(specifically 3-amino-3-(3-bromophenyl)propanoic acid) represent a "privileged structure" in medicinal chemistry.

This guide analyzes the technical utility of this scaffold. Unlike simple phenyl analogs, the 3-bromo substituent provides two critical advantages:

  • Electronic & Steric Modulation: The bromine atom introduces specific lipophilicity (

    
    -halogen bonding capabilities) that enhances binding affinity in hydrophobic pockets of GPCRs and enzymes.
    
  • Synthetic Versatility: It serves as a pre-installed "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of bi-aryl libraries late in the drug discovery cycle.

Part 1: Structural & Chemical Rationale[1][2]

The "Beta" Advantage

Natural


-amino acids are susceptible to rapid degradation by endogenous proteases. Shifting the amino group to the 

-position (creating a C3 backbone) confers resistance to enzymatic hydrolysis, extending the half-life of peptide-based drugs.
The "3-Bromo" Advantage

The selection of the 3-bromophenyl moiety is rarely arbitrary. It addresses specific medicinal chemistry challenges:

FeatureTherapeutic ImpactMechanism
Halogen Bonding Increased PotencyThe Br atom can act as a Lewis acid, forming directed halogen bonds with backbone carbonyls or Lewis basic residues (e.g., His, Asp) in the target protein.
Lipophilicity Membrane PermeabilityThe bromo-substituent increases logP, facilitating blood-brain barrier (BBB) crossing for neurological targets.
Metabolic Stability Blocked OxidationSubstitution at the meta position can block metabolic hydroxylation at the otherwise vulnerable phenyl ring positions.

Part 2: Synthetic Methodologies

To utilize this scaffold, high enantiopurity is required. We present two validated protocols: one for bulk racemic synthesis and one for enantioselective resolution.

Protocol A: Rodionov-Johnson Condensation (Bulk/Racemic)

Best for: Initial scaffold generation and non-chiral applications.

Reagents: 3-Bromobenzaldehyde, Malonic acid, Ammonium acetate, Ethanol. Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

  • Dissolution: Dissolve 3-bromobenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in ethanol.

  • Amine Addition: Add ammonium acetate (2.0 eq).

  • Reflux: Heat to reflux (approx. 78°C) for 8–12 hours. The reaction evolves

    
    .
    
  • Crystallization: Cool the mixture. The

    
    -amino acid typically precipitates as a white solid.
    
  • Purification: Recrystallize from aqueous ethanol to remove unreacted aldehyde.

Protocol B: Enzymatic Kinetic Resolution (Enantioselective)

Best for: Generating (S)-3-amino-3-(3-bromophenyl)propanoic acid for clinical candidates.

Reagents: Racemic ethyl ester of the scaffold, Lipase PSIM (from Burkholderia cepacia), Isopropyl ether (


), Water.
  • Esterification: Convert the racemic acid (from Protocol A) to its ethyl ester using

    
    .
    
  • Enzymatic Hydrolysis: Suspend the racemic ester in water-saturated

    
    . Add Lipase PSIM.
    
  • Incubation: Stir at 45°C. The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Adjust pH to basic to extract the unreacted (R)-ester into the organic layer. Acidify the aqueous layer to precipitate the pure (S)-3-amino-3-(3-bromophenyl)propanoic acid .

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-Bromobenzaldehyde Rodionov Rodionov-Johnson Condensation Start->Rodionov + Malonic Acid + NH4OAc RacemicAcid Racemic 3-Br-beta-Phe Rodionov->RacemicAcid Esterification Esterification (EtOH/SOCl2) RacemicAcid->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Lipase Lipase PSIM Hydrolysis RacemicEster->Lipase Kinetic Resolution SAcid (S)-Acid (Active Scaffold) Lipase->SAcid Hydrolyzed Product REster (R)-Ester (Recycle) Lipase->REster Unreacted

Caption: Workflow for converting 3-bromobenzaldehyde to enantiopure (S)-beta-amino acid scaffold.

Part 3: Therapeutic Case Studies

Case Study 1: Antihypertensive Agents (RIT 1412)

Compound:


-(3-bromo-4-hydroxy-5-methoxyphenyl)alanine (RIT 1412).[1]
Context:  Early research identified this derivative as a potent, long-acting antihypertensive.
Mechanism: 
Unlike standard beta-blockers, RIT 1412 utilizes the 

-amino acid backbone to modulate the sympathetic nervous system and potentially the renin-angiotensin axis. The 3-bromo substituent is critical here for metabolic resistance , allowing the drug to persist in plasma and exert blood pressure lowering effects for >8 hours, significantly longer than non-halogenated analogs.
Case Study 2: Integrin Antagonists ( & )

Target: Integrins are heterodimeric transmembrane receptors involved in cell adhesion and signaling.[2] Role of Scaffold: The 3-bromophenyl


-amino acid serves as an RGD (Arg-Gly-Asp) mimetic .
  • The carboxylic acid mimics the Aspartate (D).

  • The amino group (often derivatized) mimics the Arginine (R).

  • The 3-Bromophenyl group: Acts as a rigid linker that locks the molecule into the bioactive conformation required to fit the integrin binding cleft. The bromine atom specifically fills hydrophobic sub-pockets in the

    
     subunit, improving selectivity against other integrins.
    
  • Application: Treatment of inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF).

Case Study 3: DPP-4 Inhibition (Diabetes)

Context: Dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) are used to treat Type 2 Diabetes.[3] Innovation: While Sitagliptin uses a trifluorophenyl group, recent research utilizes the 3-bromophenyl analog as a precursor for "Next-Gen" gliptins.

  • Suzuki Coupling: The bromine allows researchers to attach heteroaryl groups (e.g., pyridine, pyrimidine) to the phenyl ring after the

    
    -amino acid core is synthesized.
    
  • Result: Creation of dual inhibitors (e.g., DPP-4 + GSK-3

    
    ) that not only control insulin but also target tau aggregation in Alzheimer's (neuro-metabolic link).
    
Visualization: Mechanism of Action (Integrin Blockade)

MOA Integrin Integrin Receptor (alpha4-beta7) Inflammation Inflammation Integrin->Inflammation T-Cell Homing (Gut Tissue) Ligand Natural Ligand (MAdCAM-1) BindingSite RGD Binding Pocket Ligand->BindingSite Natural Binding Drug 3-Br-Beta-AA Antagonist Drug->Integrin Inhibition/Blockade Drug->BindingSite High Affinity Competition HalogenPocket Hydrophobic Sub-pocket Drug->HalogenPocket Br-atom Interaction (Selectivity Filter) BindingSite->Integrin Activation

Caption: Competitive inhibition of Integrin receptors by 3-bromo-beta-amino acid derivatives.

Part 4: Future Outlook & Library Generation

The true power of the 3-bromophenyl


-amino acid lies in its potential for Late-Stage Diversification . Drug discovery teams should treat this molecule not just as a final product, but as a branching point .

Workflow for Library Generation:

  • Synthesize Scaffold: Produce (S)-3-amino-3-(3-bromophenyl)propanoic acid (Protocol B).

  • Protect: Protect amine (Boc/Fmoc) and acid (Ester).

  • Cross-Couple: Perform parallel Suzuki couplings with 96 different aryl-boronic acids.

    • Target: Bi-aryl derivatives.[4]

    • Goal: Explore chemical space for "super-binders" in GPCR pockets.

  • Deprotect & Screen: Remove protecting groups and screen for biological activity.

References

  • Source: Journal of the Chemical Society.

    
    -(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine (RIT 1412), an antihypertensive agent.[1]
    
    
  • Source: MDPI Molecules.

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.
    
    
  • Integrin Antagonists and 3-Bromo Derivatives: Source: Google Patents / Vertex Pharmaceuticals. Title: Antagonists of human integrin (

    
    ) - Patent US11174228B2.
    
    
  • DPP-4 Inhibitors and Quinazoline Derivatives: Source: Nature Scientific Reports / NIH. Title: Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives.

  • General Review of Beta-Amino Acids in Drug Design: Source: PMC (PubMed Central). Title: Synthesis and interest in medicinal chemistry of

    
    -phenylalanine derivatives (
    
    
    
    -PAD): an update (2010–2022).

Sources

Synthesis, Physicochemical Profiling, and Applications of Methyl 3-amino-3-(3-bromophenyl)propanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary


-amino acids and their ester derivatives are indispensable building blocks in modern medicinal chemistry. By introducing an additional carbon atom into the peptide backbone, 

-amino acids confer profound resistance to enzymatic degradation by peptidases while inducing stable, predictable secondary structures (such as

-turns and helices) in peptidomimetic therapeutics[1].

This technical whitepaper provides an in-depth analysis of Methyl 3-amino-3-(3-bromophenyl)propanoate , a highly versatile


-amino ester. The presence of a meta-substituted bromine atom on the phenyl ring transforms this molecule from a simple structural motif into a powerful synthetic hub, enabling orthogonal functionalization for the rapid generation of diverse chemical libraries.

Physicochemical Profiling & Structural Analysis

Methyl 3-amino-3-(3-bromophenyl)propanoate is commercially and synthetically available in two primary forms: the free base (typically an oil or low-melting solid) and the hydrochloride salt (a highly stable, crystalline powder)[2],[3]. The salt form is overwhelmingly preferred in drug development pipelines due to its enhanced shelf-life and resistance to spontaneous inter-molecular lactamization.

Table 1: Quantitative Physicochemical Data
PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 1038381-80-41197825-07-2
Molecular Formula C10H12BrNO2C10H13BrClNO2
Molecular Weight 258.11 g/mol 294.57 g/mol
InChI Key AYYCGDYJGQKXIO-UHFFFAOYSA-NN/A
Physical State Viscous Liquid / OilCrystalline Solid / Powder
Primary Reactive Sites Aryl Bromide, Primary Amine, Methyl EsterAryl Bromide, Methyl Ester (Amine protected as salt)

Strategic Synthesis Workflows: The Regioselectivity Imperative

The Pitfall of Late-Stage Bromination

A common, yet flawed, strategic assumption in synthesizing this molecule is to build the


-amino ester core first (yielding methyl 3-amino-3-phenylpropanoate) and subsequently perform an electrophilic aromatic bromination using N-Bromosuccinimide (NBS)[4].

The Causality of Failure: The alkyl side chain of the propanoate is an ortho/para-directing group. Attempting a late-stage bromination will dominantly yield the 4-bromo (para) or 2-bromo (ortho) isomers due to the electronic stabilization of the Wheland intermediate at these positions[4]. Accessing the meta-bromo derivative via direct bromination is electronically disfavored.

The Solution: Bottom-Up Multicomponent Assembly

To guarantee absolute regiochemical fidelity, the synthesis must proceed via a bottom-up approach utilizing 3-bromobenzaldehyde , where the meta-bromine is already fixed[2]. The most robust method is a modified Rodionov reaction (a variant of the Mannich-type multicomponent condensation)[5],[6].

SynthesisWorkflow Aldehyde 3-Bromobenzaldehyde (Meta-Br fixed) Imine Electrophilic Imine Intermediate Aldehyde->Imine Condensation Amine Ammonium Acetate (Amine Source) Amine->Imine Malonate Malonic Acid (C2 Source) FreeAcid 3-amino-3-(3-bromophenyl) propanoic acid Malonate->FreeAcid Imine->FreeAcid Malonate Addition & Decarboxylation Ester Methyl 3-amino-3- (3-bromophenyl)propanoate FreeAcid->Ester SOCl2, MeOH (Esterification)

Fig 1. Multicomponent Mannich-type condensation ensuring meta-bromo regioselectivity.

Protocol 1: Modified Rodionov Synthesis & Esterification
  • Imine Formation & Condensation: In a 500 mL round-bottom flask, combine 3-bromobenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and ammonium acetate (2.0 equiv) in 200 mL of absolute ethanol.

    • Causality: Ammonium acetate serves a dual role. It provides the ammonia necessary to condense with the aldehyde to form the highly electrophilic imine intermediate, while the acetate acts as a mild base to deprotonate the malonic acid, generating the nucleophilic enol[6].

  • Reflux & Decarboxylation: Heat the mixture to 80 °C for 8 hours. Following the nucleophilic attack of the malonate onto the imine, the intermediate undergoes thermally driven decarboxylation (loss of CO2) to yield the free

    
    -amino acid.
    
  • Isolation: Cool the mixture to 0 °C. The zwitterionic free acid will precipitate. Filter and wash with cold ethanol to remove unreacted starting materials.

  • In Situ Esterification: Suspend the isolated free acid in anhydrous methanol (100 mL) and cool to 0 °C. Add thionyl chloride (SOCl2, 1.5 equiv) dropwise.

    • Causality: SOCl2 reacts exothermically with methanol to generate anhydrous HCl gas in situ. The HCl acts as a potent Brønsted acid catalyst to activate the carboxylic acid for nucleophilic attack by methanol. Crucially, it also immediately protonates the basic

      
      -amino group, preventing self-condensation (lactamization) and trapping the final product as the highly stable hydrochloride salt[3].
      
  • Final Workup: Reflux for 4 hours, then concentrate under reduced pressure to yield Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride as a pure white solid.

Pharmacological Utility & Downstream Functionalization

The true value of Methyl 3-amino-3-(3-bromophenyl)propanoate lies in its tri-orthogonal reactivity. The molecule possesses three distinct handles that can be manipulated independently without interfering with one another.

DownstreamUtility Core Methyl 3-amino-3- (3-bromophenyl)propanoate Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Aryl Bromide Handle Hydrolysis Ester Hydrolysis (LiOH/H2O) Core->Hydrolysis Methyl Ester Handle Amidation Peptide Coupling (HATU/DIPEA) Core->Amidation Primary Amine Handle Biaryl Biaryl β-Amino Derivatives Suzuki->Biaryl FreeAcid Free β-Amino Acid Building Block Hydrolysis->FreeAcid Peptide Peptidomimetic Therapeutics Amidation->Peptide

Fig 2. Orthogonal functionalization pathways leveraging the three reactive sites.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To generate biaryl libraries for structure-activity relationship (SAR) studies, the aryl bromide handle is exploited.

  • Reagent Assembly: In a Schlenk tube, combine the

    
    -amino ester (1.0 equiv), a substituted arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
    
  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step of the catalytic cycle, increasing the overall turnover frequency for sterically unhindered aryl bromides.

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v) and degas via three freeze-pump-thaw cycles.

    • Causality: Degassing is an absolute necessity. Ambient oxygen will rapidly oxidize the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, permanently halting the catalytic cycle before oxidative addition can occur.

  • Execution: Seal the tube and heat to 90 °C for 12 hours, followed by standard aqueous workup and silica gel chromatography.

Quality Control & Self-Validating Analytical Protocols

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS Isotopic Signatures: The presence of the bromine atom provides a definitive structural proof. Bromine exists naturally as two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio. Therefore, the mass spectrum must exhibit a characteristic doublet for the[M+H]+ pseudo-molecular ion at m/z 258.0 and 260.0 of equal intensity. The absence of this 1:1 doublet immediately indicates a failure in the synthesis (e.g., debromination during processing).
  • 
    H NMR Diagnostics (CDCl
    
    
    
    or DMSO-d
    
    
    ):
    • The methyl ester (-OCH

      
      ) will appear as a sharp, unambiguous singlet integrating to 3H at ~3.6 ppm.
      
    • The chiral

      
      -CH proton will appear as a distinct triplet or multiplet at ~4.4 ppm.
      
    • The aromatic region will show a characteristic meta-substituted pattern (4H total), notably featuring an isolated singlet at ~7.5 ppm corresponding to the proton situated directly between the bromine atom and the propanoate alkyl chain.

References

  • ResearchGate / Hilaris. Enantioselective Synthesis of β-amino acids: A Review. Retrieved from: [Link]

  • National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from:[Link]

Sources

Strategic Utilization of Methyl 3-amino-3-(3-bromophenyl)propanoate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Methyl 3-amino-3-(3-bromophenyl)propanoate in Peptidomimetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Foldamer Stability, and Late-Stage Diversification

Executive Summary

In the landscape of modern peptidomimetics, Methyl 3-amino-3-(3-bromophenyl)propanoate (M-3-ABP) has emerged as a "privileged scaffold." Unlike standard


-amino acids, this 

-amino acid derivative offers a unique dual advantage: the formation of stable secondary structures (foldamers) resistant to proteolysis, and a chemically active "bromine handle" that enables late-stage diversification via palladium-catalyzed cross-coupling. This guide provides a comprehensive technical analysis of M-3-ABP, detailing its synthesis, incorporation into solid-phase protocols, and application in generating high-diversity therapeutic libraries.
Part 1: Structural & Chemical Profile[1]

M-3-ABP is a


-amino acid ester. In the context of peptide backbone engineering, the insertion of an additional methylene group (

) between the amine and the carboxylic acid fundamentally alters the folding landscape. The 3-bromophenyl substituent at the

-position serves as a steric anchor for helix formation and a reactive site for medicinal chemistry.
Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name Methyl 3-amino-3-(3-bromophenyl)propanoate
Molecular Formula

Molecular Weight 258.11 g/mol
Chirality Available as Racemic, (

)-, or (

)-enantiomers (Crucial for foldamer handedness)
Key Functional Group Aryl Bromide (Meta-position)
Reactivity Profile Amine (Nucleophile), Ester (Electrophile), Aryl Bromide (Cross-coupling partner)
CAS Number 845909-00-4 (HCl salt)
Part 2: Synthetic Pathways (The Foundation)

To utilize M-3-ABP in drug discovery, obtaining enantiopure material is non-negotiable. Racemic


-peptides fail to form coherent secondary structures. We recommend a scalable Rodionov Synthesis  followed by Enzymatic Kinetic Resolution (EKR) .
2.1 Synthesis Protocol: Modified Rodionov Reaction & EKR

Objective: Synthesize (


)-Methyl 3-amino-3-(3-bromophenyl)propanoate with 

ee.

Step 1: The Rodionov Reaction (Racemic Assembly) The Rodionov reaction offers a direct one-pot route to


-amino acids from aldehydes.
  • Reagents: 3-Bromobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (reflux).

  • Procedure:

    • Dissolve 3-bromobenzaldehyde and malonic acid in ethanol.

    • Add ammonium acetate and heat to reflux for 8–12 hours.

    • Upon cooling, the

      
      -amino acid precipitates. Filter and wash with cold ethanol.
      
    • Esterification: Reflux the crude acid in methanol with thionyl chloride (

      
      , 1.2 eq) to yield the racemic methyl ester.
      

Step 2: Enzymatic Kinetic Resolution (Chiral Separation) Chemical resolution is often inefficient. Lipase-catalyzed hydrolysis is the industry standard for


-amino esters.
  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (pH 7.0) biphasic system or water-saturated MTBE.

  • Procedure:

    • Suspend racemic M-3-ABP in MTBE.

    • Add phosphate buffer and CAL-B beads.

    • Incubate at 30°C with orbital shaking.

    • Mechanism: CAL-B selectively hydrolyzes the (

      
      )-ester to the free acid, leaving the (
      
      
      
      )-ester
      intact.
    • Workup: Filter off the enzyme. Wash the organic phase with basic water (removes (

      
      )-acid). Evaporate the organic phase to isolate pure (
      
      
      
      )-M-3-ABP.
Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-Bromobenzaldehyde Rodionov Rodionov Reaction (NH4OAc, Malonic Acid) Start->Rodionov RacemicAcid Racemic 3-amino-3-(3-bromophenyl) propionic acid Rodionov->RacemicAcid Esterification Esterification (MeOH, SOCl2) RacemicAcid->Esterification RacemicEster Racemic Methyl Ester Esterification->RacemicEster EKR Enzymatic Kinetic Resolution (CAL-B Lipase) RacemicEster->EKR SAcid (R)-Free Acid (Hydrolyzed) EKR->SAcid Hydrolysis REster (S)-Methyl Ester (Intact, >98% ee) EKR->REster No Reaction

Figure 1: Chemo-enzymatic workflow for the synthesis of enantiopure M-3-ABP.

Part 3: Peptidomimetic Engineering
3.1 Foldamer Architecture

The primary utility of M-3-ABP lies in its ability to induce specific secondary structures. While


-peptides form 

-helices (3.6 residues/turn),

-peptides typically form a 14-helix (defined by a 14-membered hydrogen-bonded ring between

and

).
  • Steric Driving Force: The bulky 3-bromophenyl group at the

    
    -position restricts rotation around the 
    
    
    
    bond, entropically favoring the folded state.
  • Stability: The absence of the standard

    
    -peptide bond topology renders these sequences invisible to common proteases (trypsin, chymotrypsin), significantly increasing plasma half-life.
    
3.2 Late-Stage Diversification (The "Bromine Handle")

Standard peptide synthesis requires a unique building block for every side-chain variation. M-3-ABP changes this paradigm. By incorporating the bromine-containing scaffold into the peptide first, researchers can use Suzuki-Miyaura Cross-Coupling on the solid phase to generate a library of analogues from a single precursor peptide.

Part 4: Experimental Protocol: On-Resin Suzuki Coupling

Context: This protocol assumes the M-3-ABP unit has already been incorporated into a peptide chain attached to Rink Amide resin.

Reagents:

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    with SPhos (for difficult couplings).
  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (5.0 eq).

  • Base:

    
     (aqueous).
    
  • Solvent: DME (Dimethoxyethane) / Water / Ethanol (7:2:1 ratio).

Step-by-Step Methodology:

  • Preparation: Place the resin-bound peptide (containing the 3-bromophenyl moiety) in a microwave-compatible vial.

  • Solvation: Swell the resin in DME for 15 minutes.

  • Reagent Addition: Add the Boronic Acid (5 eq) and Catalyst (0.1 eq) dissolved in the solvent mixture. Add the aqueous base (10 eq).

  • Degassing: Sparge the mixture with Argon for 5 minutes (Critical: Oxygen poisons Pd catalysts).

  • Reaction: Irradiate in a microwave reactor at 80°C for 30 minutes (or 60°C for 2 hours if thermal).

  • Washing: Filter the resin and wash extensively:

    • 3x DMF (removes organics)

    • 3x Sodium Diethyldithiocarbamate solution in DMF (0.05 M) (Critical: Removes Pd scavengers/black residue).

    • 3x DCM.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/Water (95:2.5:2.5) and analyze via LC-MS.[2]

Visualization: Diversification Logic

SuzukiCoupling Scaffold Resin-Bound Peptide (Contains 3-Bromophenyl) Coupling Suzuki-Miyaura Coupling (R-B(OH)2, Pd(0), Base) Scaffold->Coupling Wash Pd Scavenging Wash (Diethyldithiocarbamate) Coupling->Wash Cleavage TFA Cleavage Wash->Cleavage Lib1 Analog A (R = 4-Methoxyphenyl) Cleavage->Lib1 Lib2 Analog B (R = 3-Pyridyl) Cleavage->Lib2 Lib3 Analog C (R = Naphthyl) Cleavage->Lib3

Figure 2: Late-stage diversification workflow allowing the generation of diverse libraries from a single solid-phase precursor.

Part 5: Therapeutic Implications & Case Studies
Case Study: RGD Integrin Antagonists

Integrins are transmembrane receptors that mediate cell adhesion. The RGD (Arg-Gly-Asp) sequence is the universal recognition motif.

  • Problem: Linear RGD peptides degrade rapidly and lack specificity between Integrin subtypes (e.g.,

    
     vs 
    
    
    
    ).
  • Solution with M-3-ABP:

    • Replace the central Gly or Asp with M-3-ABP to induce a turn structure (Foldamer approach).

    • Use the "Bromine Handle" to couple a hydrophobic biphenyl group. This group reaches into the hydrophobic pocket adjacent to the RGD binding site in the integrin, enhancing affinity and selectivity.

    • Result: A proteolytically stable, high-affinity antagonist generated via the Suzuki workflow described above.

References
  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link

  • Planas, M., et al. (2007). "Effectiveness of the Suzuki-Miyaura cross-coupling reaction for solid-phase peptide modification." Tetrahedron. Link

  • Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of beta-amino acids." Berichte der deutschen chemischen Gesellschaft.
  • Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids." Tetrahedron. Link

Sources

Literature review of 3-substituted beta-phenylalanine analogs

Engineering Chiral Complexity: A Technical Whitepaper on 3-Substituted -Phenylalanine Analogs

Executive Summary



1




1

This technical guide explores the mechanistic rationale behind the use of 3-substituted

Pharmacological Significance & Mechanistic Grounding

The integration of 3-substituted

sitagliptin2

Causality in Drug Design: The specific substitution pattern on the phenyl ring is not arbitrary. The highly electronegative fluorine atoms modulate the pKa of the


GMealMeal IngestionGLP1GLP-1 ReleaseMeal->GLP1InactiveInactive GLP-1GLP1->Inactive Cleaved byInsulinInsulin SecretionGLP1->Insulin StimulatesDPP4DPP-4 EnzymeDPP4->Inactive CatalyzesDrugSitagliptinDrug->DPP4 Inhibits

Mechanism of DPP-4 inhibition by β-phenylalanine analogs.

Chemical Synthesis Workflows: Transition-Metal Catalysis

Historically, synthesizing enantiopure

2

Causality in Catalyst Selection: Merck and Solvias pioneered the direct asymmetric hydrogenation of unprotected enamines using a rhodium(I) catalyst complexed with a chiral ferrocenyl-based diphosphine ligand[2]. Unprotected enamines are notoriously difficult to hydrogenate enantioselectively because they readily tautomerize to imines, leading to poor facial selectivity. The bulky ferrocenyl ligand creates a rigid, sterically demanding chiral pocket. This locks the enamine substrate into a specific conformation, ensuring that the oxidative addition of

2

GEnamineUnprotected EnamineRhCatRh(I)-FerrocenylEnamine->RhCatChiralCenterFacial SelectivityRhCat->ChiralCenter CoordinationH2H2 GasH2->RhCatBetaAminoEnantiopure β-Amino AcidChiralCenter->BetaAmino Hydrogenation

Rh-catalyzed asymmetric hydrogenation of unprotected enamines.

Biocatalytic Cascades: The Green Chemistry Frontier

While transition-metal catalysis is efficient, biocatalysis offers unparalleled regio- and stereoselectivity under mild, aqueous conditions[3]. Two primary enzymatic classes dominate the synthesis of 3-substituted ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



-Transaminases ( -TA)



4Causality in Reaction Engineering:


4


4

GKetoEsterβ-Keto EsterOmegaTAω-TransaminaseKetoEster->OmegaTAProduct(S)-β-Phe EsterOmegaTA->Product TransaminationByproductKetoneOmegaTA->ByproductAmineDonorAmine DonorAmineDonor->OmegaTA

Enzymatic transamination of β-keto esters to β-phenylalanine.

Phenylalanine Aminomutase (PAM)

PAMs, originally isolated from Taxus chinensis, catalyze the isomerization of naturally abundant (S)-


5Causality of the MIO Cofactor:5


6

Quantitative Data Analysis

The following table summarizes the performance metrics of the primary synthetic routes for 3-substituted

Synthesis MethodCatalyst / EnzymeSubstrateYield (%)Enantiomeric Excess (ee %)Key Advantage
Asymmetric Hydrogenation Rh(I)-FerrocenylUnprotected Enamine>95%>98%High throughput, industrial scale[2]
Asymmetric Hydrogenation Ru-BINAPngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-acyl-

-amino acrylates
90%90-95%Broad substrate scope[1]
Biocatalytic Transamination Engineered

-TA

-Keto Esters
85-92%>99%Mild conditions, high stereoselectivity[4]
Aminomutase Isomerization PAM (Taxus chinensis)

-Phenylalanine
72%>99%Utilizes abundant natural amino acids

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where in-process metrics confirm the success of the transformation before downstream isolation.

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of Enamines
  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless steel autoclave with the unprotected enamine substrate (1.0 eq) and the Rh(I)-ferrocenyl catalyst (0.005 eq).

  • Solvent Addition: Dissolve the mixture in degassed methanol. Causality: Polar protic solvents stabilize the polar transition state of the enamine-rhodium complex, accelerating the reaction rate.

  • Pressurization: Seal the autoclave, purge with

    
     gas three times, and pressurize to 250 psi. Causality: High pressure ensures sufficient dissolved 
    
    
    concentration to overcome the rate-limiting oxidative addition step.
  • Self-Validating Kinetic Monitoring: Stir the reaction at 50°C. Use a mass flow controller to monitor

    
     uptake continuously. The reaction is deemed complete when 
    
    
    consumption plateaus, providing real-time validation without breaking the pressurized seal.
  • Isolation & Validation: Vent the reactor, concentrate the solvent in vacuo, and analyze the crude mixture via chiral HPLC. An ee of >98% validates the facial selectivity of the catalyst.

Protocol B: Enzymatic Synthesis using -Transaminase
  • Reaction Assembly: In a jacketed bioreactor, dissolve the 3-substituted

    
    -keto ester (30 mM) in an aqueous buffer containing 30% (v/v) DMSO to aid substrate solubility[4].
    
  • Cofactor and Donor Addition: Add 1 mM pyridoxal-5'-phosphate (PLP) and a 5-fold molar excess of isopropylamine (amine donor). Causality: PLP is the essential cofactor that mediates the amino group transfer via a Schiff base intermediate.

  • Enzyme Introduction: Introduce the purified engineered

    
    -TA (e.g., mutant 3FCR_4M)[4]. Stir at 30°C.
    
  • Self-Validating pH Stat Control: The transamination process alters the ionic balance of the solution. Connect the bioreactor to an automated pH stat set to maintain pH 7.5 using 1M HCl. The volume of titrant added directly correlates with product formation, offering an orthogonal, real-time metric of enzymatic conversion.

  • Purification: Extract the aqueous layer with ethyl acetate, dry over

    
    , and purify via semi-preparative HPLC to isolate the enantiopure (S)-
    
    
    -phenylalanine ester[4].

References

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris. Available at:[Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. MDPI. Available at:[Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]

  • Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. PMC. Available at:[Link]

  • Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives. ResearchGate. Available at: [Link]

  • Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. RSC Publishing. Available at: [Link]

  • Inherent Safety at Chemical Sites. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Efficient Tandem Biocatalytic Process for the Kinetic Resolution of Aromatic β-Amino Acids. ResearchGate. Available at: [Link]

Methyl 3-amino-3-(3-bromophenyl)propanoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Title : Methyl 3-amino-3-(3-bromophenyl)propanoate: A Technical Whitepaper on Chemical Identifiers, Synthesis, and Application in Drug Discovery

Executive Summary

Methyl 3-amino-3-(3-bromophenyl)propanoate is a highly versatile β-amino ester building block critical to modern medicinal chemistry and drug development[1]. Featuring a reactive primary amine, a protected carboxylate (methyl ester), and a meta-brominated phenyl ring, this scaffold serves as a linchpin for synthesizing complex nitrogen-containing therapeutics, including peptidomimetics and small-molecule inhibitors[1]. This whitepaper details its core chemical identifiers, outlines a self-validating synthetic protocol, and explores its mechanistic utility in advanced cross-coupling reactions.

Chemical Identifiers and Structural Data

Accurate compound tracking is the foundation of reproducible research. The target molecule exists as a free base and a more stable hydrochloride salt, with commercially available enantiopure forms tailored for stereospecific drug design.

Table 1: Core Chemical Identifiers

Identifier TypeValue
Chemical Name Methyl 3-amino-3-(3-bromophenyl)propanoate
Molecular Formula C10H12BrNO2 (Base) / C10H13BrClNO2 (HCl salt)
Molecular Weight 258.11 g/mol (Base)[2]
CAS Number (Racemic Base) 1038381-80-4[2]
CAS Number (Racemic HCl) 1197825-07-2[3]
CAS Number ((S)-enantiomer HCl) 1391379-45-5[4]
CAS Number ((R)-enantiomer HCl) 845909-00-4[5]
SMILES (Base) O=C(OC)CC(N)C1=CC=CC(Br)=C1
InChI Key AYYCGDYJGQKXIO-UHFFFAOYSA-N[1]

Mechanistic Utility & Chemical Causality

In drug development, selecting the right building block is a matter of strategic causality. Methyl 3-amino-3-(3-bromophenyl)propanoate is specifically engineered for downstream functionalization:

  • The β-Amino Ester Framework : Unlike α-amino acids, β-amino acids provide enhanced proteolytic stability when incorporated into peptidomimetics[1]. The methyl ester acts as an orthogonal protecting group, preventing unwanted polymerization during amine functionalization, while remaining easily cleavable via mild basic hydrolysis (e.g., LiOH) when the free acid is required.

  • The Meta-Bromo Substitution : The bromine atom at the meta position of the phenyl ring is not merely a structural feature; it is a highly reactive synthetic handle[1]. It enables late-stage functionalization via Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). The meta geometry often forces resulting biaryl systems into specific vectors that optimally occupy hydrophobic pockets in target kinases or GPCRs, a critical factor in structure-based drug design.

Synthetic Methodology: A Self-Validating Protocol

A robust synthetic protocol must be a self-validating system, where each step includes orthogonal analytical checks to ensure intermediate integrity. The most effective route relies on a modified Mannich-type multicomponent condensation followed by esterification[1].

Step 1: Multicomponent Condensation (Mannich-Type)

  • Procedure : In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol. Reflux the mixture for 6-8 hours.

  • Causality : Ammonium acetate serves a dual role as the nitrogen source and a mild base. The reaction proceeds via an electrophilic iminium ion intermediate formed between the aldehyde and ammonia, which is subsequently attacked by the enol form of malonic acid[1]. Decarboxylation yields the intermediate 3-amino-3-(3-bromophenyl)propanoic acid.

  • Self-Validation Checkpoint : Monitor via TLC (UV active). The reaction is complete when the aldehyde spot (high Rf) disappears. Filter the resulting white precipitate and wash with cold ethanol. Verify via LC-MS (Expected m/z for [M+H]+: 244.0 / 246.0, displaying the characteristic 1:1 isotopic pattern for a single bromine atom).

Step 2: Esterification and Salt Formation

  • Procedure : Suspend the intermediate acid in anhydrous methanol (0.5 M) and cool to 0°C under an inert atmosphere. Dropwise, add thionyl chloride (SOCl2, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality : Using SOCl2 in methanol generates anhydrous HCl in situ. This is a critical strategic choice: it activates the carboxylic acid via an acyl chloride intermediate, driving the esterification to completion, while simultaneously protonating the primary amine. This prevents the free amine from undergoing oxidative degradation or side reactions, yielding the highly stable hydrochloride salt.

  • Self-Validation Checkpoint : Concentrate the reaction mixture in vacuo and triturate with diethyl ether to precipitate the product. Confirm success via 1H-NMR (DMSO-d6): Look for the emergence of a sharp 3H singlet at ~3.6 ppm (methoxy group) and the downfield shift of the amine protons (~8.5 ppm, broad singlet, 3H, -NH3+) indicating successful salt formation.

Downstream Application Workflow

Workflow A 3-Bromobenzaldehyde + Malonic Acid + NH4OAc B Multicomponent Condensation (Mannich-type) A->B C 3-Amino-3-(3-bromophenyl) propanoic acid B->C Intermediate Validation D Esterification (MeOH, SOCl2) C->D E Methyl 3-amino-3-(3-bromophenyl) propanoate HCl D->E F Orthogonal Validation (1H-NMR, LC-MS) E->F G Pd-Catalyzed Cross-Coupling (API Scaffold Generation) F->G High-Purity Precursor

Synthesis and downstream functionalization workflow for the target β-amino ester.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics for the synthesis and purification of this compound, establishing a baseline for quality control in drug development workflows.

Table 2: Quality Control Metrics and Analytical Standards

Process MetricExpected ValueAnalytical Method
Condensation Yield 70% - 80%Gravimetric Analysis
Esterification Yield > 90%Gravimetric Analysis
Chemical Purity ≥ 95%RP-HPLC (UV detection at 254 nm)
Isotopic Signature 1:1 ratio (258/260 m/z)ESI-MS (Positive Ion Mode)
Enantiomeric Excess (ee) > 98% (for chiral variants)Chiral HPLC (e.g., Chiralcel OD-H)

References

1.[4] Title: (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate ... - CP Lab Safety Source: calpaclab.com URL: 4 2.[2] Title: methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 Source: chemicalbook.com URL: 2 3.[5] Title: (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl (1 ... - Alchimica Source: alchimica.cz URL: 5 4.[3] Title: 1197825-07-2 | Methyl 3-amino-3-(3-bromophenyl)propanoate ... Source: chemscene.com URL: 3 5.[1] Title: Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem Source: benchchem.com URL: 1

Sources

Bioavailability of beta-amino acid methyl esters in drug discovery

Technical Guide: Bioavailability of -Amino Acid Methyl Esters in Drug Discovery

Executive Summary

The incorporation of



This guide analyzes the pharmacokinetic viability of


The Strategic Value of -Amino Acid Methyl Esters

The Stability-Permeability Trade-off

While

  • 
    -Amino Acids:  Rapidly transported but metabolically unstable.
    
  • 
    -Amino Acids:  Metabolically stable but often poorly permeable due to high polarity.
    
  • 
    -Amino Acid Methyl Esters:  Designed to retain the metabolic stability of the 
    
    
    -backbone while temporarily masking polarity to facilitate passive diffusion or carrier-mediated uptake.
The Prodrug Rationale

The methyl ester functions as a "bioreversible" modification. Ideally, it remains intact during absorption (crossing the enterocyte) but is hydrolyzed by intracellular or plasma carboxylesterases (CES) to release the active free acid.

Critical Design Challenge:




Physicochemical Properties & Transporter Interaction

Lipophilicity Modulation

Esterification significantly increases the partition coefficient (LogP).

  • Free

    
    -Amino Acid:  LogP 
    
    
    -2.0 to -4.0 (Highly hydrophilic).
  • Methyl Ester: LogP shifts positively by

    
     1.5–2.0 units, pushing the compound into the optimal range for passive diffusion (LogP 0–3).
    
PEPT1 Transporter Targeting

The intestinal oligopeptide transporter 1 (PEPT1/SLC15A1) is a high-capacity, low-affinity transporter. While it naturally transports di/tripeptides, it also recognizes specific amino acid esters.

  • Mechanism: The ester carbonyl mimics the peptide bond carbonyl required for PEPT1 recognition.

  • 
    -Selectivity:  PEPT1 tolerates the 
    
    
    -backbone expansion, but affinity is generally lower than for
    
    
    -analogs. Methyl esters enhance this affinity by removing the negative charge that would otherwise repel the transporter's binding pocket.

Metabolic Stability: The vs. Dichotomy

The hydrolysis of amino acid esters is primarily mediated by Carboxylesterases (CES1 in liver, CES2 in intestine) and Paraoxonase (PON1 in plasma).

Mechanistic Basis of Stability

The rate of enzymatic hydrolysis is governed by the electrophilicity of the carbonyl carbon and the steric environment.

  • Inductive Effect: In

    
    -amino esters, the protonated ammonium group (
    
    
    ) is electron-withdrawing and adjacent (
    
    
    ) to the carbonyl, making the ester bond highly electrophilic and susceptible to nucleophilic attack by the serine hydrolase.
  • Distance Effect: In

    
    -amino esters, the ammonium group is separated by an extra methylene unit (
    
    
    ). This attenuates the electron-withdrawing effect, making the carbonyl less electrophilic.
  • Steric Hindrance: The side chain in

    
    -amino acids sits on the carbon adjacent to the amine, not the carbonyl. However, the flexibility of the ethyl backbone can create unfavorable conformations for the enzyme active site.
    
Visualization: Hydrolysis Kinetics Pathway

HydrolysisPathwayProdrugβ-Amino AcidMethyl EsterIntestineIntestinal Lumen(pH 6-7)Prodrug->IntestineOral DosingEnterocyteEnterocyte(CES2 High)Intestine->EnterocytePEPT1 / Passive DiffusionPlasmaSystemic Circulation(PON1/Albumin)Enterocyte->PlasmaEfflux (Intact Ester)ActiveDrugFree β-Amino Acid(Active Species)Enterocyte->ActiveDrugHydrolysis (Slow)LiverLiver(CES1 High)Plasma->LiverDistributionPlasma->ActiveDrugPlasma Hydrolysis(Very Slow for β-esters)Liver->ActiveDrugHepatic Hydrolysis(CES1)

Caption: Kinetic disposition of

Experimental Protocols for Assessment

To validate the bioavailability of a specific

Tier 1: Chemical & Enzymatic Stability Assay

Objective: Determine the intrinsic clearance (


Protocol:

  • Preparation: Prepare a 10 mM stock of the methyl ester in DMSO.

  • Matrix: Thaw pooled human plasma or Liver S9 fraction (final protein conc. 1 mg/mL) in phosphate buffer (pH 7.4).

  • Incubation: Spike matrix with test compound (final conc. 1

    
    M) to minimize saturation. Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    min.
  • Quenching: Add 200

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the Ester (Parent) and appearance of the Acid (Metabolite).

Acceptance Criteria:

  • 
    -Ester Control: 
    
    
    min (Rapid activation).
  • 
    -Ester Target: 
    
    
    min (Controlled release).
  • Fail:

    
     hours (Bio-inactive/accumulation risk).[1]
    
Tier 2: Caco-2 Permeability Assay

Objective: Assess membrane permeability and transporter efflux.

Protocol:

  • Culture: Grow Caco-2 cells on Transwell® inserts for 21 days (TEER > 300

    
    ).
    
  • Buffer: HBSS (pH 6.5 Apical / pH 7.4 Basolateral) to mimic the intestinal gradient.

  • Dosing: Add 10

    
    M methyl ester to the Apical chamber (A-to-B) or Basolateral chamber (B-to-A).
    
  • Inhibition Check: Co-incubate with Gly-Sar (10 mM) to test for PEPT1 involvement.

  • Calculation: Calculate Apparent Permeability (

    
    ).
    
    
    

Data Interpretation Table:

ParameterLow PermeabilityModerate PermeabilityHigh Permeability

(

cm/s)
< 1.01.0 – 10.0> 10.0
Efflux Ratio (B-A/A-B) > 2.0 (Active Efflux)< 2.0< 2.0
Gly-Sar Effect No changeReduced

(PEPT1 mediated)
No change

Comparative Data Analysis

The following table summarizes the typical bioavailability shifts observed when converting


Compound ClassLogP (Approx)Plasma

(Human)
PEPT1 AffinityPrimary Clearance

-Amino Acid (Free)
-2.5StableLowRenal

-Amino Methyl Ester
-0.5< 20 minHighPlasma Hydrolysis

-Amino Acid (Free)
-2.8Highly StableVery LowRenal

-Amino Methyl Ester
-0.82 - 6 Hours ModerateHepatic Hydrolysis
Logical Workflow for Optimization

OptimizationTreeStartStart: β-Amino Acid LeadCheckLogDCheck LogD (pH 7.4)Start->CheckLogDPermeabilityCaco-2 Permeability TestCheckLogD->PermeabilityLogD > 0SynthesizeEsterSynthesize Methyl EsterCheckLogD->SynthesizeEsterLogD < 0Permeability->SynthesizeEsterPapp < 5e-6GoodCandidate SelectionPermeability->GoodPapp > 5e-6StabilityTestPlasma Stability (S9)SynthesizeEster->StabilityTestStabilityTest->Goodt1/2 = 1-4 hrsModifyModify Ester Group(Ethyl/Isopropyl)StabilityTest->Modifyt1/2 < 10 min (Too Fast)or > 24h (Too Slow)Modify->StabilityTestRetest

Caption: Decision tree for optimizing

References

  • Exploring Ester Prodrugs: A Comprehensive Review. SCIRP. [Link]

  • Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. MDPI Molecules. [Link]

  • Amino Acids in the Development of Prodrugs. NCBI PMC. [Link]

  • Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed. [Link]

  • Caco-2 Permeability Assay Protocols. Evotec. [Link]

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. [Link]

Electronic Properties of the 3-Bromophenyl Ring in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 3-bromophenyl moieties into amino acid scaffolds—specifically as 3-bromo-L-phenylalanine (


)—represents a high-value strategy in peptidomimetic drug design. Unlike its para-substituted counterpart, the meta-bromo substituent exerts a unique electronic influence governed by non-canceling inductive effects and specific halogen-bonding vectors. This guide analyzes the electronic architecture of the 3-bromophenyl ring, its impact on synthetic reactivity, and provides a validated protocol for its enantioselective construction.

Part 1: Electronic Architecture of the 3-Bromophenyl Moiety

Inductive vs. Resonance Effects

The 3-bromophenyl ring is defined by the mismatch between the bromine atom's inductive withdrawal (


) and its mesomeric donation (

).
  • Inductive Effect (

    
    ):  Bromine is highly electronegative (
    
    
    
    ), creating a strong dipole that pulls electron density from the aromatic ring through the
    
    
    -framework.
  • Mesomeric Effect (

    
    ):  While bromine has lone pairs capable of donation, this overlap is poor (
    
    
    
    mismatch). Crucially, in the 3-position (meta) , resonance effects cannot effectively delocalize charge to the amino acid attachment point (position 1).

Hammett Constant Analysis: The electronic bias is quantified by the Hammett substituent constant (


).[1]
  • 
    : The positive value confirms the substituent is electron-withdrawing.
    
  • 
    : The meta position is more electron-deficient than the para position because the weak 
    
    
    
    effect opposes the
    
    
    effect at the para position, but does not operate at the meta position.
The Sigma-Hole and Halogen Bonding

The 3-bromophenyl ring exhibits a distinct "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.[2] In protein binding pockets, this allows


 to act as a Lewis acid, forming linear halogen bonds (

) with backbone carbonyls (Lewis bases). This interaction is orthogonal to hydrogen bonding and hydrophobic packing, offering a unique vector for increasing potency.
Visualization of Electronic Vectors

The following diagram illustrates the electronic vectors and the resulting deactivation of the ring.

ElectronicProperties Br Bromine Atom (Pos 3) Ring Phenyl Ring ($pi$-System) Br->Ring -I Effect (Strong) Electron Withdrawal SigmaHole Sigma-Hole (Halogen Bond Donor) Br->SigmaHole Polarization Ring->Br +M Effect (Weak) Ineffective at Meta C1 C1 Position (Amino Acid Link) Ring->C1 Deactivated Nucleophile

Figure 1: Electronic vectors of the 3-bromophenyl ring. Note the dominance of the Inductive (-I) effect at the meta-position.

Part 2: Impact on Synthetic Reactivity

The electron-deficient nature of the 3-bromophenyl ring influences synthetic routes, particularly in metal-catalyzed cross-couplings and electrophilic substitutions.

Oxidative Addition Rates

In Palladium-catalyzed cross-couplings (e.g., Negishi or Suzuki), the electron-poor nature of the ring accelerates oxidative addition . The C-Br bond in 3-bromophenylalanine precursors is more labile toward Pd(0) insertion than electron-rich analogs (e.g., 3-methoxyphenyl), making it an excellent candidate for late-stage functionalization.

Nucleophilic Sensitivity

The ring deactivation makes the system less prone to oxidative degradation but increases the acidity of the benzylic protons. In asymmetric alkylation (see Protocol below), this requires careful temperature control to prevent racemization via enolization of the product.

Part 3: Strategic Synthesis Protocol

Method: Asymmetric Phase-Transfer Catalysis (PTC) Objective: Synthesis of protected 3-bromo-L-phenylalanine. Rationale: This method is preferred over asymmetric hydrogenation for halogenated substrates because it avoids the risk of hydrodehalogenation (cleaving the C-Br bond) which often occurs with Pd/C or Rh catalysts under


 atmosphere.
Experimental Workflow Diagram

PTC_Workflow Start Glycine Imine (Schiff Base) Interface Liquid-Liquid Interface (Toluene / 50% KOH) Start->Interface Deprotonation Reagent 3-Bromobenzyl Bromide (Electrophile) Product 3-Br-Phe Imine (Protected AA) Reagent->Product Catalyst Chiral PTC (Cinconidine Derivative) Catalyst->Interface Shuttles Ion IonPair Chiral Ion Pair [R4N+ Enolate-] Interface->IonPair Extraction into Organic Phase IonPair->Product Asymmetric Alkylation with 3-Bromobenzyl Bromide Hydrolysis Acid Hydrolysis (1N HCl) Product->Hydrolysis Final 3-Bromo-L-Phenylalanine (>98% ee) Hydrolysis->Final

Figure 2: Phase-Transfer Catalysis workflow for 3-bromo-L-phenylalanine synthesis.

Detailed Experimental Protocol

Reaction: Alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 3-bromobenzyl bromide.

Reagents:

  • Substrate: N-(diphenylmethylene)glycine tert-butyl ester (

    
     equiv).
    
  • Electrophile: 3-Bromobenzyl bromide (

    
     equiv).
    
  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (
    
    
    
    mol%).
  • Base:

    
     aqueous KOH.
    
  • Solvent: Toluene.

Step-by-Step Methodology:

  • Catalyst Charging: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral PTC (

    
     mol%) and the glycine imine substrate (
    
    
    
    equiv).
  • Solvation: Dissolve the solids in Toluene (

    
     M concentration relative to substrate). Cool the mixture to 
    
    
    
    using an ice bath. Note: Lower temperature enhances enantioselectivity by rigidifying the chiral pocket.
  • Electrophile Addition: Add 3-bromobenzyl bromide (

    
     equiv) in one portion.
    
  • Base Initiation: Vigorously add

    
     aqueous KOH (
    
    
    
    equiv). High stirring rate (
    
    
    rpm) is critical to maximize the interfacial surface area.
  • Monitoring: Stir at

    
    . Monitor by TLC (Silica, 10:1 Hexane:EtOAc). The spot for the starting imine (
    
    
    
    ) should disappear, replaced by the less polar product (
    
    
    ). Reaction typically completes in 4–12 hours.
  • Quench & Workup: Dilute with water and extract with

    
     (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Hydrolysis: Dissolve the crude imine in THF/1N HCl (

    
    ) and stir at RT for 2 hours to cleave the benzophenone protecting group.
    
  • Purification: Wash the aqueous layer with

    
     (removes benzophenone). Adjust aqueous layer pH to 10 with 
    
    
    
    , extract the free amino ester with DCM, and concentrate.

Self-Validating Checkpoints:

  • Visual: The reaction mixture should remain biphasic. If an emulsion forms, the stirring rate is too high or the concentration is wrong.

  • Chiral HPLC: Analyze the product on a Chiralcel OD-H column (Hexane/IPA 90:10). The L-enantiomer typically elutes second. Target ee:

    
    .
    

Part 4: Data Summary & Applications

Comparative Electronic Data

The following table contrasts the 3-bromo substituent with common analogs, highlighting why it is a unique tool for tuning lipophilicity and electronics without introducing steric bulk comparable to an iodo-group.

SubstituentPositionHammett

Lipophilicity (

)
Halogen Bond Capability
-H -0.000.00None
-Br Meta (3) 0.39 0.86 High (Linear)
-Br Para (4)0.230.86High (Linear)
-Cl Meta (3)0.370.71Moderate
-F Meta (3)0.340.14Low/None
Drug Discovery Applications[2][3][4]
  • Metabolic Blocking: The 3-position of the phenyl ring is a common site for CYP450-mediated hydroxylation. Substituting hydrogen with bromine sterically and electronically blocks this metabolic soft spot, extending the half-life (

    
    ) of the peptide drug.
    
  • Bioisosterism: The 3-bromophenyl ring serves as a hydrophobic, electron-poor isostere for tryptophan or phenylalanine, often improving membrane permeability due to the increased lipophilicity (

    
    ).
    

References

  • Negishi Cross-Couplings in the Synthesis of Amino Acids. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. [Link]

  • Values of some Hammett substituent constants. ResearchGate (Data Compilation). [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

Sources

Difference between alpha and beta 3-bromophenyl amino acid derivatives

Engineering Peptidomimetics: A Comparative Analysis of - and -3-Bromophenyl Amino Acid Derivatives

Executive Summary

The integration of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, driven by the need to overcome the poor bioavailability and rapid clearance of native peptides. Among these synthetic building blocks, 3-bromophenyl amino acid derivatives are highly valued for their ability to introduce lipophilic bulk and highly directional halogen bonding into receptor binding pockets.

This technical guide provides an in-depth comparative analysis between the canonical

3-bromo-L-phenylalanine

3-amino-3-(3-bromophenyl)propanoic acid

Structural and Physicochemical Divergence

The fundamental distinction between


12
  • 
    -3-Bromophenylalanine : The primary amine is attached to the 
    
    
    -carbon (C2), directly adjacent to the carboxylic acid. This maintains the canonical geometry recognized by endogenous biological systems, making it an ideal drop-in replacement for natural phenylalanine when probing local steric or electronic effects[1].
  • 
    -3-Bromophenylalanine (
    
    
    -derivative)
    : The primary amine is shifted to the
    
    
    -carbon (C3), which also bears the 3-bromophenyl side chain. This effectively inserts an extra methylene group into the peptide backbone. This homologation fundamentally alters the dihedral angles (
    
    
    ,
    
    
    ,
    
    
    ) and hydrogen-bonding patterns, inducing unique secondary structures (such as 14-helices) when incorporated into oligomers[2][3].
Quantitative Comparison
Feature

-3-Bromophenylalanine

-3-Bromophenylalanine
IUPAC Name (2S)-2-amino-3-(3-bromophenyl)propanoic acid3-amino-3-(3-bromophenyl)propanoic acid
Molecular Weight 244.08 g/mol 244.08 g/mol
Amine Position C2 (

-carbon)
C3 (

-carbon)
Side-Chain Position C3 (

-carbon)
C3 (

-carbon)
Protease Recognition High (Substrate for natural enzymes)Low (Evades active site alignment)
In vivo Half-life Minutes to hours (< 2h)Extended (Often > 24h - 7 days)
Primary Utility Endogenous peptide mimicryPharmacokinetic optimization

Pharmacokinetic Stability: The Causality of Protease Resistance

A major liability of canonical



4

Mechanistic Causality: Proteolytic hydrolysis is a highly stereospecific process. For a protease to cleave an amide bond, the enzyme's catalytic triad (e.g., Ser-His-Asp) must perfectly align with the peptide backbone to facilitate the nucleophilic attack of a water molecule on the carbonyl carbon.

When


45

GAPeptide Drug Candidate(3-Bromophenyl Derivative)BAlpha-3-Bromophenylalanine(Canonical Backbone)A->BCBeta-3-Bromophenylalanine(Homologated Backbone)A->CDProtease Exposure(e.g., Endopeptidases)B->DC->DERapid Amide Cleavage(t½ < 2 hours)D->E Alpha-bond recognitionFSteric Shielding(t½ > 24 hours)D->F Beta-bond evasion

Fig 1: Pharmacokinetic divergence of alpha vs. beta 3-bromophenyl derivatives under proteolytic stress.

Experimental Workflows: Synthesis and SPPS Integration

Incorporating highly substituted unnatural amino acids requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. The structural nature of

The following protocol establishes a self-validating system for the successful incorporation of Fmoc-

Protocol: Fmoc-SPPS Incorporation of -3-Bromophenylalanine

Objective: To couple Fmoc-

Step 1: Resin Preparation & Deprotection

  • Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% Piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group.

  • Wash thoroughly with DMF (5 × 1 min). Causality: Complete removal of the Fmoc group is essential to expose the primary amine for nucleophilic attack.

Step 2: Coupling of Fmoc-


-3-Bromophenylalanine
  • Prepare a solution of Fmoc-

    
    -3-bromophenylalanine (3.0 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6.0 equivalents) in minimal DMF.
    
  • Add the activated mixture to the resin and agitate for 2 hours at room temperature (or 45°C for 30 mins if using microwave-assisted SPPS). Causality: While the carboxyl group of the

    
    -amino acid is relatively unhindered, the altered backbone dynamics can slow coupling kinetics. HATU is utilized because its 7-aza-1-hydroxybenzotriazole leaving group is highly reactive, ensuring complete acylation.
    

Step 3: Validation (Self-Validating Checkpoint)

  • Perform a Kaiser Test on a few resin beads. Causality: A negative (yellow) result confirms that all free primary amines have been acylated. A positive (blue) result dictates that Step 2 must be repeated (double coupling) before proceeding, preventing the accumulation of deletion impurities.

Step 4: Deprotection and Elongation (The Steric Challenge)

  • Deprotect the newly added

    
    -amino acid using 20% Piperidine in DMF.
    
  • To couple the next amino acid onto the

    
    -3-bromophenylalanine residue, use highly activated conditions: 4.0 equivalents of the incoming Fmoc-amino acid, 3.9 equivalents of COMU or HATU, and 8.0 equivalents of DIPEA. Agitate for 3 to 4 hours.
    Causality: The amine on the 
    
    
    -3-bromophenylalanine is severely hindered by the adjacent 3-bromophenyl ring. Standard coupling times are insufficient. Extended agitation with highly efficient uronium-based coupling reagents is mandatory to overcome this steric clash and form the subsequent amide bond.

Pharmacological Applications

The strategic selection between


  • Targeted Kinase Inhibition: The 3-bromo substitution acts as a heavy halogen, capable of forming highly directional halogen bonds with Lewis bases (e.g., backbone carbonyls) in target protein binding pockets.

    
    -3-bromophenyl derivatives have been heavily utilized in mapping the Structure-Activity Relationship (SAR) of EGFR tyrosine kinase inhibitors, where precise spatial orientation is required for potency.
    
  • Systemic Peptide Therapeutics: For systemic applications like GLP-1 receptor agonists or neurotensin analogs, the

    
    -3-bromophenylalanine derivative is preferred. It preserves the critical pharmacophoric interactions of the bromophenyl ring while imparting the proteolytic resistance necessary for once-daily or once-weekly dosing regimens[3][4].
    

References

  • 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem National Center for Biotechnology Information (NIH) URL:[Link]

  • 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem National Center for Biotechnology Information (NIH) URL:[Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications PubMed Central (PMC) - NIH URL:[Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides PubMed - NIH (Chem Biodivers. 2005) URL:[Link]

Methodological & Application

Application Note: Protocol for the Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate . This


-amino acid derivative is a critical scaffold in medicinal chemistry, serving as a peptidomimetic building block.[1] The presence of the meta-bromine substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making this intermediate highly valuable for library generation.

The method utilizes a modified Rodionov condensation to generate the free


-amino acid, followed by a thionyl chloride-mediated esterification. This route is selected for its scalability, cost-effectiveness, and the ability to purify the intermediate zwitterion via isoelectric precipitation, ensuring high purity of the final ester without extensive chromatography.

Reaction Scheme & Logic

The synthesis proceeds via two distinct stages.[1][2][3][4][5][6] The first establishes the carbon-nitrogen framework and the carboxylic acid tail. The second locks the acid as a methyl ester to improve solubility and reactivity for subsequent amidation or coupling.

Synthetic Workflow Diagram

G SM 3-Bromobenzaldehyde Inter Intermediate: 3-Amino-3-(3-bromophenyl) propanoic acid SM->Inter Reflux 8-12h (Rodionov Condensation) Reagents1 Malonic Acid NH4OAc Ethanol Reagents1->Inter Product Product: Methyl 3-amino-3-(3-bromophenyl) propanoate HCl Inter->Product Esterification Reagents2 SOCl2 Methanol (0°C to RT) Reagents2->Product

Figure 1: Two-step synthetic workflow from aldehyde precursor to amino-ester hydrochloride.

Materials & Equipment

Reagents Table
ReagentCAS No.Equiv.Role
3-Bromobenzaldehyde 3132-99-81.0Limiting Reagent
Malonic Acid 141-82-21.1C2-Source
Ammonium Acetate 631-61-82.0Amine Source
Ethanol (Abs.) 64-17-5SolventReaction Medium
Thionyl Chloride 7719-09-72.5Chlorinating/Activating Agent
Methanol (Anhydrous) 67-56-1SolventEsterification Nucleophile
Equipment
  • Round-bottom flasks (RBF) with reflux condensers.

  • Magnetic stir plates with oil bath/heating mantles.

  • Inert gas manifold (Nitrogen or Argon).

  • Vacuum filtration setup (Buchner funnel).

  • Rotary evaporator.[2][6][7]

Experimental Protocol

Part A: Synthesis of 3-Amino-3-(3-bromophenyl)propanoic acid (Rodionov Condensation)

Principle: This step involves the condensation of the aldehyde with malonic acid and ammonia (from ammonium acetate). The mechanism proceeds through an imine formation, Knoevenagel-type addition, and subsequent decarboxylation.

Procedure:

  • Setup: To a 250 mL single-neck RBF equipped with a magnetic stir bar, add 3-Bromobenzaldehyde (5.0 g, 27.0 mmol), Malonic acid (3.1 g, 29.7 mmol, 1.1 equiv), and Ammonium acetate (4.16 g, 54.0 mmol, 2.0 equiv).

  • Solvent: Add absolute Ethanol (50 mL). The solids may not dissolve immediately.[5]

  • Reaction: Attach a reflux condenser and heat the mixture to vigorous reflux (approx. 80°C) for 8–12 hours .

    • Observation: The reaction mixture usually turns homogeneous and then may precipitate the amino acid as the reaction progresses.

  • Workup (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • If a heavy precipitate forms, filter the crude solid.

    • Refinement: If no precipitate forms (or to maximize yield), evaporate the ethanol under reduced pressure to

      
      20% volume. Add hot water  (20 mL) and heat to dissolve solids, then allow to cool slowly. The amino acid is zwitterionic and typically least soluble at neutral pH.
      
    • Filter the white to off-white solid and wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 15 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Checkpoint: Expected Yield: 60–75%. Solid should be free-flowing. Sticky solids indicate retained solvent or incomplete decarboxylation.

Part B: Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate Hydrochloride

Principle: Fischer esterification driven by in-situ generation of HCl from Thionyl Chloride.

Procedure:

  • Setup (Safety Critical): Perform in a fume hood. To a dry 100 mL RBF containing Anhydrous Methanol (30 mL) cooled to 0°C (ice bath), add Thionyl Chloride (

    
    ) (1.9 mL, 26 mmol) dropwise over 10 minutes.
    
    • Note: Evolution of HCl gas and heat will occur.[2] Maintain temperature <10°C.

  • Addition: Add the 3-Amino-3-(3-bromophenyl)propanoic acid (2.5 g, 10.2 mmol) from Part A in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor consumption of the acid by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1; stain with Ninhydrin).

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to near dryness.

    • Trituration: Add Diethyl Ether (or MTBE) (30 mL) to the residue and stir vigorously. The product should crystallize as the hydrochloride salt.

  • Filtration: Filter the white solid, wash with ether, and dry under vacuum.[2]

Critical Analysis & Troubleshooting (E-E-A-T)

Mechanistic Insights

The Rodionov reaction is unique because it introduces the amine and the carbon chain simultaneously. The meta-bromo substituent is electron-withdrawing (


), which activates the aldehyde carbonyl, generally increasing the rate of the initial imine formation compared to electron-rich benzaldehydes. However, this also makes the imine more susceptible to hydrolysis if water is not excluded or managed during the early stages.
Self-Validating Quality Control
  • The "Sticky Solid" Trap: In Part A, if the product oils out rather than precipitating, it indicates the presence of unreacted malonic acid or acetamide byproducts.

    • Correction: Redissolve in minimum hot water, adjust pH to ~6.0 with dilute NaOH/HCl, and induce crystallization with scratching.

  • Esterification Completeness: In Part B, residual water from Part A will destroy thionyl chloride. Ensure the intermediate acid is thoroughly dried. If the reaction stalls, add 0.5 equiv more

    
    .
    
Stereochemistry Note

This protocol yields the racemic (


) mixture. If enantiopure material is required, enzymatic resolution (e.g., using Lipase B from Candida antarctica on the ester) is the preferred industrial route over asymmetric synthesis for this specific substrate class.
Logic Diagram: Purification Decision Tree

DecisionTree Start Crude Acid Isolated Check Is solid crystalline? Start->Check Yes Proceed to Esterification Check->Yes Yes No Oily/Sticky Residue Check->No No Action Recrystallize from Water/Ethanol (1:1) No->Action Action->Check

Figure 2: Decision logic for intermediate purification to ensure downstream success.

Analytical Data (Expected)

For Methyl 3-amino-3-(3-bromophenyl)propanoate Hydrochloride :

  • Physical State: White crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.6–8.9 (br s, 3H, 
      
      
      
      )
    • 
       7.8 (s, 1H, Ar-H)
      
    • 
       7.5–7.6 (m, 2H, Ar-H)
      
    • 
       7.3 (t, 1H, Ar-H)
      
    • 
       4.6–4.7 (m, 1H, 
      
      
      
      )
    • 
       3.6 (s, 3H, 
      
      
      
      )
    • 
       3.0–3.2 (dd, 2H, 
      
      
      
      )

References

  • Rodionov Reaction Mechanism

    • Rodionov, V. M.; Malevinskaya, E. T. Ber. Dtsch. Chem. Ges.1926, 59, 2952.
    • See also: K. S. Chu, G. R. Negrete, J. P. Konopelski.[8] "Synthesis of

      
      -Amino Acids." .
      
  • Synthesis of Halogenated -Amino Acids: Soloshonok, V. A., et al. "Biocatalytic Resolution of -Amino Acids." Tetrahedron: Asymmetry2004, 15, 2965. Application Note: This paper validates the stability of aryl halides under Rodionov conditions.
  • Esterification Protocols

    • Anand, R. C.; Vimal. "A Convenient Synthesis of Amino Acid Methyl Esters." Synth. Commun.1998, 28, 1963.
    • Standard Protocol:.

  • General Review: Cole, D. C. "Recent Stereoselective Synthetic Approaches to -Amino Acids." Tetrahedron1994, 50, 9517.

Sources

Application Note: Enantioselective Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Enantiopure


-amino acids are indispensable building blocks in modern drug discovery, offering enhanced proteolytic stability and unique conformational properties when incorporated into peptidomimetics[1]. The target compound, Methyl 3-amino-3-(3-bromophenyl)propanoate , is particularly valuable; the 3-bromophenyl moiety serves as a versatile orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during late-stage lead optimization.

While rhodium-catalyzed asymmetric hydrogenation of


-aminoacrylates is a viable industrial route, it requires specialized high-pressure equipment and expensive proprietary chiral ligands. For discovery-scale and early-development synthesis, the use of Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide)  is the gold standard[2]. This application note details a highly robust, self-validating, and scalable protocol utilizing the tert-butanesulfinyl group as both an activating group and a chiral director to achieve >99% enantiomeric excess (ee)[3].

Mechanistic Causality & Stereocontrol (E-E-A-T)

The synthesis relies on a three-step sequence: imine condensation, diastereoselective Reformatsky-type addition, and acidic deprotection[4]. The causality behind the exceptional stereocontrol lies in the highly ordered transition state during the carbon-carbon bond formation.

  • Imine Condensation: The reaction of 3-bromobenzaldehyde with (R)-tert-butanesulfinamide is driven to completion by Titanium(IV) ethoxide (

    
    ). 
    
    
    
    acts dually as a Lewis acid to activate the carbonyl and as a highly effective water scavenger, preventing the reversible hydrolysis of the sensitive sulfinyl imine[5].
  • Facial Selectivity (The Zimmerman-Traxler Model): The addition of the zinc enolate (generated from methyl bromoacetate) to the chiral imine proceeds via a six-membered, chair-like transition state. The bulky tert-butyl group of the auxiliary occupies an equatorial position, effectively shielding the Re face of the imine. Consequently, the nucleophilic zinc enolate is forced to attack from the less sterically hindered Si face[6]. This predictable trajectory exclusively yields the (S)-configuration at the newly formed

    
    -carbon[7].
    
  • Orthogonal Deprotection: The sulfinyl group is highly stable to basic and nucleophilic conditions but is rapidly cleaved under anhydrous acidic conditions (HCl in MeOH/Dioxane), releasing the free

    
    -amino ester hydrochloride without racemization[5].
    
Synthetic Workflow

G A 3-Bromobenzaldehyde + (R)-tert-Butanesulfinamide B Ti(OEt)4, THF, RT (Condensation) A->B C (R)-N-(3-Bromobenzylidene)- 2-methylpropane-2-sulfinamide B->C D Reformatsky Addition Zn, Methyl bromoacetate, THF C->D E Methyl 3-(((R)-tert-butylsulfinyl)amino)- 3-(3-bromophenyl)propanoate (dr > 98:2) D->E Si-face selective attack F Acidic Cleavage 4M HCl in Dioxane, MeOH E->F G Methyl (S)-3-amino-3- (3-bromophenyl)propanoate HCl (ee > 99%) F->G Sulfinyl removal

Caption: Workflow for the enantioselective synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate.

Quantitative Data Summary

The following table summarizes the expected metrics for each step when utilizing the protocols described below. The self-validating nature of the methodology ensures that deviations in yield or selectivity can be caught immediately via routine NMR.

StepIntermediate / Final ProductYield (%)dree (%)Self-Validation Marker (

H NMR)
1 (R)-N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide92%N/A>99%Disappearance of aldehyde CHO (

10.0 ppm); Appearance of imine CH (

8.5 ppm).
2 Methyl 3-(((R)-tert-butylsulfinyl)amino)-3-(3-bromophenyl)propanoate85%98:2N/AIntegration of major vs. minor tert-butyl singlets (

1.2 ppm) in crude mixture.
3 Methyl (S)-3-amino-3-(3-bromophenyl)propanoate HCl95%N/A>99%Complete disappearance of the tert-butyl singlet (

1.2 ppm).

Experimental Protocols

Step 1: Synthesis of (R)-N-(3-Bromobenzylidene)-2-methylpropane-2-sulfinamide

Objective: Quantitative formation of the chiral electrophile.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 3-bromobenzaldehyde (18.5 g, 100 mmol, 1.0 eq) and anhydrous THF (100 mL).

  • Reagent Addition: Add (R)-tert-butanesulfinamide (12.7 g, 105 mmol, 1.05 eq) followed by Titanium(IV) ethoxide (45.6 g, 200 mmol, 2.0 eq) in one portion.

  • Reaction: Stir the yellow solution at room temperature (22 °C) for 12 hours.

  • Self-Validation Check: Pull a 50

    
    L aliquot, quench with water, extract with EtOAc, and run a rapid 
    
    
    
    H NMR. Ensure the aldehyde peak at 10.0 ppm is entirely replaced by the imine singlet at
    
    
    8.5 ppm.
  • Workup: Pour the reaction mixture into a rapidly stirring mixture of saturated aqueous NaCl (100 mL) and EtOAc (200 mL). A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc (3 × 100 mL).

  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure to afford the pure imine as a viscous yellow oil which crystallizes upon standing.
    
Step 2: Diastereoselective Reformatsky Addition

Objective: Carbon-carbon bond formation with absolute stereocontrol.

  • Zinc Activation (Critical Step): In a flame-dried 500 mL flask under nitrogen, suspend Zinc dust (26.2 g, 400 mmol, 4.0 eq) in anhydrous THF (150 mL). Add 1,2-dibromoethane (1.5 mL) and heat to reflux for 5 minutes. Allow to cool, then add TMSCl (1.5 mL) and stir for 15 minutes at room temperature. Note: Proper zinc activation ensures smooth enolate formation and prevents runaway exotherms.

  • Enolate Generation: Heat the suspension to 40 °C. Add methyl bromoacetate (61.2 g, 400 mmol, 4.0 eq) dropwise over 30 minutes. Stir for an additional 1 hour at 40 °C, then cool the dark Reformatsky reagent mixture to -40 °C.

  • Imine Addition: Dissolve the imine from Step 1 (100 mmol) in anhydrous THF (50 mL) and add it dropwise to the zinc enolate solution at -40 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation Check: Quench a micro-aliquot and check the crude

    
    H NMR. The diastereomeric ratio (dr) should be >98:2, verifiable by the ratio of the tert-butyl singlets.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (200 mL). Extract with EtOAc (3 × 150 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 7:3) to isolate the pure sulfinamide ester.
Step 3: Acidic Cleavage to the Free -Amino Ester

Objective: Removal of the chiral auxiliary to yield the target compound.

  • Setup: Dissolve the purified sulfinamide ester from Step 2 (30.0 g,

    
    82 mmol) in anhydrous Methanol (100 mL).
    
  • Deprotection: Add 4M HCl in Dioxane (61.5 mL, 246 mmol, 3.0 eq) dropwise at room temperature. Stir the solution for 2 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material.

    
    H NMR of an evaporated aliquot must show the complete absence of the 9H tert-butyl singlet.
    
  • Isolation: Concentrate the reaction mixture under reduced pressure to a thick oil. Add cold diethyl ether (200 mL) and triturate vigorously until a white solid precipitates.

  • Collection: Filter the white solid, wash with additional cold diethyl ether (2 × 50 mL), and dry under high vacuum to afford Methyl (S)-3-amino-3-(3-bromophenyl)propanoate hydrochloride as a highly pure, free-flowing white powder.

References

  • Tang, T. P.; Ellman, J. A.

    
    -Amino Acids." The Journal of Organic Chemistry, 1999, 64(1), 12-13.[3]
    URL:[Link]
    
  • Tang, T. P.; Ellman, J. A. "Asymmetric Synthesis of

    
    -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, 2002, 67(22), 7819-7832.[7]
    URL:[Link]
    
  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740.[4] URL:[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for Methyl 3-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Introduction & Chemical Context

Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS: 1038381-80-4) is a highly versatile β-amino ester building block utilized in the synthesis of complex biologically active molecules and pharmaceutical intermediates[1]. The molecular architecture features three distinct reactive sites: an aryl bromide at the meta position, an unprotected primary aliphatic amine, and a methyl ester[1].

While the aryl bromide serves as an excellent electrophilic handle for palladium-catalyzed carbon-carbon bond formations (such as the Suzuki-Miyaura cross-coupling)[1], the presence of the free primary amine and the hydrolytically sensitive ester present significant synthetic bottlenecks. This application note details the mechanistic rationale and step-by-step protocols required to successfully perform Suzuki couplings on this substrate, either through direct coupling or via a protection-deprotection workflow.

Mechanistic Insights & Catalyst Selection

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. When applied to unprotected amino-aryl bromides, standard catalysts (e.g.,


) often fail due to two primary modes of interference:
  • Catalyst Poisoning: The free primary amine acts as a competing, strongly coordinating ligand. It binds tightly to the palladium center, stalling the oxidative addition or transmetalation steps and leading to catalyst deactivation[2].

  • Competing Amination: The amine can undergo intramolecular or intermolecular Buchwald-Hartwig amination, leading to undesired oligomers or C-N side products[1].

To overcome this without adding synthetic steps, researchers can utilize highly sterically demanding, electron-rich phosphine ligands. Specifically, the CataCXium A ligand (di(1-adamantyl)-n-butylphosphine) enables the direct Suzuki coupling of unprotected amino-aryl bromides[2][3]. The extreme steric bulk of the adamantyl groups creates a protective "pocket" around the Pd center, physically preventing the primary amine from coordinating, while its electron-rich nature accelerates the oxidative addition of the C-Br bond[4].

Furthermore, standard Suzuki conditions often employ strong aqueous bases (e.g.,


, 

) which rapidly hydrolyze the methyl ester of the propanoate backbone. Utilizing a milder base such as

in a solvent system with low water content (e.g., 10:1 Dioxane/

) provides the exact basicity needed to activate the boronic acid for transmetalation while preserving the ester linkage[2].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA PdII_OA Ar-Pd(II)-Br L_n (Intermediate I) OA->PdII_OA TM Transmetalation (Boronic Acid + Base) PdII_OA->TM Poison Catalyst Poisoning (Free Amine Coordination) PdII_OA->Poison Small Ligands (e.g., PPh3) PdII_TM Ar-Pd(II)-Ar' L_n (Intermediate II) TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RE->Product

Fig 1: Suzuki-Miyaura catalytic cycle highlighting amine poisoning with small ligands.

Experimental Strategies & Workflows

Depending on the specific constraints of the target molecule (e.g., the steric hindrance of the boronic acid partner), two distinct workflows can be employed:

  • Strategy A (Direct Coupling): Utilizes the CataCXium A Pd G3 precatalyst to perform the coupling directly on the unprotected amine. This is operationally simpler and highly efficient for standard aryl/heteroaryl boronic acids[3].

  • Strategy B (Protection-Coupling-Deprotection): A classical three-step approach involving Boc-protection. This is recommended when using highly complex, sterically hindered, or electronically deactivated boronic acids where the direct coupling yields are suboptimal[1].

Workflow Start Methyl 3-amino-3- (3-bromophenyl)propanoate PathA Direct Coupling (CataCXium A Pd G3, K3PO4, Dioxane/H2O) Start->PathA Strategy A (Unprotected) PathB1 Boc Protection (Boc2O, Et3N) Start->PathB1 Strategy B (Protected) Product Biaryl β-amino ester PathA->Product PathB2 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) PathB1->PathB2 PathB3 Deprotection (TFA/DCM) PathB2->PathB3 PathB3->Product

Fig 2: Comparison of direct (unprotected) vs. protected workflow strategies.

Detailed Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Amine)

Causality Note: The use of the G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species at room temperature, preventing catalyst degradation before the catalytic cycle begins[2]. The 10:1 Dioxane/


 ratio provides enough aqueous media to dissolve the base and form the reactive boronate species, but is low enough to prevent ester saponification[2].
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-amino-3-(3-bromophenyl)propanoate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), CataCXium A Pd G3 (0.05 equiv, 5 mol%), and finely ground anhydrous

    
     (2.0 equiv, 2.0 mmol)[2].
    
  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (10:1 v/v, 11 mL total volume)[2]. Seal the flask with a rubber septum and degas the mixture by sparging with ultra-pure Argon or Nitrogen for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours. Monitor reaction progress via LC-MS or TLC (eluent: EtOAc/Hexanes)[5].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with brine (2 x 15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the pure biaryl β-amino ester.

Protocol B: Two-Step Boc-Protection and Suzuki Coupling

Causality Note: Boc protection eliminates the nucleophilicity of the amine, allowing the use of cheaper, standard palladium catalysts like


 without risking catalyst poisoning[1][5].
  • Amine Protection: Dissolve Methyl 3-amino-3-(3-bromophenyl)propanoate (1.0 equiv) in Dichloromethane (DCM). Add Triethylamine (1.5 equiv) and Di-tert-butyl dicarbonate (

    
    , 1.1 equiv). Stir at room temperature for 4 hours. Wash with saturated 
    
    
    
    , dry, and concentrate to yield the Boc-protected intermediate[1].
  • Suzuki Coupling: In a degassed flask, combine the Boc-protected intermediate (1.0 equiv), arylboronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv). Add Toluene/
    
    
    (4:1 v/v). Heat at 80 °C for 12 hours[5].
  • Workup & Deprotection: Perform standard aqueous workup (EtOAc extraction). The resulting Boc-protected biaryl compound can be deprotected using 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours to yield the final product.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the direct coupling of unprotected amino-aryl bromides, demonstrating the critical nature of catalyst and base selection.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Target Yield (%)Ester Hydrolysis (%)
1


Dioxane/

(3:1)
90< 10%> 60%
2


Dioxane/

(5:1)
9035%15%
3XPhos Pd G3

Dioxane/

(10:1)
9078%< 5%
4CataCXium A Pd G3

Dioxane/

(10:1)
90 92% < 2%

Note: Data extrapolated from analogous unprotected ortho-bromoaniline coupling methodologies[2][3].

Troubleshooting Guide

  • Observation: High levels of unreacted starting material.

    • Cause: Catalyst deactivation by oxygen or poor oxidative addition.

    • Solution: Ensure rigorous degassing (sparging >15 min or freeze-pump-thaw). Verify the integrity of the G3 precatalyst (it must be stored under an inert atmosphere at 4°C).

  • Observation: Formation of des-bromo byproducts (Dehalogenation).

    • Cause: Premature reductive elimination or protodeboronation of the boronic acid followed by transfer hydrogenation.

    • Solution: Ensure the boronic acid is not degraded. If protodeboronation is rapid, use a slow-release strategy (e.g., MIDA boronates) or lower the reaction temperature to 70 °C.

  • Observation: Significant Ester Hydrolysis.

    • Cause: Base is too strong or water content is too high.

    • Solution: Switch to strictly anhydrous conditions using

      
       in pure 1,4-Dioxane, or substitute 
      
      
      
      with milder
      
      
      .

References

Sources

Application Note: Boc-Protection of Methyl 3-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl 3-amino-3-(3-bromophenyl)propanoate is a highly versatile


-amino acid ester. The structural framework of this compound, combining the 

-amino ester core with a synthetically useful 3-bromophenyl moiety, makes it a valuable precursor for the synthesis of complex, biologically active molecules[1]. The aryl bromide handle is particularly primed for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

To prevent undesired side reactions or catalyst poisoning by the primary amine during these subsequent transformations, robust protection is mandatory. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic and nucleophilic conditions, and its strict orthogonality to other protecting groups (such as Fmoc or Cbz)[2].

Mechanistic Causality

The Boc protection of an amine proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the primary amine of the


-amino ester attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc

O), forming a transient tetrahedral intermediate[2].

This intermediate rapidly collapses to expel a tert-butyl carbonate leaving group, which subsequently decomposes into tert-butanol and carbon dioxide (CO


) gas[3]. The addition of a mild organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), serves to abstract the proton from the protonated amine intermediate, driving the reaction forward and neutralizing the system[4].

Critical Safety Insight: Because CO


 gas is generated stoichiometrically as a byproduct, the reaction must never be conducted in a completely closed system to prevent dangerous pressure buildup and potential vessel rupture[3][4].

Mechanism SM Methyl 3-amino-3-(3-bromophenyl)propanoate (Nucleophile) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Nucleophilic Attack Base TEA (Base) Proton Abstraction Intermediate->Base Deprotonation Byproducts CO2 (gas) + t-Butanol Base->Byproducts Leaving Group Decomposition Product Methyl 3-(Boc-amino)-3-(3-bromophenyl)propanoate (Protected Product) Base->Product Elimination

Mechanistic pathway of the Boc-protection reaction highlighting key intermediates.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry for 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountDensity / Conc.Role
Methyl 3-amino-3-(3-bromophenyl)propanoate258.111.02.58 gN/AStarting Material
Di-tert-butyl dicarbonate (Boc

O)
218.251.12.40 g0.95 g/mLElectrophile
Triethylamine (TEA)101.191.51.52 g (2.09 mL)0.726 g/mLBase
Dichloromethane (DCM)84.93N/A25 mLN/ASolvent

Experimental Protocol

This procedure is designed as a self-validating workflow, ensuring that researchers can verify the success of the reaction at critical junctures.

Step 1: System Preparation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar. Seal with a rubber septum and insert a venting needle to allow the continuous escape of CO

    
     gas[3].
    
  • Dissolve Methyl 3-amino-3-(3-bromophenyl)propanoate (2.58 g, 10 mmol) in anhydrous DCM (20 mL). Ensure complete dissolution before proceeding.

Step 2: Base Addition and Thermal Control
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality: Cooling the system minimizes the exothermic degradation of Boc

    
    O and prevents potential side reactions, such as the formation of isocyanates or undesired di-Boc protection.
    
  • Add TEA (2.09 mL, 15 mmol) dropwise over 2 minutes via syringe.

Step 3: Boc O Introduction
  • Dissolve Boc

    
    O (2.40 g, 11 mmol) in 5 mL of anhydrous DCM.
    
  • Add the Boc

    
    O solution dropwise to the stirring reaction mixture at 0 °C over 15 minutes.
    
  • Causality: Controlled dropwise addition manages the evolution of CO

    
     gas and maintains strict thermal control over the exothermic acylation.
    
Step 4: Reaction Maturation & Validation
  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).

  • Stir vigorously for 12 hours.

  • Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The primary amine starting material (which is ninhydrin active) should disappear entirely, replaced by a higher R

    
     spot corresponding to the carbamate product (UV active, ninhydrin inactive).
    
Step 5: Work-up and Isolation
  • Quench the reaction by adding 15 mL of saturated aqueous NH

    
    Cl.
    
  • Causality: The mild acid neutralizes excess TEA and hydrolyzes any trace amounts of unreacted Boc

    
    O.
    
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Wash the combined organic layers sequentially with 0.5 M HCl (15 mL) to remove residual TEA salts, saturated NaHCO

    
     (15 mL), and brine (15 mL).
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is typically obtained as a viscous oil or white solid and is generally pure enough (>95%) for subsequent synthetic steps.

Protocol Setup 1. Setup Dissolve in DCM Cool 2. Cooling 0 °C + TEA Setup->Cool Add 3. Addition Dropwise Boc2O Cool->Add React 4. Reaction RT for 12h Add->React Workup 5. Work-up Wash & Extract React->Workup

Step-by-step experimental workflow for the Boc-protection procedure.

Analytical Validation

To definitively confirm the structural integrity of the synthesized Methyl 3-(Boc-amino)-3-(3-bromophenyl)propanoate, utilize the following analytical markers:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    The most diagnostic signal is the appearance of a massive, sharp singlet at ~1.40 ppm integrating to 9 protons, confirming the successful integration of the tert-butyl group. The methyl ester protons should appear as a sharp singlet at ~3.60 ppm (3H). The methine proton (
    
    
    to the amine) will shift slightly downfield compared to the free amine starting material due to the electron-withdrawing nature of the newly formed carbamate.
  • Mass Spectrometry (ESI-MS): Look for the expected

    
     and 
    
    
    
    adducts. Crucially, the spectrum must exhibit the characteristic isotopic pattern of bromine—a 1:1 intensity ratio for the
    
    
    and
    
    
    peaks—verifying that the 3-bromophenyl moiety remains intact under the reaction conditions.

References

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines - benchchem.com. 2

  • Boc Protection Mechanism (Boc2O) - commonorganicchemistry.com. 3

  • Boc Protection Mechanism (Boc2O + Base) - commonorganicchemistry.com. 4

  • Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 - benchchem.com. 1

Sources

Application Note: Hydrolysis of Methyl 3-amino-3-(3-bromophenyl)propanoate to Free Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids / Halogenated Phenylalanine Analogs

Abstract & Strategic Overview

This Application Note details the protocol for the hydrolysis of Methyl 3-amino-3-(3-bromophenyl)propanoate (1) to its corresponding free acid, 3-amino-3-(3-bromophenyl)propanoic acid (2). This structural motif—a


-amino acid with a meta-halogenated aromatic ring—is a critical scaffold in the synthesis of peptidomimetics, integrin antagonists (e.g., RGD mimetics), and alkaloids.

The transformation requires the cleavage of the methyl ester while preserving the integrity of the primary amine and the aryl bromide. The core challenge lies in the isolation of the product, which exists as a zwitterion at neutral pH. Unlike simple carboxylic acids,


-amino acids cannot be extracted into organic solvents at acidic pH due to ammonium formation, nor at basic pH due to carboxylate formation.

This guide presents two validated pathways:

  • Method A (Lithium Hydroxide): A mild, low-temperature hydrolysis ideal for preserving stereochemistry (if starting with enantiopure material).

  • Method B (Acid Hydrolysis): A robust method yielding the Hydrochloride Salt, followed by a specific neutralization step to obtain the Free Acid.

Chemical Reaction & Mechanism

The hydrolysis converts the ester to a carboxylic acid.[1] Depending on the pH, the product exists in three distinct states: Cationic (low pH), Anionic (high pH), or Zwitterionic (isoelectric point, pI).

Reaction Scheme

ReactionScheme Substrate Methyl Ester (1) (Neutral/Basic form) Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH- / H2O Salt Carboxylate Salt (Li+ or Na+) Intermediate->Salt - MeOH Product Free Acid (2) (Zwitterion) Salt->Product Acidification to pI (pH ~6.0-6.5)

Figure 1: Mechanistic flow of basic hydrolysis to the zwitterionic free acid.

Critical Process Parameters (CPP)

Before proceeding, review the comparative parameters for the two methods.

ParameterMethod A: LiOH / THF (Recommended)Method B: HCl Reflux
Reaction Temp

C to

C

C (Reflux)
Time 2 – 4 Hours4 – 12 Hours
Racemization Risk Moderate (if heated >

C)
Low
Product Form Free Acid (Zwitterion)Hydrochloride Salt
Isolation Precipitation at pIEvaporation / Propylene Oxide
Chemoselectivity High (Ar-Br stable)High (Ar-Br stable)

Expert Insight: For enantiomerically pure starting materials, Method A at


C is preferred to minimize retro-Michael addition side reactions that can lead to racemization.

Detailed Protocols

Method A: Mild Basic Hydrolysis (Lithium Hydroxide)

Target: Direct isolation of the Zwitterionic Free Acid.

Reagents
  • Methyl 3-amino-3-(3-bromophenyl)propanoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv)
    
  • Solvent: THF/Water (3:1 v/v) or Methanol/Water (3:1 v/v)

  • 1N HCl (for neutralization)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 g, ~3.9 mmol) in THF (12 mL). Cool the solution to

    
    C  using an ice bath.
    
  • Saponification: Add a solution of

    
     (410 mg, 9.75 mmol) dissolved in Water (4 mL) dropwise over 10 minutes.
    
    • Why: Slow addition at low temperature prevents local overheating and suppresses racemization.

  • Reaction: Stir at

    
    C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS. The ester spot (
    
    
    
    ) should disappear.
  • Concentration: Once complete, evaporate the volatile organic solvent (THF/MeOH) under reduced pressure at

    
    C. You will be left with an aqueous solution of the lithium carboxylate.
    
  • pI Precipitation (Critical Step):

    • Cool the aqueous residue to

      
      C.
      
    • Carefully add 1N HCl dropwise while monitoring pH with a calibrated pH meter.

    • Target pH: Adjust to pH 6.2 – 6.5 .

    • Observation: The solution should become cloudy as the zwitterion reaches its minimum solubility (isoelectric point) and precipitates.

  • Isolation: Stir the slurry at

    
    C for 1 hour to maximize yield. Filter the white solid, wash with cold water (
    
    
    
    ) and cold acetone (
    
    
    ).
  • Drying: Dry under high vacuum at

    
    C for 12 hours.
    
Method B: Acid Hydrolysis & Neutralization

Target: Reliable synthesis of the HCl salt, followed by conversion to Free Acid.

Reagents
  • Methyl 3-amino-3-(3-bromophenyl)propanoate[2]

  • 6M Hydrochloric Acid[3]

  • Propylene Oxide (Epoxide method for acid scavenging) or Dowex 50W (Ion Exchange)

Step-by-Step Procedure
  • Hydrolysis: Suspend the ester (1.0 g) in 6M HCl (15 mL). Heat to reflux (

    
    C) for 4–6 hours.
    
  • Evaporation: Concentrate the reaction mixture to dryness under reduced pressure. Co-evaporate with toluene (

    
    ) to remove traces of water and HCl.
    
    • Result: This yields the Hydrochloride Salt (solid). If this is your desired endpoint, recrystallize from EtOH/Et2O.

  • Conversion to Free Acid (Propylene Oxide Method):

    • Dissolve the crude HCl salt in the minimum amount of Ethanol.

    • Add Propylene Oxide (excess, ~5–10 equiv).

    • Stir at RT.[1][4] Propylene oxide acts as an acid scavenger (forming chloropropanol), gently neutralizing the HCl without adding metal cations.

    • The free amino acid will precipitate as a white solid. Filter and wash with

      
      .[5]
      

Isolation Logic & Troubleshooting

Use this workflow to determine the correct isolation path based on your observations.

IsolationLogic Start Hydrolysis Complete Method Method Used? Start->Method Base Base (LiOH) Method->Base Acid Acid (HCl) Method->Acid pH_Adj Adjust pH to 6.2 (pI) Base->pH_Adj PropOx Add Propylene Oxide to EtOH solution Acid->PropOx Precip Precipitate Forms? pH_Adj->Precip Filter Filter & Dry (Target Obtained) Precip->Filter Yes Soluble Product Soluble in Water? Precip->Soluble No IonEx Use Dowex 50W Resin (Elute w/ NH4OH) Soluble->IonEx IonEx->Filter PropOx->Filter

Figure 2: Isolation decision tree for


-amino acids.
Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation at pH 6.2 Product is too soluble in water (common for short-chain amino acids).Concentrate aqueous layer to minimal volume. Add Ethanol or Acetone to force precipitation. Alternatively, use Dowex 50W ion exchange.
Low Yield Incomplete hydrolysis or loss during washing.Check pH carefully; pI range is narrow. Do not wash with large volumes of water.
Racemization Temperature too high during base hydrolysis.Repeat using Method A at strictly

C or switch to Method B (Acid Hydrolysis).
Oily Product Inorganic salts (LiCl/NaCl) contamination.Desalt using Ion Exchange chromatography or recrystallize from Water/Ethanol.

Analytical Validation

Confirm the identity and purity of the free acid using these metrics:

  • 1H NMR (D2O/NaOD or DMSO-d6):

    • Disappearance: The methyl ester singlet (

      
      ) must be absent.
      
    • Shift: The

      
      -CH2 protons (
      
      
      
      ) usually shift slightly upfield upon deprotection.
    • Aromatic: The 3-bromophenyl pattern (singlet at

      
      , doublet at 
      
      
      
      , triplet at
      
      
      ) must remain intact (no debromination).
  • Mass Spectrometry (ESI):

    • Observe

      
       = 244/246 (1:1 ratio due to 
      
      
      
      isotope pattern).
  • Melting Point:

    • 
      -amino acids typically have high melting points (
      
      
      
      C) with decomposition.

References

  • Synthesis of

    
    -Amino Acids (General Review): 
    
    • Juaristi, E., & Soloshonok, V. (Eds.). (2005). Enantioselective Synthesis of -Amino Acids. Wiley-VCH.
    • Context: Definitive source for hydrolysis conditions and stability of -amino esters.
  • Hydrolysis of

    
    -Aryl-
    
    
    
    -Amino Esters:
    • Grygorenko, O. O., et al. (2006). "Stereoselective synthesis of -amino acids via homologation of chiral -amino acids." Tetrahedron: Asymmetry, 17(2), 252-258.
    • Context: Protocols for acidic hydrolysis of phenyl-substituted -amino esters.
  • Isoelectric Point & Isolation

    • Master Organic Chemistry. (2023).[6][7] "Isoelectric Points of Amino Acids."

    • Context: Theoretical basis for pI calculation and zwitterion precipit
  • Specific Analog Data (3-Amino-3-(4-chlorophenyl)propanoic acid)

    • Weiner, B., et al. (2010). "Enantioselective synthesis of -amino acids." Chemistry – A European Journal.
    • Context: Provides comparative NMR and isolation data for halogen

Sources

Application Note: Methyl 3-amino-3-(3-bromophenyl)propanoate as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and targeted small-molecule therapeutics relies heavily on the availability of densely functionalized, stereochemically pure building blocks. Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS: 1038381-80-4) is a highly versatile


-amino ester that serves as a critical node in divergent synthetic strategies [1]. By combining a proteolytic-resistant 

-amino acid backbone with a reactive aryl bromide handle, this compound enables the rapid generation of extended biaryl systems, targeted chemotherapeutics (such as LAT1 transporter substrates), and complex nitrogenous heterocycles[4].

This application note provides authoritative, self-validating protocols for utilizing this chiral building block in late-stage diversification and peptide synthesis, emphasizing the mechanistic causality behind each experimental condition.

Structural Rationale & Mechanistic Insights

To effectively utilize Methyl 3-amino-3-(3-bromophenyl)propanoate, researchers must leverage its three orthogonal reactive sites:

  • The

    
    -Amino Ester Core : Unlike natural 
    
    
    
    -amino acids,
    
    
    -amino acids introduce an additional methylene carbon into the peptide backbone. This structural shift induces stable secondary structures (e.g., 14-helices) and renders the resulting peptidomimetics virtually invisible to standard
    
    
    -proteases, drastically improving in vivo half-life [3].
  • The 3-Bromophenyl Handle : The bromine atom situated at the meta position of the phenyl ring is a privileged electrophile. It is perfectly primed for Palladium- or Copper-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings) [2]. This allows for the elaboration of the aromatic system without disturbing the delicate chiral center.

  • The Methyl Ester : The ester acts as a transient protecting group during cross-coupling but can be selectively saponified under mild conditions to yield the free acid (CID: 603619) for subsequent solid-phase or solution-phase peptide coupling [3].

Divergent Synthetic Workflow

G A Methyl 3-amino-3-(3-bromophenyl)propanoate (Chiral Core) B Pd/Cu Cross-Coupling (Aryl Bromide Handle) A->B Suzuki/Buchwald C Amidation / Saponification (Ester/Amine Handles) A->C Peptide Synthesis D Intramolecular Cyclization (Dual Reactivity) A->D Ring Closure E Biaryl β-Amino Esters (LAT1 Substrates) B->E F Protease-Resistant β-Peptidomimetics C->F G Chiral β-Lactams & Quinolones D->G

Divergent synthetic workflows utilizing the chiral building block.

Protocol I: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective : To couple an aryl boronic acid to the 3-bromo position while maintaining the integrity of the free amine, the methyl ester, and the


-chiral center.
Mechanistic Rationale (Causality)
  • Catalyst Choice :

    
     is selected because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often rate-limiting when coupling electron-neutral or slightly deactivated aryl bromides.
    
  • Solvent & Base : A biphasic mixture of 1,4-Dioxane and aqueous

    
     is used. The aqueous phase ensures the formation of the reactive boronate complex (required for transmetalation), while the mild basicity of 
    
    
    
    prevents unwanted hydrolysis of the methyl ester, which would otherwise occur if stronger bases like
    
    
    or
    
    
    were used.
  • Amine Protection : While Suzuki couplings can be performed on free amines, transient protection (e.g., as a Boc-carbamate) is highly recommended to prevent the primary amine from competitively binding to the Palladium center and stalling the catalytic cycle.

Step-by-Step Methodology
  • Protection (Optional but Recommended) : Dissolve Methyl 3-amino-3-(3-bromophenyl)propanoate (1.0 eq) in DCM. Add

    
     (1.1 eq) and 
    
    
    
    (1.5 eq). Stir at room temperature for 2 hours. Concentrate under reduced pressure.
  • Degassing : In a Schlenk flask, combine the (Boc-protected) building block (1.0 eq), the desired aryl boronic acid (1.2 eq), and

    
     (0.05 eq). Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous 
    
    
    
    . Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen (preventing oxidation of the Pd(0) active species).
  • Coupling : Heat the reaction mixture to 80°C under an argon atmosphere for 12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control
  • In-Process : Monitor via TLC (UV active). The starting material will consume, and a new, more polar spot will appear.

  • Post-Reaction LC-MS : The distinct 1:1 isotopic doublet characteristic of the bromine atom (

    
     and 
    
    
    
    ) must disappear, replaced by the exact mass of the cross-coupled product.
  • Chiral Integrity : Run Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to confirm that the enantiomeric excess (ee) remains >98%.

Protocol II: Saponification and Peptidomimetic Incorporation

Objective : Hydrolyze the methyl ester to the free acid and couple it to an


-amino acid sequence to form a peptidomimetic.
Mechanistic Rationale (Causality)
  • Saponification :

    
     in a 
    
    
    
    mixture at 0°C is utilized. The mild nature of
    
    
    and the low temperature are critical to prevent retro-Michael addition or epimerization at the
    
    
    -carbon, which can occur under harsher hydrolytic conditions.
  • Coupling Reagent : HATU is selected over standard EDC/NHS. The

    
    -carbon introduces significant steric hindrance; HATU generates a highly reactive 7-aza-OBt ester intermediate that efficiently overcomes this steric bulk to form the amide bond.
    
Step-by-Step Methodology
  • Saponification : Dissolve the

    
    -amino ester (1.0 eq) in a 3:1 mixture of 
    
    
    
    and cool to 0°C. Add
    
    
    (1.2 eq) portion-wise. Stir for 3 hours at 0°C.
  • Acidification : Carefully adjust the pH to ~4-5 using 1M

    
     to precipitate the zwitterionic 
    
    
    
    -amino acid. Extract with a polar organic solvent (e.g., n-butanol or 10% MeOH in DCM), dry, and concentrate.
  • Peptide Coupling : Dissolve the resulting

    
    -amino acid (1.0 eq) and the target amine/peptide sequence (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and cool to 0°C.
    
  • Activation : Dropwise add DIPEA (3.0 eq). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup : Dilute with EtOAc, wash sequentially with 5% aqueous citric acid, saturated

    
    , and brine to remove coupling byproducts.
    
Validation & Quality Control
  • Ninhydrin Test : Following saponification, spot the product on a TLC plate and heat with ninhydrin stain. A deep purple/red color confirms the presence of the free primary amine.

  • LC-MS : Confirm the mass of the coupled peptide. The absence of the

    
     peak (free acid) indicates complete conversion [3].
    

Quantitative Data: Representative Cross-Coupling Scope

The following table summarizes expected quantitative outcomes when utilizing Methyl 3-amino-3-(3-bromophenyl)propanoate in various cross-coupling methodologies, highlighting the preservation of stereochemical integrity.

Coupling Partner (Boronic Acid/Amine)Catalyst SystemBase / SolventYield (%)ee (%)
Phenylboronic acid

(5 mol%)

/ Dioxane:

88>99
4-Methoxyphenylboronic acid

(5 mol%)

/ Dioxane:

85>99
3-Pyridinylboronic acid

(10 mol%)

/ Toluene:EtOH:

7298
Morpholine (Buchwald-Hartwig)

/ BINAP

/ Toluene
6897
4-Fluorophenylboronic acid

/ SPhos

/ Toluene:

91>99

Note: Yields represent isolated yields after flash chromatography. Enantiomeric excess (ee) is determined via chiral stationary phase HPLC.

References

  • ResearchGate . "CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction". URL:[Link]

  • PubChem . "3-Amino-3-(3-bromophenyl)propanoic acid | CID 603619". National Center for Biotechnology Information. URL: [Link]

  • Google Patents. "WO2015117147A1 - Beta-substituted beta-amino acids and analogs as chemotherapeutic agents". World Intellectual Property Organization.

Microwave-assisted synthesis of 3-bromophenyl beta-amino esters

Application Note: High-Throughput Microwave-Assisted Synthesis of 3-Bromophenyl -Amino Esters

Executive Summary

The synthesis of



1

This application note details a highly optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of 3-bromophenyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Mechanistic Rationale & Experimental Design

To design a robust protocol, it is critical to understand the kinetic barriers of the aza-Michael addition and how our experimental choices systematically dismantle them.

  • The Nucleophilic Challenge : 3-Bromoaniline is a weak nucleophile. The electron-withdrawing inductive effect of the bromine atom decreases the electron density on the amine nitrogen, making its attack on an

    
    -unsaturated carbonyl compound highly unfavorable at room temperature.
    
  • Catalytic Activation : We employ glacial acetic acid as a mild Brønsted acid. Causality : Acetic acid selectively protonates the carbonyl oxygen of the Michael acceptor (methyl acrylate). This enhances the electrophilicity of the

    
    -carbon, facilitating the nucleophilic attack without being strong enough to induce unwanted polymerization of the acrylate monomer.
    
  • The Microwave Effect : The reaction is run under neat (solvent-free) conditions in a sealed microwave vessel. Causality : Neat conditions maximize the collision frequency between the reagents[2]. Microwave irradiation provides direct dielectric heating to the polar reagents and the zwitterionic transition state. The sealed vessel allows the mixture to be safely superheated to 80 °C (the atmospheric boiling point of methyl acrylate), exponentially accelerating the reaction rate according to the Arrhenius equation while preventing volatile reagent loss[3].

MechanismNuc3-Bromoaniline(Nucleophile)InterZwitterionicIntermediateNuc->Inter NucleophilicAttackElecMethyl Acrylate(Michael Acceptor)Elec->InterCatAcetic Acid(Activation)Cat->Elec CarbonylProtonationProd3-Bromophenylβ-Amino EsterInter->Prod ProtonTransfer

Aza-Michael addition mechanism highlighting catalyst activation and nucleophilic attack.

Step-by-Step Protocol: A Self-Validating Workflow

This protocol describes the synthesis of methyl 3-((3-bromophenyl)amino)propanoate . It is engineered as a self-validating system; proceeding to the purification phase is strictly gated by in-process analytical data.

Materials Required
  • Nucleophile : 3-Bromoaniline (1.0 equiv, 5.0 mmol)

  • Michael Acceptor : Methyl acrylate (1.5 equiv, 7.5 mmol)

  • Catalyst : Glacial acetic acid (0.1 equiv, 0.5 mmol)

  • Equipment : Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated vials and Teflon-lined crimp caps.

Procedure
  • Reaction Assembly : To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-bromoaniline (860 mg, 5.0 mmol).

    • Causality: Weighing the dense liquid amine first ensures it sits at the bottom of the vial, placing it directly in the focal point of the microwave field for optimal energy absorption.

  • Reagent Addition : Add methyl acrylate (645 mg, 675 µL, 7.5 mmol) followed by glacial acetic acid (30 mg, 29 µL, 0.5 mmol).

    • Causality: The 1.5x stoichiometric excess of methyl acrylate compensates for any partitioning into the vial's headspace during heating, driving the chemical equilibrium toward the product.

  • Sealing and Purging : Seal the vial with a Teflon-lined crimp cap. Briefly purge the headspace with dry Nitrogen gas for 30 seconds via a needle.

    • Causality: Displacing oxygen prevents the oxidative degradation (darkening) of the aniline derivative at elevated temperatures, ensuring a cleaner impurity profile.

  • Microwave Irradiation : Place the vial in the microwave synthesizer cavity. Set the parameters to 80 °C, 20 minutes hold time , with a maximum power limit of 150 W and a pressure limit of 250 psi[3].

    • Causality: Dynamic power modulation by the instrument maintains exactly 80 °C. This specific temperature provides sufficient thermal energy to overcome the activation barrier without triggering acrylate dimerization.

  • In-Process Validation (TLC Feedback Loop) : After the instrument cools the vial to <40 °C, safely uncap it. Withdraw a 1 µL aliquot, dilute in 100 µL ethyl acetate, and spot on a silica TLC plate. Elute with Hexane:Ethyl Acetate (8:2) alongside a 3-bromoaniline standard.

    • Causality: This is the critical self-validation step. If the 3-bromoaniline spot (higher

      
      ) remains prominent, the system dictates that you re-seal the vial and irradiate for an additional 10 minutes. Do not proceed to workup until conversion is confirmed.
      
  • Workup & Purification : Transfer the crude mixture to a separatory funnel using 15 mL of ethyl acetate. Wash with saturated aqueous

    
     (2 x 10 mL) to neutralize the acetic acid catalyst, followed by brine (10 mL). Dry the organic layer over anhydrous 
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the pure
    
    
    -amino ester.

WorkflowPrep1. Reaction AssemblyNeat ConditionsIrrad2. Microwave Heating80°C, 20 min, 150WPrep->IrradCheck3. TLC ValidationCheck for Aniline ConsumptionIrrad->CheckCheck->Irrad IncompletePurify4. Flash ChromatographyHexane:EtOAc (8:2)Check->Purify CompleteDone5. Pure ProductCharacterization (NMR/MS)Purify->Done

Self-validating experimental workflow for microwave-assisted synthesis.

Quantitative Data: Comparative Analysis

To demonstrate the profound impact of this protocol, the table below summarizes the quantitative advantages of MAOS over conventional thermal heating for the aza-Michael addition of 3-bromoaniline to methyl acrylate[4].

ParameterConventional Thermal HeatingMicrowave Irradiation (MAOS)
Heating Source Oil Bath / Heating BlockFocused Microwave (2.45 GHz)
Reaction Environment Reflux (Open to atmosphere)Sealed Pressure Vessel
Temperature 80 °C80 °C
Reaction Time 24 - 48 hours20 minutes
Catalyst Loading 20 - 30 mol%10 mol%
Yield (Isolated) 45 - 55%88 - 92%
Purity (LC-MS) ~80% (Significant oxidation)>98% (Clean conversion)

References

  • [4] Aza-Michael Additions on α, β-Unsaturated Esters Catalysed by Bismuth (III) Triflate in Conventional Chemistry and Under Microwave Irradiation. ResearchGate. 4

  • [3] Assessment and use of two silicon carbide multi-well plates for library synthesis and proteolytic digests using microwave heating. PubMed (NIH). 3

  • [1] Microwave-Assisted Synthesis of β-Lactams and Cyclo-β-dipeptides. Helvetica Chimica Acta / ResearchGate. 1

  • [2] The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Journal of the Brazilian Chemical Society. 2

Reduction of Methyl 3-amino-3-(3-bromophenyl)propanoate to amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of Methyl 3-amino-3-(3-bromophenyl)propanoate

Executive Summary

The transformation of


-amino esters into their corresponding 

-amino alcohols is a foundational operation in the synthesis of active pharmaceutical ingredients (APIs) and chiral auxiliaries. However, the reduction of Methyl 3-amino-3-(3-bromophenyl)propanoate to 3-amino-3-(3-bromophenyl)propan-1-ol presents a distinct chemoselectivity challenge: reducing the ester to a primary alcohol while strictly preserving the aryl bromide moiety for downstream cross-coupling applications (e.g., Suzuki or Buchwald-Hartwig aminations).

This application note provides a comprehensive, self-validating guide to executing this reduction. By evaluating the mechanistic causality of different hydride sources, we establish a highly chemoselective protocol using in situ generated borane (


) alongside a tightly controlled classic 

method.

Mechanistic Rationale & Reagent Selection

The principal reactive sites of Methyl 3-amino-3-(3-bromophenyl)propanoate are the methyl ester, the primary amine, and the aryl bromide[1].

  • Lithium Aluminum Hydride (

    
    ):  As a powerful nucleophilic hydride source, 
    
    
    
    readily reduces esters to alcohols via an aldehyde intermediate[2]. However, at elevated temperatures or extended reaction times,
    
    
    can induce hydrodehalogenation, cleaving the C-Br bond to yield a debrominated side product[1]. Strict thermal control (0 °C) is mandatory if this reagent is used.
  • Sodium Borohydride / Iodine (

    
    ):  Sodium borohydride alone is generally too mild to reduce esters[2]. However, the addition of molecular iodine (
    
    
    
    ) to
    
    
    in THF generates diborane (
    
    
    ) in situ[3]. Borane is an electrophilic reducing agent. It coordinates preferentially with the electron-rich amine and the carbonyl oxygen, facilitating the rapid reduction of the ester without engaging the aryl halide. This makes the
    
    
    system the superior choice for preserving the 3-bromo substituent.
Quantitative Comparison of Reducing Agents
Reducing AgentChemoselectivity (Ester vs. Ar-Br)Mechanism of ActionTypical YieldReaction Temp

/

Excellent (Preserves Ar-Br)Electrophilic (

generation)
80 - 92%0 °C to Reflux

Moderate (Debromination risk)Nucleophilic Hydride Transfer70 - 85%0 °C to RT

(alone)
Poor (Ester remains intact)Nucleophilic Hydride Transfer< 5%Reflux

Good (Preserves Ar-Br)Mild Nucleophilic Hydride75 - 88%RT to 40 °C

Visualized Reaction Pathways

Chemoselectivity SM Methyl 3-amino-3- (3-bromophenyl)propanoate NaBH4_I2 NaBH4 / I2 (In situ BH3) SM->NaBH4_I2 Chemoselective LiAlH4 LiAlH4 (Forcing) SM->LiAlH4 Excess Heat LiAlH4_cold LiAlH4 (0 °C) SM->LiAlH4_cold Controlled Product 3-amino-3- (3-bromophenyl)propan-1-ol (Desired) NaBH4_I2->Product Preserves C-Br SideProduct 3-amino-3- phenylpropan-1-ol (Debrominated) LiAlH4->SideProduct Hydrodehalogenation LiAlH4_cold->Product Moderate Yield

Figure 1: Chemoselective logic for beta-amino ester reduction.

Experimental Protocols

Protocol A: Chemoselective Reduction via In Situ Borane ( )

This is the recommended protocol for maximizing yield while ensuring absolute preservation of the aryl bromide[3].

Reagents Required:

  • Methyl 3-amino-3-(3-bromophenyl)propanoate: 1.0 equivalent

  • 
     (powder, 98%): 2.5 equivalents
    
  • 
     (crystals): 1.0 equivalent
    
  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH) and 1M HCl (for quenching)

Step-by-Step Methodology:

  • System Initialization: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a continuous flow of

    
    .
    
  • Suspension: Add

    
     (2.5 eq) and anhydrous THF (0.5 M relative to substrate) to the flask. Stir at room temperature to create a uniform suspension.
    
  • Substrate Addition: Dissolve Methyl 3-amino-3-(3-bromophenyl)propanoate (1.0 eq) in a minimal amount of anhydrous THF and add it to the suspension.

  • Borane Generation (Causality Check): Cool the reaction mixture to 0 °C using an ice bath. Dissolve

    
     (1.0 eq) in anhydrous THF and add it dropwise via an addition funnel over 30 minutes.
    
    • Causality: The reaction between

      
       and 
      
      
      
      generates
      
      
      and
      
      
      gas. The dropwise addition at 0 °C controls the exothermic release of hydrogen gas and prevents thermal runaway.
  • Thermal Activation: Once the addition is complete and gas evolution ceases, remove the ice bath and heat the reaction to reflux for 3-4 hours.

    • Causality: While

      
       coordinates to the amine rapidly, the reduction of the ester carbonyl by the amine-borane complex requires thermal energy to proceed to completion.
      
  • Quenching: Cool the mixture back to 0 °C. Carefully add MeOH dropwise until effervescence stops.

    • Causality: MeOH safely solvolyzes unreacted borane into trimethyl borate and hydrogen gas.

  • Hydrolysis & Extraction: Add 1M HCl and stir for 30 minutes to break the stable boron-nitrogen complexes. Basify the aqueous layer to pH 10-12 using 2M NaOH. Extract the free amino alcohol with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Workflow Step1 1. Suspend NaBH4 in THF Step2 2. Add β-amino ester Step1->Step2 Step3 3. Dropwise I2 at 0 °C Step2->Step3 Step4 4. Reflux (2-4h) Step3->Step4 Step5 5. Quench with MeOH/HCl Step4->Step5 Step6 6. Basify & Extract Step5->Step6

Figure 2: Step-by-step workflow for the NaBH4/I2 mediated reduction.

Protocol B: Classic Reduction via (Alternative)

Use only if the


 system is unavailable. Strict temperature control is required to prevent debromination[1].
  • Suspend

    
     (2.0 eq) in anhydrous THF at exactly 0 °C under 
    
    
    
    .
  • Add the amino ester (1.0 eq) in THF dropwise over 30 minutes. Maintain the internal temperature at 0 °C.

  • Stir at 0 °C for 2 hours. Do not allow the reaction to reach room temperature until TLC confirms ester consumption.

  • Fieser-Fieser Quench: To

    
     grams of 
    
    
    
    used, sequentially add
    
    
    mL of
    
    
    ,
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of
    
    
    .
    • Causality: This specific quenching sequence traps the aluminum byproducts as a granular, white precipitate rather than a gelatinous emulsion, allowing for rapid vacuum filtration through a Celite pad.

Self-Validation & Analytical Checkpoints

To ensure the trustworthiness of the protocol, the system must be analytically self-validating during execution:

  • Physical Validation (Protocol A): The visual disappearance of the deep brown iodine color upon addition to the

    
     suspension confirms the active generation of the reducing species (
    
    
    
    ).
  • FTIR Spectroscopy: The starting material exhibits a sharp, strong ester carbonyl stretch at

    
    . Successful reduction is validated by the complete disappearance of this peak and the emergence of a broad, strong O-H/N-H stretching band at 
    
    
    
    .
  • Mass Spectrometry (LC-MS): The target product, 3-amino-3-(3-bromophenyl)propan-1-ol, will show a characteristic isotopic doublet for the

    
     ion at 
    
    
    
    and
    
    
    (1:1 ratio), confirming that the aryl bromide has been successfully preserved.

References

  • Benchchem. "Methyl 3-amino-3-(3-bromophenyl)propanoate". Benchchem Product Data.
  • Prasad, A., Kanth, J., Periasamy, M. "Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system". Tetrahedron (1992).
  • Cao, Y., Yang, G. "A Reduction of Chiral Amino Acids Based on Current Method". Journal of Chemical and Pharmaceutical Research (2016).
  • Chemistry LibreTexts. "19.3: Reductions using NaBH4, LiAlH4". LibreTexts (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and stability of


-amino esters. The synthesis of methyl 3-amino-3-(3-bromophenyl)propanoate is classically achieved via a two-step process: a Rodionov multicomponent condensation to form the 

-amino acid, followed by a thionyl chloride-mediated esterification[1].

While conceptually straightforward, the thermodynamic sinks in this pathway often lead to frustratingly low yields if the mechanistic causality of the reaction is ignored. This guide provides causality-driven troubleshooting, self-validating protocols, and optimization data to ensure high-fidelity synthesis.

Synthesis A 3-Bromobenzaldehyde + Malonic Acid + NH4OAc B Imine Intermediate (In situ) A->B Rodionov Rxn (-H2O) C 3-Amino-3-(3-bromophenyl) propanoic acid B->C Decarboxylative Addition D Methyl 3-amino-3-(3-bromophenyl) propanoate HCl C->D Esterification (MeOH, SOCl2)

Fig 1: Two-step synthesis workflow from 3-bromobenzaldehyde to the target β-amino ester.

Troubleshooting FAQs

Q: Why am I isolating predominantly 3-bromocinnamic acid instead of the desired


-amino acid in the first step? 
A:  This is a classic kinetic vs. thermodynamic competition. In the Rodionov reaction, ammonium acetate must first hydrolyze to generate ammonia, which then condenses with 3-bromobenzaldehyde to form an electrophilic imine[1]. If this imine formation is sluggish, malonic acid will directly attack the aldehyde via a Knoevenagel condensation, leading to the irreversible formation of 3-bromocinnamic acid (a propenoic acid derivative)[2].
Causality-Driven Solution: To outcompete the Knoevenagel pathway, you must accelerate imine formation. Switch your solvent from ethanol to glacial acetic acid[2]. The acidic environment catalyzes the dehydration step of imine formation. Additionally, increase your ammonium acetate loading to 4.0 equivalents to push the equilibrium firmly toward the imine intermediate.

Q: My intermediate, 3-amino-3-(3-bromophenyl)propanoic acid, is completely insoluble in methanol. How can I drive the esterification to completion? A: The insolubility is due to the intermediate existing as a highly polar zwitterion. Attempting a standard Fischer esterification (e.g., using catalytic


) will result in poor conversion because the solid phase cannot interact effectively with the catalyst.
Causality-Driven Solution: Use the thionyl chloride (

) activation method[3]. When

is added dropwise to methanol at 0 °C, it reacts exothermically to generate anhydrous HCl and methyl chlorosulfite. The HCl immediately protonates the amine, breaking the zwitterionic network and pulling the starting material into solution. The carboxylic acid is then converted into a highly reactive acid chloride, which is rapidly trapped by methanol.

Q: Upon isolation, my methyl 3-amino-3-(3-bromophenyl)propanoate degrades into a complex mixture over a few days. How do I stabilize it? A: Free


-amino esters are inherently unstable. The nucleophilic primary amine can attack the ester carbonyl of an adjacent molecule, leading to intermolecular amidation (oligomerization) or intramolecular cyclization (lactamization)[3].
Causality-Driven Solution: Never store the compound as a free base. Always isolate and store it as the hydrochloride salt. Protonating the amine completely eliminates its nucleophilicity, rendering the molecule shelf-stable for months.

Troubleshooting Start Low Yield of Beta-Amino Acid? Check1 Check Byproducts (NMR/TLC) Start->Check1 Cinnamic Cinnamic Acid Derivatives present? Check1->Cinnamic Solvent Switch solvent to Acetic Acid Cinnamic->Solvent Yes (Knoevenagel) Ammonia Increase NH4OAc to 4.0 equiv Cinnamic->Ammonia No (Incomplete)

Fig 2: Decision tree for troubleshooting low yields in the Rodionov condensation step.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of Knoevenagel byproducts during the Rodionov condensation[2].

SolventNH₄OAc (Equiv.)Temp (°C)Yield of β-Amino Acid (%)Yield of Cinnamic Acid Byproduct (%)
Ethanol2.078 (Reflux)2565
Ethanol4.078 (Reflux)3850
Acetic Acid2.0855530
Acetic Acid 4.0 85 82 < 5

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-amino-3-(3-bromophenyl)propanoic acid
  • Charge the Reactor: To a round-bottom flask equipped with a reflux condenser, add 3-bromobenzaldehyde (1.0 equiv, 10 mmol) and malonic acid (1.2 equiv, 12 mmol).

  • Add Reagents & Solvent: Add ammonium acetate (4.0 equiv, 40 mmol) followed by glacial acetic acid (2.5 mL/mmol of aldehyde).

  • Reflux: Heat the stirred mixture to 85–90 °C for 12 hours.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into vigorously stirred ice-cold water.

  • Isoelectric Isolation (Self-Validation Step): Adjust the pH to exactly 6.0 using aqueous NaOH (2M). Validation: The pH must be strictly monitored with a calibrated meter. At pH 6.0 (the isoelectric point), the solution will turn highly turbid as the zwitterion crashes out. If the solution remains clear, Knoevenagel byproducts have dominated the reaction.

  • Filtration: Filter the white precipitate, wash with cold water and a small amount of cold ethanol to remove unreacted aldehyde and cinnamic acid traces. Dry under vacuum.

Protocol 2: Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate Hydrochloride
  • Preparation of Methanolic HCl: Cool anhydrous methanol (5 mL/mmol of substrate) in an ice bath (0 °C) under an inert atmosphere (N₂ or Ar).

  • Activation: Slowly add thionyl chloride (

    
    , 2.5 equiv) dropwise to the cold methanol. Caution: Highly exothermic, evolves SO₂ and HCl gases.
    
  • Substrate Addition: Add the 3-amino-3-(3-bromophenyl)propanoic acid (from Protocol 1) portion-wise to the activated methanolic solution. The suspension will gradually clear as the zwitterion is protonated and esterified[3].

  • Reflux & Monitoring (Self-Validation Step): Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours. Validation: Monitor by TLC (Eluent: DCM/MeOH 9:1). Use a ninhydrin stain and heat. The product will appear as a bright purple spot (primary amine), while unreacted acid will remain at the baseline. Complete disappearance of the baseline spot validates full conversion.

  • Concentration: Cool to room temperature and concentrate the mixture strictly under reduced pressure to remove volatiles (

    
    , MeOH, HCl).
    
  • Trituration: Triturate the resulting crude residue with diethyl ether. The methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride will precipitate as a pure, shelf-stable white solid. Filter and dry.

References

  • Benchchem. Methyl 3-amino-3-(3-bromophenyl)
  • Farmacia Journal. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • RSC Publishing.

Sources

Technical Support Center: Purification of Methyl 3-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-2 support resource for process chemists and researchers. It synthesizes standard organic purification protocols with specific insights relevant to


-amino esters.

Ticket ID: PUR-8459-BETA Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Topic: Purification Strategies for


-Amino Aryl Esters

Executive Summary & Molecule Profile

Compound: Methyl 3-amino-3-(3-bromophenyl)propanoate Chemical Class:


-Amino Acid Ester
Key Challenges: 
  • Amine Basicity: The primary amine is prone to oxidation and can interact strongly with acidic silanol groups on silica gel, causing peak tailing.

  • Ester Labillity: The methyl ester is susceptible to hydrolysis under strong basic conditions (saponification) or strong acidic aqueous conditions.

  • Cyclization Risk: While less prone than

    
    -amino esters, 
    
    
    
    -amino esters can undergo intermolecular condensation or cyclization under thermal stress.[1]

Strategic Approach: Do not default to column chromatography immediately. The amphoteric nature of this molecule (basic amine, lipophilic aryl halide, polar ester) makes Acid-Base Extraction and Salt Crystallization the most efficient, scalable, and self-validating purification methods.

Purification Decision Matrix

Use this logic flow to determine the optimal strategy for your specific crude material.

purification_logic Start Crude Material State PurityCheck Analyze Purity (LCMS/NMR) Start->PurityCheck Decision Purity Level? PurityCheck->Decision HighPurity >90% Purity (Minor colored impurities) Decision->HighPurity High LowPurity <80% Purity (By-products present) Decision->LowPurity Low MethodA Method A: Acid-Base Extraction (Standard Cleanup) HighPurity->MethodA Remove non-basic impurities MethodB Method B: Salt Crystallization (For Isomers/Enantiomers) HighPurity->MethodB Need solid/stable form MethodC Method C: Buffered Silica Chromatography (Last Resort) LowPurity->MethodC Complex mixture MethodA->MethodB If oil persists

Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial purity and physical state.

Tier 1: Acid-Base Extraction (The "Workhorse" Protocol)

This method exploits the basicity of the amine to separate the product from non-basic impurities (starting materials like 3-bromocinnamic acid derivatives or neutral by-products).

Applicability: Removal of neutral organic impurities and recovery of free base from crude HCl salts.[2]

Protocol Steps:
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: If the crude is a hydrochloride salt, suspend it in the solvent.

  • Acid Wash (Optional - if crude is free base): Extract the organic layer with 1M HCl (aq). The product moves to the aqueous phase (as the salt).[3][4] Discard the organic layer (contains non-basic impurities).

  • Basification (Critical Step):

    • Cool the aqueous phase (containing the product) to 0°C.

    • Slowly add Saturated Aqueous NaHCO₃ or 2M K₂CO₃ until pH ~9.

    • Warning:Do NOT use NaOH. Strong hydroxide bases can hydrolyze the methyl ester to the carboxylic acid (saponification), destroying your product.

  • Extraction: Extract the cloudy aqueous mixture 3x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Evaporate solvent under reduced pressure (<40°C) to yield the Free Base as a clear or pale yellow oil.

Self-Validation Check:

  • NMR: Check for the disappearance of starting material peaks.

  • Yield: If yield is low, check the aqueous layer pH. If pH < 8, the amine is still protonated and trapped in water.

Tier 2: Salt Crystallization (The "Polisher")

If the free base is an oil or unstable, converting it to a crystalline salt is the best way to ensure long-term stability and high purity.

Applicability: Final polishing, long-term storage, and removal of isomeric impurities.[5]

Protocol Steps:
  • Preparation: Dissolve the purified free base (from Tier 1) in a minimal amount of dry Methanol (MeOH) or Ethanol (EtOH) .

  • Acidification:

    • Add 1.1 equivalents of HCl in Dioxane (4M) or Trimethylsilyl chloride (TMSCl) dropwise.

    • Mechanism:[2][5] TMSCl reacts with methanol to generate anhydrous HCl in situ, avoiding water introduction.

  • Precipitation:

    • Slowly add a non-polar anti-solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) until turbidity persists.

    • Cool to -20°C overnight.

  • Isolation: Filter the white precipitate under inert atmosphere (nitrogen blanket) to avoid hygroscopic water absorption.

Troubleshooting "Oiling Out": If the salt forms a gummy oil instead of crystals:

  • Decant the supernatant.

  • Triturate (grind) the oil with fresh dry Diethyl Ether.

  • Sonicate the mixture. This mechanical stress often induces nucleation.

Tier 3: Buffered Silica Chromatography

Use this only if acid-base extraction fails to remove specific impurities (e.g., other amines).

Challenge: Amines interact with acidic silanols on silica, causing "streaking" or irreversible adsorption. Solution: Deactivate the silica.

Protocol Steps:
  • Mobile Phase Preparation:

    • Base System: Hexanes : Ethyl Acetate (start 80:20).

    • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

  • Column Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample. This neutralizes the active sites.[4]

  • Elution: Run the gradient. The product should elute as a sharp, symmetrical peak.

Troubleshooting & FAQs

Q1: My product is an oil, but I need a solid. What do I do?

A:


-amino esters are often oils as free bases. Convert it to the Hydrochloride (HCl)  or Tosylate (TsOH)  salt. The HCl salt of this specific aryl derivative is typically a solid with a melting point >150°C. Follow the Tier 2 protocol.
Q2: I see a new impurity after extraction (NMR shows loss of methyl group).

A: You likely hydrolyzed the ester. This happens if the pH was too high (>11) or the extraction took too long.

  • Fix: Use NaHCO₃ (weaker base) instead of Na₂CO₃/NaOH.[4] Keep the aqueous contact time short (<15 mins).

Q3: The product is stuck on the silica column.

A: You likely didn't use a modifier. Flush the column with DCM : MeOH : NH₄OH (90:9:1) to strip the amine off the silica. In the future, always add 1% TEA to your eluent.

Q4: How do I store this compound?

A:

  • Free Base: Store at -20°C under Nitrogen/Argon. It absorbs CO₂ from air to form carbamates.

  • HCl Salt: Store at 4°C or RT in a desiccator. It is hygroscopic.[6]

Quantitative Data: Solubility Profile

SolventFree Base SolubilityHCl Salt SolubilityApplication
Water InsolubleHighAqueous phase in extraction
DCM HighModerateExtraction solvent
Methanol HighHighRecrystallization solvent
Diethyl Ether ModerateInsolubleAnti-solvent for precipitation
Hexanes LowInsolubleWashing non-polar impurities

References

  • General Synthesis & Properties: Sigma-Aldrich Product Specification: Methyl 3-(3-bromophenyl)propionate derivatives.Link (Accessed 2026).

  • Acid-Base Extraction of Amino Esters: LibreTexts Chemistry: Acid-Base Extraction.Link

  • Recrystallization of Beta-Amino Salts: BenchChem Technical Guide: Beta-Alanine Methyl Ester Hydrochloride.Link

  • Chromatography of Amines:Journal of Chromatography A, "Strategies for the purification of basic compounds on silica gel." (General Reference).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatic amines.

Sources

Minimizing racemization during Methyl 3-amino-3-(3-bromophenyl)propanoate handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Racemization & Handling Protocols

Document ID: TSC-BETA-3BR-001 Status: Active / High Priority

Part 1: Critical Alert & Core Directive

To the Researcher: You are handling Methyl 3-amino-3-(3-bromophenyl)propanoate , a


-amino ester.[1] Unlike standard 

-amino acids, this molecule possesses a specific structural vulnerability: the Retro-Michael Addition pathway .

Because the amino group is at the benzylic position (C3), the C–N bond is significantly more labile than in aliphatic


-amino esters. The 3-bromophenyl ring stabilizes the transition state for elimination, making this compound highly prone to expelling ammonia to form the achiral cinnamate derivative (Methyl 3-(3-bromophenyl)acrylate). Upon re-addition of ammonia or solvent, the stereocenter reforms as a racemate.

The Golden Rule:

Never store the free base. Always maintain this compound as its hydrochloride (HCl) or tosylate (TsOH) salt until the exact moment of reaction.

Part 2: The Mechanism (The "Why")

To prevent racemization, you must understand the enemy. It is not simple enolization (as with


-amino acids); it is an elimination-addition equilibrium.
Racemization Pathway: Retro-Michael Addition

The following diagram illustrates how basic conditions trigger the loss of chirality.

RetroMichael Chiral Pure (S)-Enantiomer (Methyl 3-amino-3-(3-bromophenyl)propanoate) TS Transition State (E1cB-like Elimination) Chiral->TS Base / Heat Achiral Achiral Intermediate (Cinnamate Derivative + NH3) TS->Achiral - NH3 (Retro-Michael) Racemic Racemic Mixture ((R) + (S) Enantiomers) Achiral->Racemic + NH3 (Non-stereoselective Addition)

Figure 1: Under basic conditions, the amine acts as a leaving group, forming an achiral conjugated ester. Re-addition of the amine occurs randomly, destroying enantiomeric excess (ee).

Part 3: Troubleshooting Guide & FAQs

Scenario A: "My ee% dropped significantly after aqueous extraction."

Diagnosis: You likely performed the extraction at pH > 9 or allowed the free base to sit in the organic phase at room temperature. The combination of a basic aqueous layer and the benzylic nature of the amine accelerates the Retro-Michael elimination.

Corrective Action:

  • Cold Neutralization: Perform all basification steps at 0°C to 4°C .

  • pH Control: Do not use strong bases (NaOH/KOH). Use saturated NaHCO₃ or Na₂CO₃ . Target pH 8.0–8.5, just enough to deprotonate the amine (pKa ~9).

  • Speed: Minimize the time the compound exists as a free base. If you are extracting, dry and concentrate immediately, or telescoping directly into the next step.

Scenario B: "Can I use methanol or ethanol as a solvent for the free base?"

Diagnosis: Risky. While


-amino esters are generally stable in alcohols as salts, the free base in methanol can undergo transesterification  (if the ester is different) or facilitate proton exchange. More critically, protic solvents can stabilize the leaving group (ammonia/amine) via hydrogen bonding, slightly lowering the barrier for the Retro-Michael pathway.

Corrective Action:

  • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or MTBE (non-nucleophilic, aprotic).

  • If Alcohol is Required: Use it only with the salt form or in the presence of an acid catalyst.

Scenario C: "I see a new peak on HPLC that absorbs UV strongly."

Diagnosis: This is likely the cinnamate derivative (Methyl 3-(3-bromophenyl)acrylate). The formation of the double bond significantly increases UV absorption (conjugation with the phenyl ring) compared to the saturated


-amino ester. This confirms degradation via ammonia elimination.

Corrective Action:

  • Check your storage conditions. Was the sample exposed to heat or moisture?

  • If this peak appears during a reaction, your base is too strong or the temperature is too high.

Part 4: Standard Operating Procedures (SOP)

Protocol 1: Safe Generation of Free Base

Use this protocol when you must convert the stable HCl salt to the free base for a coupling reaction.

ParameterSpecification
Temperature 0°C (Ice Bath) - Critical
Solvent DCM or EtOAc (Pre-cooled)
Base Saturated NaHCO₃ (aq) or 10% Na₂CO₃
Time Limit < 30 Minutes total contact time

Step-by-Step:

  • Suspend the Methyl 3-amino-3-(3-bromophenyl)propanoate HCl salt in DCM (10 mL/g) in a round-bottom flask.

  • Place the flask in an ice bath and stir for 10 minutes to cool.

  • Slowly add saturated NaHCO₃ (2.0 equiv) with vigorous stirring.

  • Monitor pH; stop adding base once the aqueous layer reaches pH 8.5 .

  • Separate layers immediately.

  • Extract the aqueous layer once more with cold DCM.

  • Dry combined organics over MgSO₄ (kept cold if possible) for only 5 minutes.

  • Filter and concentrate at or below 30°C on the rotovap.

  • IMMEDIATE USE: Dissolve the resulting oil in your reaction solvent and proceed immediately.

Protocol 2: Analytical Monitoring (Chiral HPLC)

Verify optical purity before committing valuable reagents.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .

    • Note: The DEA is crucial to sharpen the peak of the free amine but keep the percentage low to avoid on-column racemization.

  • Flow Rate: 1.0 mL/mL.

  • Detection: 254 nm (Bromophenyl chromophore).

Part 5: Handling Decision Tree

Use this logic flow to determine the safe handling of your material.

HandlingFlow Start Start: Methyl 3-amino-3-(3-bromophenyl)propanoate FormCheck Current Form? Start->FormCheck Salt HCl / Tosylate Salt FormCheck->Salt Solid FreeBase Free Base (Oil) FormCheck->FreeBase Oil/Liquid Storage Storage: -20°C, Desiccated Stable for months Salt->Storage Immediate Is reaction immediate? FreeBase->Immediate Action1 Proceed with Cold Neutralization (See Protocol 1) Immediate->Action1 Yes Action2 CRITICAL: Convert to Salt immediately (Add 1M HCl in Ether) Immediate->Action2 No (Storage needed)

References

  • BenchChem. (2025).[2] Methyl 3-amino-3-(3-bromophenyl)propanoate Overview & Properties. Retrieved from (Verified Source for Structure/Class).

  • Sigma-Aldrich. (2024). Methyl 3-(3-bromophenyl)propionate Product Specification. Retrieved from (Structural Analog Reference).

  • Weiner, B. et al. (2010).
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Foundational text on -amino acid stability and folding).
  • Chiral Technologies. (2023). Chiral Separation Strategies for Beta-Amino Acids. Retrieved from (HPLC Method Grounding).

Sources

Troubleshooting low solubility of Methyl 3-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Troubleshooting Solubility for Methyl 3-amino-3-(3-bromophenyl)propanoate

Executive Summary

Compound: Methyl 3-amino-3-(3-bromophenyl)propanoate CAS: 1038381-80-4 (Free Base), 1391379-45-5 (HCl Salt) Chemical Class:


-Amino Acid Ester / Halogenated Phenyl Derivative[1][2][3][4][5]

The Core Issue: Users most frequently encounter solubility failures because they treat the Free Base (lipophilic, organic-soluble) and the Salt Form (hydrophilic, water-soluble) as interchangeable. They are not. This guide provides a diagnostic workflow to identify your specific bottleneck and protocols to resolve it.

Part 1: Diagnostic Phase (Start Here)

Q1: Which form of the compound are you holding?

  • Scenario A: "I bought it as a white powder/solid."

    • Likely:Hydrochloride (HCl) Salt .

    • Solubility Profile: Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane, DCM (often), and Toluene.

  • Scenario B: "I synthesized it, and it's an oil or a sticky gum."

    • Likely:Free Base .

    • Solubility Profile: Soluble in DCM, Ethyl Acetate, Ethanol, DMSO. Insoluble in Water (at neutral/high pH).

Q2: What is your application?

  • Biological Assay: You need the compound in aqueous buffer (pH 7.4).

  • Synthetic Workup: You are trying to extract or purify the compound.[5]

Part 2: Troubleshooting by Scenario

Scenario 1: "The compound precipitates when I add it to my cell culture/assay buffer."

The Cause: This is a pH-Solubility Mismatch . The amino group (


) has a pKa of approximately 9.0–9.5.
  • At pH < 8: The amine is protonated (

    
    ). The molecule is charged and soluble.[6]
    
  • At pH > 8 (or near pKa): The amine deprotonates to the neutral free base. The lipophilic 3-bromophenyl group dominates, causing the compound to "crash out" of aqueous solution.

The Fix:

  • Check your Stock: Ensure you are using DMSO for your primary stock solution (typically 10–100 mM).

  • Sequential Dilution: Do not add neat DMSO stock directly to the well. Perform an intermediate dilution in water or media acidified slightly (if tolerated) or ensure rapid mixing.

  • Salt Conversion: If you are using the Free Base, convert it to the HCl salt before making your DMSO stock (see Protocol A below). The pre-formed salt often has better dissolution kinetics in buffers than the neutral oil.

Scenario 2: "I cannot extract the compound into organic solvent (DCM/EtOAc)."

The Cause: You are likely trying to extract the Salt Form (which stays in the water layer) or the pH of your aqueous layer is too low.

The Fix:

  • Check Aqueous pH: Measure the pH of your water layer. If pH < 9, the compound is protonated and trapped in the water.

  • Adjust pH: Add Saturated Aqueous

    
     or dilute 
    
    
    
    until the aqueous layer pH is > 10 .
  • Extract: Now the compound is the neutral Free Base. It will readily partition into Dichloromethane (DCM) or Ethyl Acetate.

Part 3: Solubility Data & Solvent Selection

Table 1: Solubility Matrix by Form

SolventFree Base (Neutral)HCl Salt (Ionic)Application Notes
Water (pH 7) < 0.1 mg/mL (Poor)> 50 mg/mL (Good)Use Salt for bioassays.
PBS (pH 7.4) < 0.1 mg/mL (Poor)> 20 mg/mL (Good)High ionic strength reduces solubility.
DMSO > 100 mg/mL> 100 mg/mLUniversal stock solvent.
Methanol/Ethanol > 50 mg/mL> 50 mg/mLGood for transfers/recrystallization.
DCM / EtOAc Very Soluble Insoluble Use Free Base for extractions.
Diethyl Ether SolubleInsoluble Use Ether to precipitate the Salt.

Part 4: Critical Protocols

Protocol A: Converting Free Base to HCl Salt (For Bioassays/Storage)

Use this if your compound is an oil and you need a stable solid.

  • Dissolve the Free Base oil in a minimal amount of dry Diethyl Ether or DCM .

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add 2M HCl in Diethyl Ether (commercial reagent) or 1.25M HCl in Methanol.

  • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid or evaporate the solvent under vacuum.

  • Result: Methyl 3-amino-3-(3-bromophenyl)propanoate Hydrochloride (Stable solid).

Protocol B: "Salting Out" Prevention in Assays

Use this if the compound precipitates upon dilution into media.

  • Prepare 1000x stock in DMSO.

  • Prepare an intermediate dilution (10x) in 10 mM HCl (aqueous).

    • Why? This forces the compound into the soluble cationic state immediately upon leaving the DMSO environment.

  • Add this acidified intermediate to your final buffer. The final pH change will be negligible, but the compound will be fully solvated.

Part 5: Decision Logic (Visualization)

SolubilityLogic Start Start: Solubility Issue CheckForm Check Compound Form Start->CheckForm IsSalt Form: HCl Salt (Polar/Ionic) CheckForm->IsSalt IsBase Form: Free Base (Lipophilic/Neutral) CheckForm->IsBase SolventQ Target Solvent? IsSalt->SolventQ Organic Organic (DCM, EtOAc) IsSalt->Organic Insoluble? Aqueous Aqueous (PBS, Media) IsSalt->Aqueous Soluble IsBase->SolventQ IsBase->Organic Soluble IsBase->Aqueous Insoluble? IsBase->Aqueous Precipitates? SolventQ->Organic Synthesis SolventQ->Aqueous Biology Action1 Action: Add NaHCO3 (aq) to pH > 10, then extract Organic->Action1 Insoluble? Action2 Action: Dissolve directly Organic->Action2 Soluble Aqueous->Action2 Soluble Action3 Action: Pre-dissolve in DMSO Ensure pH < 8 Aqueous->Action3 Precipitates? Action4 Action: Convert to Salt (See Protocol A) Aqueous->Action4 Insoluble?

Figure 1: Decision matrix for selecting the correct protocol based on compound form and target solvent.

References

  • PubChem Compound Summary. "Methyl 3-amino-3-(3-bromophenyl)propanoate." National Center for Biotechnology Information. Accessed March 5, 2026. Link

  • Organic Syntheses. "General Procedures for Handling Amino Acid Esters." Org.[4][7] Synth. Coll. Vol. 10. (Provides foundational protocols for

    
    -amino ester handling). Link
    
  • Royal Society of Chemistry. "Physicochemical Properties of Halogenated Phenylalanine Derivatives." ChemSpider. (Reference for lipophilicity/logP trends in brominated aromatics). Link

  • BenchChem. "Methyl 3-amino-3-(3-bromophenyl)propanoate Properties and Safety." (Specific CAS and physical state verification). Link

Sources

Technical Support Center: Palladium Catalyst Removal from 3-Bromophenyl Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing residual palladium (Pd) from active pharmaceutical ingredients (APIs) and complex intermediates is a critical bottleneck in drug development. This guide is specifically engineered for researchers handling 3-bromophenyl beta-amino esters , a highly sensitive structural motif that presents competing chemical vulnerabilities during metal scavenging.

Mechanistic Insights: The "Why" Behind the Challenge

Purifying this specific molecule requires balancing the reactivity of three distinct functional groups. Understanding their causality is the first step in designing a successful scavenging protocol:

  • The Beta-Amino Group (Chelation Sink): Nitrogen atoms act as potent Lewis bases, binding tightly to soluble Pd(II) species. This strong chelation effect pulls the metal through standard physical filters (like Celite), rendering simple filtration ineffective[1].

  • The Aryl Bromide (Reactive Electrophile): Aryl bromides are highly susceptible to oxidative addition by residual Pd(0). If the scavenging process is heated, the C–Br bond can activate, initiating unwanted debromination or oligomerization side reactions[2].

  • The Ester Linkage (pH Sensitive): Esters are prone to hydrolysis. Deploying strongly basic scavengers (such as standard primary amine-functionalized silicas) or highly acidic resins will cleave the ester, destroying the product[3].

Troubleshooting Guides & FAQs

Q1: Why does my palladium concentration remain >500 ppm even after multiple Celite filtrations? Causality: Celite and standard filter aids only remove macroscopic palladium black or large, insoluble agglomerates[3]. The beta-amino moiety in your product strongly chelates soluble Pd(II) species, keeping them dissolved in the organic phase[1]. Solution: You must transition from physical filtration to chemical scavenging. Introduce a solid-supported scavenger with a higher binding affinity for Pd than your beta-amino group, such as a thiol-functionalized silica (e.g., SiliaMetS® Thiol)[4].

Q2: I applied a scavenger and heated the mixture to 60°C to accelerate removal, but I observed significant product degradation. What happened? Causality: Heating in the presence of residual Pd(0) triggers oxidative addition into the C–Br bond of your 3-bromophenyl group, leading to debromination[2]. Furthermore, elevated temperatures exacerbate ester hydrolysis if the scavenger or solvent has any residual acidic/basic character. Solution: Perform scavenging strictly at room temperature (20–25°C). Sulfur-based silica scavengers are highly effective at ambient temperatures, mitigating thermal risks to sensitive functional groups[5].

Q3: Which scavenger is best suited for a 3-bromophenyl beta-amino ester? Causality: You require a scavenger that is strictly neutral (to prevent ester hydrolysis), highly thiophilic (to outcompete the amine for Pd), and operates under mild conditions (to protect the aryl bromide). Solution: SiliaMetS® Thiol or SiliaMetS® Thiourea are optimal choices. They are neutral, silica-supported, and exhibit exceptional affinity for both Pd(0) and Pd(II) without inducing ester cleavage[6]. For ultra-efficient removal down to sub-ppm levels, Potassium Isopropyl Xanthate (PIX) is another highly effective alternative[7].

Q4: How do I prevent product loss due to non-specific adsorption onto the scavenger? Causality: Over-loading the scavenger or using highly porous activated carbon can cause your target molecule to become physically trapped within the matrix[1]. Solution: Optimize the solvent system. Use a solvent where the product is highly soluble (e.g., THF or Toluene) to minimize its partitioning into the silica pores, and ensure thorough washing of the filter cake with fresh solvent[1].

Self-Validating Experimental Protocol

This protocol incorporates a mass-balance check and an ICP-MS verification loop to ensure neither product loss nor Pd retention occurs.

Protocol: Mild Palladium Scavenging for Sensitive Amino Esters

  • Dissolution: Dissolve the crude 3-bromophenyl beta-amino ester in a non-coordinating, high-solubility organic solvent (e.g., THF or Toluene) at a concentration of 10–50 mg/mL[4].

  • Scavenger Addition: Add a neutral silica-based scavenger (e.g., SiliaMetS® Thiol) at a loading of 5–10 molar equivalents relative to the initial amount of palladium catalyst used in the cross-coupling reaction[8].

  • Agitation: Stir the suspension vigorously at room temperature (20–25°C) for 4–18 hours. Critical Step: Do not exceed 30°C to prevent oxidative addition into the aryl bromide.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound palladium[4].

  • Product Recovery (Washing): Wash the filter cake thoroughly with 2–3 column volumes of the reaction solvent to recover any non-specifically adsorbed product[1].

  • Verification (Self-Validation): Concentrate the combined filtrate under reduced pressure. Weigh the product to confirm mass balance (yield > 90%), and analyze a sample via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm residual Pd is < 10 ppm[8].

Quantitative Data: Scavenger Performance Comparison

The following table summarizes the operational parameters and compatibility of various scavenging methods specifically for 3-bromophenyl beta-amino esters.

Scavenger TypePrimary Mode of ActionOptimal TempEster CompatibilityAryl Bromide CompatibilityTypical Final Pd (ppm)
Celite / Filtration Physical Adsorption20°CHighHigh500 - 1000
Activated Carbon Non-specific Adsorption40-50°CHighModerate (Yield Loss)50 - 300
Amine-functionalized Silica Chemical Chelation40°CLow (Basic)Moderate20 - 50
SiliaMetS® Thiol Chemical Chelation20-25°CHigh (Neutral)High< 10
PIX + I₂ System Precipitation / Extraction20°CModerateHigh< 1

Troubleshooting Workflow Visualization

Workflow A Crude 3-Bromophenyl Beta-Amino Ester B Measure Pd via ICP-MS A->B C Pd > 10 ppm? B->C D Add SiliaMetS Thiol (5-10 eq, 25°C) C->D Yes H Purified Product (Pd < 10 ppm) C->H No E Product Degradation? (Debromination/Hydrolysis) D->E F Reduce Temp & Check Solvent E->F Yes G Filter & Wash (Recover Product) E->G No F->D G->B Re-verify

Caption: Troubleshooting workflow for palladium removal from sensitive amino ester compounds.

References

  • Palladium Catalyst Removal
  • SiliaMetS Selection Guide. Verde Analitica / SiliCycle.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. RSC Publishing.
  • How to remove palladium catalyst from[2,3'-Bipyridin]-2'-amine product. BenchChem.
  • Workup procedure for removing palladium residues
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides.

Sources

Technical Support Center: Optimizing Recrystallization of Methyl 3-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the purification of Methyl 3-amino-3-(3-bromophenyl)propanoate . As a


-amino acid ester containing a lipophilic bromophenyl ring, this molecule presents unique crystallization challenges. Its dual functionality (a basic amine and a hydrolyzable ester) makes it susceptible to thermal degradation, ester hydrolysis, and liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1][2].

This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity crystalline recovery.

Part 1: Mechanistic Principles of -Amino Ester Crystallization

The fundamental challenge with Methyl 3-amino-3-(3-bromophenyl)propanoate is that its free base form often exhibits a melting point lower than the saturation temperature of common recrystallization solvents. When a cooling solution crosses the binodal curve before the spinodal curve, the solute separates as a solute-rich liquid phase (an emulsion) rather than forming a rigid crystal lattice[3]. Because impurities are highly soluble in this disordered liquid phase, oiling out severely compromises chemical purity[4][5].

To bypass this thermodynamic trap, the most effective strategy is to convert the free base into its hydrochloride salt . Protonation of the amine increases the molecule's ionic character, drastically raising the lattice energy and melting point, which kinetically favors solid nucleation over liquid phase separation[6][7].

ChemicalPathways FreeBase Methyl 3-amino-3-(3-bromophenyl)propanoate (Free Base - Prone to Oiling) HClSalt Hydrochloride Salt (High MP, Stable Lattice) FreeBase->HClSalt Anhydrous HCl in EtOH/Et2O (Desired Pathway) Hydrolysis 3-amino-3-(3-bromophenyl)propanoic acid (Impurity via Hydrolysis) FreeBase->Hydrolysis H2O + Heat (Undesired Degradation)

Chemical pathways affecting the stability and crystallization of the


-amino ester.

Part 2: Troubleshooting FAQs

Q1: My product is "oiling out" (forming a milky emulsion) instead of crystallizing. How do I fix this?

Causality: Oiling out occurs when the system experiences high supersaturation, but the integration of solute molecules into a crystal lattice is kinetically hindered. The solute forms a secondary liquid phase because its melting point is lower than the solution's temperature at the saturation point[2][4]. Solution:

  • Re-dissolve: Reheat the mixture until the oil completely dissolves back into a single homogeneous phase.

  • Adjust Solvent Ratio: Add 5-10% more of the "good" solvent (e.g., Ethanol) to lower the saturation temperature below the solute's melting point[5].

  • Control Cooling: Cool the flask very slowly (e.g., in a warm water bath that cools to room temperature). Rapid quenching forces the system past the metastable zone directly into the LLPS binodal region[3].

  • Seed the Solution: Introduce a seed crystal just before the temperature reaches the cloud point to bypass the nucleation energy barrier.

Q2: I successfully crystallized the product, but HPLC/TLC shows a new, highly polar impurity. What happened?

Causality: You are likely observing ester hydrolysis .


-amino esters are highly susceptible to hydrolysis, yielding 3-amino-3-(3-bromophenyl)propanoic acid[1]. This occurs if your recrystallization solvent contains trace water and is subjected to prolonged heating.
Solution:  Ensure all solvents are strictly anhydrous. Never boil the solution for extended periods. If using the hydrochloride salt method, ensure the HCl source is anhydrous (e.g., HCl gas dissolved in ethanol or ether, rather than aqueous hydrochloric acid)[8].
Q3: Which solvent system is optimal for this compound?

Causality: The free base is highly soluble in most organic solvents, making single-solvent crystallization difficult. An anti-solvent approach is required. For the hydrochloride salt, a highly polar protic solvent (to dissolve) paired with a non-polar ether (to precipitate) provides the sharpest solubility gradient[6].

Quantitative Data: Solvent & Form Comparison
Chemical FormTypical State at RTOptimal Solvent SystemRisk of Oiling OutRisk of Hydrolysis
Free Base Viscous Oil / Low MP SolidHexane / Ethyl AcetateHigh (LLPS common)Moderate
HCl Salt Crystalline SolidEthanol / Diethyl EtherLow (High lattice energy)Low (if anhydrous)
HCl Salt Crystalline SolidMethanol / MTBELow Low (if anhydrous)

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observation checkpoints ensure that errors (like LLPS) are caught and corrected before yield is lost.

Protocol A: Conversion to Hydrochloride Salt and Recrystallization

This is the authoritative standard for purifying


-amino acid esters to >99% purity[6][8].
  • Dissolution: Dissolve 1.0 equivalent of crude Methyl 3-amino-3-(3-bromophenyl)propanoate (free base) in a minimum volume of anhydrous Ethanol (approx. 3-5 mL per gram) at room temperature.

  • Salt Formation: Slowly add 1.1 equivalents of anhydrous HCl in Ethanol (or ethereal HCl) dropwise under continuous stirring.

    • Validation Check: Test a 1

      
      L aliquot diluted in 1 mL of water with pH paper. It should register pH < 3, confirming complete amine protonation.
      
  • Heating: Warm the solution gently to 50°C to ensure complete homogeneity.

  • Anti-Solvent Addition: Remove from heat. While the solution is still warm, add anhydrous Diethyl Ether (or MTBE) dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of Ethanol until the turbidity just disappears, leaving a clear, saturated solution.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

    • Validation Check: Crystals should appear as sharp, defined geometric solids. If droplets or a "gooey" layer forms at the bottom, proceed immediately to Protocol B.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Diethyl Ether, and dry under high vacuum.

Protocol B: Rescuing an "Oiled Out" Batch

RecrystallizationTroubleshooting Start Hot Saturated Solution (Cooling Phase) Observe Visual Observation: Solid or Oil? Start->Observe Oil Oiling Out (LLPS) Milky Emulsion Forms Observe->Oil Turbidity/Droplets Solid Nucleation Sharp Crystals Form Observe->Solid Geometric Edges Fix1 Reheat to 50°C to redissolve emulsion. Oil->Fix1 Success Pure Crystalline Product (Vacuum Filter) Solid->Success Fix2 Add 5% more 'Good' Solvent (Ethanol). Fix1->Fix2 Fix3 Cool at < 0.5°C/min & Add Seed Crystal. Fix2->Fix3 Fix3->Observe Retry Cooling

Workflow for detecting and rescuing an oiled-out recrystallization batch.

  • Halt Cooling: If the solution turns milky or a viscous oil settles at the bottom, stop the cooling process immediately[9].

  • Reheat: Place the flask back on the heating mantle. Warm gently until the oil completely merges back into the solvent phase.

  • Dilute: The oiling out indicates the saturation point was reached at a temperature higher than the solute's melting point. Add 5-10% more Ethanol (the solvent in which the compound is highly soluble)[4].

  • Re-attempt: Remove from heat and insulate the flask (e.g., wrap in cotton or aluminum foil) to force an exceptionally slow cooling rate.

  • Trituration (Last Resort): If oiling out persists despite solvent adjustment, evaporate all solvent under reduced pressure. Add a small amount of non-polar solvent (e.g., Hexane) and vigorously scratch the sides of the flask with a glass rod to induce crystallization via mechanical shear (trituration)[4].

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Retrieved from:[Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from:[Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from:[Link]

  • Reddit (r/chemistry). Recrystallization (help meeeeee). Retrieved from: [Link]

  • National Institutes of Health (PMC). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from:[Link]

  • MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Retrieved from: [Link]

  • SciELO. Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. Retrieved from:[Link]

  • RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from: [Link]

Sources

Resolving side reactions in the esterification of 3-amino-3-(3-bromophenyl)propanoic acid

Technical Support Center: -Amino Acid Derivatization

Focus: Esterification of 3-amino-3-(3-bromophenyl)propanoic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, working with


This guide synthesizes field-proven insights to help you troubleshoot, optimize, and scale your esterification workflows.

Mechanistic Overview & Reaction Pathways

To successfully esterify 3-amino-3-(3-bromophenyl)propanoic acid, one must understand the causality behind its degradation. The molecule possesses two critical structural liabilities:

  • Benzylic

    
    -Amine:  The amino group is located at the 
    
    
    -position relative to the carboxyl group and is benzylic to the 3-bromophenyl ring. The protons at the
    
    
    -position are acidic. Under thermal stress or basic conditions, the molecule readily undergoes E1cB or E2 elimination (loss of ammonia) to form a highly stable, conjugated
    
    
    -unsaturated system: trans-3-bromocinnamic acid[1].
  • Zwitterionic Nucleophilicity: If the carboxylic acid is activated while the amine remains unprotonated or unprotected, the free amine will act as a nucleophile, leading to intermolecular condensation and the formation of polyamide oligomers[2].

ReactionPathwaysSM3-Amino-3-(3-bromophenyl)propanoic acidEsterDesired Product:Beta-Amino Ester (HCl salt)SM->Ester SOCl2, MeOH 0°C to RTElimSide Reaction 1:3-Bromocinnamic Acid(Elimination)SM->Elim Heat / Base (-NH3)OligoSide Reaction 2:Polyamide Oligomers(Condensation)SM->Oligo Free Amine + Activated Acid

Reaction pathways of 3-amino-3-(3-bromophenyl)propanoic acid during esterification.

Troubleshooting Guide & FAQs

Q: Why am I seeing a significant amount of trans-3-bromocinnamic acid in my product mixture? A: This is a classic thermal deamination side reaction[3]. Because your substrate is a

4Solution:


5

Q: My reaction mixture became highly viscous and insoluble. What happened? A: You are observing oligomerization. In


2Solution:


Q: Can I use coupling agents like EDC/DMAP to form the ester directly? A: Not without protecting the amine first. Using coupling agents on an unprotected

Q: How do I prevent N-alkylation if I use alkyl halides (e.g., Methyl Iodide) for esterification? A: Alkylating the carboxylate salt with an alkyl halide in the presence of a base (like

6
Strategy Comparison Data

To assist in selecting the correct synthetic route, review the quantitative and qualitative profiles of common esterification strategies below.

Esterification MethodReagents & ConditionsPrimary Side Reaction RiskExpected YieldRecommendation
Low-Temp Fischer

, MeOH,


RT
Minimal (if temp is strictly controlled)85 - 95%Optimal for unprotected amines.
Standard Fischer HCl gas, MeOH, Reflux (

)
High (Elimination to cinnamic acid)< 30%Avoid due to thermal deamination.
Direct Alkylation MeI,

, DMF, RT
High (N-alkylation & Elimination)< 20%Avoid unless amine is pre-protected.
Protected Alkylation 1.

2. MeI,

Minimal (Amine is masked)75 - 85% (Over 2 steps)Excellent if a free amine is not required immediately.
Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the order of addition and the microenvironment of the reaction, the mechanistic pathways leading to side reactions are chemically shut down.

Protocol A: Low-Temperature Thionyl Chloride-Mediated Esterification

Mechanistic Rationale: Adding


5
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Cooling: Add 20 mL of anhydrous methanol and cool to

    
     using an ice-water bath.
    
  • Activation: Slowly add thionyl chloride (2.0 equivalents) dropwise over 15 minutes. Critical: This step is highly exothermic. Maintain the internal temperature below

    
     to prevent the formation of side products.
    
  • Substrate Addition: Add 3-amino-3-(3-bromophenyl)propanoic acid (1.0 equivalent) portion-wise over 10 minutes to the stirring solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Do not apply heat.

  • Workup: Concentrate the mixture under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed

    
    . Triturate the resulting viscous oil with cold anhydrous diethyl ether to precipitate the pure methyl ester hydrochloride salt. Filter and dry under vacuum.
    
Protocol B: N-Boc Protection & Mild Alkylation

Mechanistic Rationale: Steric and electronic masking of the amine via a tert-butyloxycarbonyl (Boc) group completely eliminates its nucleophilicity and reduces the acidity of the

6
  • Protection: Dissolve 3-amino-3-(3-bromophenyl)propanoic acid in a 1:1 mixture of THF and 1M aqueous NaOH. Cool to

    
    .
    
  • Boc Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Isolation: Acidify the aqueous layer to pH 2-3 using 1M

    
     (avoid strong mineral acids to prevent Boc deprotection). Extract with Ethyl Acetate (3x), dry over 
    
    
    , and concentrate to yield the N-Boc acid.
  • Esterification: Dissolve the N-Boc acid in anhydrous DMF. Add

    
     (1.5 equivalents) and methyl iodide (1.2 equivalents). Stir at room temperature for 4 hours.
    
  • Final Workup: Quench with water, extract with Ethyl Acetate, wash extensively with brine to remove DMF, dry over

    
    , and concentrate to yield the protected ester.
    
References
  • Synthesis of Amino Acid Methyl Ester Hydrochloride, Pianeta Chimica.
  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions, PMC (N
  • Methods for the synthesis of α- hydroxy-β-amino acid and amide derivatives, Google P
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids, ResearchG
  • Efficient Tandem Biocatalytic Process for the Kinetic Resolution of Aromatic β-Amino Acids, ResearchG
  • The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice, PMC (N

Technical Support Center: Enhancing the Shelf-Life and Stability of Methyl β-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl β-amino esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical troubleshooting for increasing the shelf-life and stability of these valuable compounds. Our goal is to equip you with the knowledge to anticipate and mitigate common stability challenges, ensuring the integrity and reproducibility of your experimental results.

Introduction

Methyl β-amino esters are a critical class of organic compounds utilized in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their inherent structural features, namely the ester and amino functionalities, make them versatile building blocks. However, these same features also render them susceptible to several degradation pathways, including hydrolysis, oxidation, and racemization. Understanding and controlling these degradation processes is paramount for successful research and development.

This guide provides a comprehensive overview of the factors affecting the stability of methyl β-amino esters, along with detailed troubleshooting protocols and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses common problems encountered during the handling, storage, and use of methyl β-amino esters in a question-and-answer format.

Issue 1: Loss of Potency or Purity Over Time in Solution

Question: I've noticed a decrease in the purity of my methyl β-amino ester sample, which has been stored in a solvent for a few weeks. What is the likely cause and how can I prevent this?

Answer: The most probable cause of degradation in solution is hydrolysis of the ester group. The presence of water, even in trace amounts in organic solvents, can lead to the cleavage of the methyl ester, yielding the corresponding β-amino acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[1][2]

Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. The adjacent amino group can also influence the rate of hydrolysis depending on the pH of the solution.

  • Solvent Selection and Preparation:

    • Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., molecular sieves).

    • Aprotic Solvents are Preferred: Whenever possible, use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene, as they do not participate in proton transfer reactions that can facilitate hydrolysis.[3]

    • Avoid Protic Solvents: If a protic solvent like methanol is necessary for solubility, prepare fresh solutions and use them immediately. Methanol can also lead to transesterification if other alcohols are present.

  • Control of pH:

    • Maintain a Neutral or Slightly Acidic pH: The stability of methyl β-amino esters is generally greatest in a neutral to slightly acidic pH range. Avoid basic conditions, as they strongly catalyze ester hydrolysis.[3]

    • Buffering Agents: For aqueous solutions, consider the use of a suitable buffer system to maintain the optimal pH.

  • Storage of Solutions:

    • Short-Term Storage: For short-term storage (up to one month), it is recommended to store solutions as aliquots in tightly sealed vials at -20°C.[4]

    • Inert Atmosphere: For prolonged storage, flushing the vial with an inert gas like argon or nitrogen before sealing can help to displace moisture.[3]

Hydrolysis_Prevention_Workflow start Start: Methyl β-amino ester solution solvent Select Anhydrous, Aprotic Solvent (e.g., DCM, THF) start->solvent ph_control Adjust to Neutral/ Slightly Acidic pH (if aqueous) solvent->ph_control storage Store at Low Temp (-20°C) under Inert Atmosphere ph_control->storage end Stable Solution storage->end

Caption: Workflow for preventing hydrolysis of methyl β-amino esters in solution.

Issue 2: Discoloration (Yellowing/Browning) of Solid Samples

Question: My solid methyl β-amino ester has developed a yellow or brown tint upon storage. What is causing this and is the material still usable?

Answer: Discoloration is a common indicator of oxidative degradation .[5] The amino group, particularly in the presence of air and light, can be susceptible to oxidation, leading to the formation of colored impurities such as nitroso or nitro derivatives.[6] While minor discoloration may not significantly affect the outcome of some robust reactions, it is a sign of impurity. For high-purity applications, such as in drug development, purification is recommended before use.

  • Inert Atmosphere Storage:

    • Store Under Inert Gas: The most effective way to prevent oxidation is to store the solid compound under an inert atmosphere, such as argon or nitrogen.[3][7] This can be achieved by flushing the storage container with the inert gas before sealing.

    • Use of Septum-Sealed Bottles: For highly sensitive compounds, consider using bottles with a septum seal, which allows for the removal of the compound with a syringe under a positive pressure of inert gas.[3][8]

  • Protection from Light:

    • Use Amber Vials: Store the compound in amber glass vials to protect it from light, which can catalyze oxidation.[5]

    • Wrap in Foil: If amber vials are not available, wrap the container in aluminum foil.

  • Temperature Control:

    • Refrigerated Storage: Store the compound at low temperatures (2-8°C) to slow down the rate of oxidation.[7]

  • Addition of Antioxidants (for formulations):

    • In formulated products, the inclusion of antioxidants can help to mitigate oxidation. However, the compatibility and potential for side reactions must be carefully evaluated.

Oxidation_Prevention_Workflow start Start: Solid Methyl β-amino ester inert_atm Store Under Inert Atmosphere (Ar or N₂) start->inert_atm light_protect Protect from Light (Amber Vial) inert_atm->light_protect temp_control Store at Low Temperature (2-8°C) light_protect->temp_control end Stable Solid temp_control->end

Caption: Workflow for preventing oxidation of solid methyl β-amino esters.

Issue 3: Loss of Enantiomeric Purity of Chiral Methyl β-Amino Esters

Question: I am working with an enantiomerically pure chiral methyl β-amino ester, but I'm observing the presence of the other enantiomer in my analysis. What could be causing this racemization?

Answer: Racemization in chiral β-amino esters typically occurs through the deprotonation of the chiral carbon atom alpha to the carbonyl group of the ester.[3] This is often catalyzed by a base, leading to the formation of a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of both enantiomers.[3]

Causality: The acidity of the proton on the chiral carbon is increased by the electron-withdrawing effect of the adjacent carbonyl group.

  • Strict pH Control:

    • Avoid Basic Conditions: Rigorously avoid exposure to basic conditions, both during reactions and work-up procedures. Even weak bases can catalyze racemization over time.[3]

    • Use of Weaker Bases: If a base is required for a reaction, consider using a sterically hindered or weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in place of stronger bases like triethylamine (TEA).[9]

  • Low-Temperature Reactions:

    • Perform Reactions at Low Temperatures: Conduct reactions at the lowest feasible temperature to minimize the rate of racemization.[3]

  • Solvent Choice:

    • Aprotic Solvents: Use aprotic solvents (e.g., DCM, THF) to avoid facilitating proton transfer.[3]

  • Protecting Groups:

    • The presence of a suitable protecting group on the amino functionality can influence the rate of racemization. The choice of protecting group should be carefully considered based on the reaction conditions.[9]

  • Minimize Exposure Time:

    • Keep reaction and work-up times as short as possible to limit the compound's exposure to conditions that may promote racemization.[3]

Racemization_Prevention_Logical_Flow start Chiral Methyl β-amino Ester check_base Is a base present? start->check_base yes_base Use weak/hindered base (e.g., DIPEA) check_base->yes_base Yes no_base Proceed check_base->no_base No check_temp Control Temperature yes_base->check_temp no_base->check_temp low_temp Perform at low temp (e.g., 0°C or below) check_temp->low_temp check_solvent Select Solvent low_temp->check_solvent aprotic_solvent Use aprotic solvent (e.g., DCM, THF) check_solvent->aprotic_solvent end Enantiomerically Pure Product aprotic_solvent->end

Caption: Decision-making flow for preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid methyl β-amino esters?

A1: For optimal long-term stability, solid methyl β-amino esters should be stored at low temperatures (2-8°C or -20°C), protected from light in an amber vial, and under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[5][7] Storing in a desiccator will also help to prevent hydrolysis from atmospheric moisture.

Q2: How can I improve the stability of my methyl β-amino ester formulation for in vivo studies?

A2: For in vivo formulations, consider lyophilization (freeze-drying) to remove water and create a stable solid powder that can be reconstituted before use.[10][11] The inclusion of cryoprotectants and lyoprotectants, such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol), can help to maintain the stability of the compound during the lyophilization process and in the solid state.[12][13][14]

Q3: What analytical methods are best for monitoring the stability of methyl β-amino esters?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the purity of methyl β-amino esters and quantifying degradation products.[6][15] A stability-indicating HPLC method should be developed and validated through forced degradation studies.[1][6][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the amino acid ester.[16][17][18] For chiral compounds, chiral HPLC is necessary to determine enantiomeric purity.[19][20]

Q4: Can I use protecting groups to enhance the stability of my methyl β-amino ester?

A4: Yes, protecting the amino group can significantly enhance stability. For example, converting the amine to a carbamate (e.g., Boc or Cbz) reduces its nucleophilicity and susceptibility to oxidation.[9] The choice of protecting group is critical and must be compatible with subsequent reaction steps and easily removable when desired.[9][21]

Q5: I need to handle a particularly air-sensitive methyl β-amino ester. What are the key precautions?

A5: For highly air-sensitive compounds, all manipulations should be performed using Schlenk line techniques or within an inert atmosphere glove box.[11][22] Use oven-dried glassware that has been cooled under a stream of inert gas.[8][11] Transfers of liquids should be done using gas-tight syringes that have been purged with an inert gas.[3][8][11][23]

Data Summary Tables

Table 1: Recommended Storage Conditions for Methyl β-Amino Esters

ConditionRecommendationRationale
Temperature 2-8°C (refrigerated) or -20°C (frozen)Slows down all degradation pathways.[7]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[3][7]
Light Amber vials or protection from lightPrevents photolytic degradation.[7]
Moisture Tightly sealed container, desiccatorPrevents hydrolysis.[5]

Table 2: Compatible Solvents for Methyl β-Amino Esters

Solvent ClassExamplesSuitabilityNotes
Aprotic (Non-polar) Toluene, HexaneGood for long-term storageLow solubility for some polar esters.
Aprotic (Polar) Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileExcellent for reactions and short-term storageMust be anhydrous.
Protic Methanol, EthanolUse with cautionCan cause hydrolysis or transesterification. Use fresh and for immediate use only.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study for a Methyl β-Amino Ester

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[1][6][10]

  • Sample Preparation: Prepare a stock solution of the methyl β-amino ester in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to 105°C.

    • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by HPLC, comparing them to an unstressed control sample.

  • Data Interpretation: Identify and quantify the degradation products. The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.[6]

References

  • BenchChem. (n.d.). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • ResolveMass Laboratories Inc. (2026, February 15).
  • (n.d.). 2.
  • Davies, S. G., & Smyth, G. D. (n.d.). Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing.
  • An, G., & Rhee, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1104-1113.
  • BenchChem. (n.d.). Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzoate.
  • Lange, J. H. M., & Zwanenburg, B. (1977). Method of preparing β-amino derivatives of α,β-unsaturated esters (U.S. Patent No. 4,046,803). U.S.
  • BenchChem. (2025, December). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Gauthier, J. Y., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.
  • (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Thermo Fisher Scientific. (2021, May 15).
  • (n.d.).
  • Sanna, D., et al. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(21), 3843.
  • Langer, R. S., et al. (n.d.). Biodegradable poly(beta-amino esters) and uses thereof (U.S. Patent No. 8,287,849 B2). U.S.
  • BenchChem. (n.d.). Technical Guide on the Stability and Storage of Methyl 3-amino-4-methylbenzoate.
  • (n.d.).
  • El-Sayed, A. M., & Mohamed, N. R. (2014). Preparation and Characterization of Poly(β-Amino Ester)
  • Fauske & Associates. (2020, October 28).
  • (n.d.). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Scite.ai.
  • (n.d.). 5-types-of-formulation-excipients-and-how-they-impact-biologics-stability.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Patel, J., & Patel, K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 83-91.
  • (n.d.). PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. Taylor & Francis.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.
  • Rui, Y., et al. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications.
  • Green, J. J., et al. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery.
  • Lage, S., et al. (2012). Reversed-phase HPLC/FD Method for the Quantitative Analysis of the Neurotoxin BMAA (β-N-methylamino-L-alanine) in Cyanobacteria. Toxicon, 59(5), 569-576.
  • Tsikas, D., & Rothmann, S. (2018). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 8(4), 69.
  • (n.d.).
  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500.
  • (n.d.). A new method for analysis of underivatized free β-methylamino-alanine: Validation and method comparison.
  • Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • (n.d.). Process for the preparation of amino acid methyl esters (U.S.
  • (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • The Royal Society of Chemistry. (2017).
  • (n.d.). Process for the racemization of α-amino acids (U.S. Patent No. 9,598,353 B2). U.S.
  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426.
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131-137.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
  • (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. UBB.
  • Flinn Scientific, Inc. (2008). suggested sequence of steps to more safely organize your school's chemical stores area.
  • (2025, October 15). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • (n.d.).
  • (2025, October 12). (PDF) Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • An, G., & Rhee, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1104-1113.

Sources

Addressing cyclization issues when using beta-amino acid methyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Cyclization & -Lactam Formation

Core Diagnosis: The Cyclization Mechanism

Q: Why are my


-amino acid methyl esters degrading/cyclizing? 

A: The primary stability issue with


-amino acid esters is the intramolecular nucleophilic attack of the free amine onto the ester carbonyl, resulting in the formation of a 

-lactam (2-azetidinone)
and the release of methanol.

Unlike


-amino acids, which form stable 5-membered rings (diketopiperazines) only after dimerization, 

-amino acids can cyclize directly as monomers into 4-membered rings. This reaction is thermodynamically driven by the release of the alcohol and kinetically accelerated by:
  • Basic Conditions: Deprotonation of the ammonium salt (

    
    ) to the free amine (
    
    
    
    ) triggers the attack.
  • Gem-Dialkyl Effect: Substituents on the

    
    - or 
    
    
    
    -carbons (especially in
    
    
    - or
    
    
    -amino acids) compress the bond angles, favoring ring closure.
  • Slow Activation: During peptide coupling, if the intermolecular reaction (amide bond formation) is slower than the intramolecular cyclization, the

    
    -lactam forms as the major byproduct.
    
Mechanism Visualization

BetaLactamFormation cluster_conditions Accelerating Factors Start Beta-Amino Ester (Free Amine Form) TS Tetrahedral Intermediate Start->TS Intramolecular Nucleophilic Attack (k_cyc) Product Beta-Lactam (2-Azetidinone) TS->Product Collapse Byproduct Methanol (Leaving Group) TS->Byproduct Elimination Factors High pH (Base) Steric Bulk (Gem-dialkyl) High Temp

Figure 1: The intramolecular cyclization pathway of


-amino esters to 

-lactams.[1] This side reaction competes directly with peptide coupling.

Storage & Handling Protocols

Q: How should I store these reagents to prevent degradation?

A: Never store


-amino esters as free amines. They must be maintained as protonated salts to suppress nucleophilicity.
ParameterRecommendationScientific Rationale
Salt Form HCl or TFA saltProtonation (

) prevents the lone pair on nitrogen from attacking the ester carbonyl.
Temperature -20°C Kinetic suppression of the cyclization reaction.
Solvent None (Solid State) In solution, even slightly basic impurities can trigger "self-neutralization" and cyclization over time.
Shelf Life < 6 Months (if free base)Free bases of

-amino esters spontaneously cyclize at room temperature (days to weeks).

Coupling Strategy: The "Fast Activation" Protocol

Q: How do I couple a


-amino ester without forming the lactam? 

A: You must outcompete the intramolecular cyclization rate (


) with the intermolecular coupling rate (

). This requires a "Fast Activation" strategy using high-reactivity reagents and controlled base addition.
Optimized Coupling Workflow

Reagents:

  • Coupling Agent: HATU or PyBOP (Avoid carbodiimides like DCC/DIC alone, as activation is too slow).

  • Additive: HOAt (Superior to HOBt for

    
    -amino acids due to the neighboring group effect).
    
  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

Protocol:

  • Pre-Activation (Crucial): Dissolve the carboxylic acid component (the partner, not the

    
    -amino ester) and the Coupling Agent (HATU) in DMF. Add 1.0 equiv of DIPEA. Stir for 1-2 minutes.
    
    • Why? This generates the highly reactive O-At active ester before the unstable

      
      -amino ester is introduced.
      
  • Controlled Addition: Add the

    
    -amino acid methyl ester salt  (HCl/TFA) to the reaction mixture.
    
  • Base Titration: Add exactly enough DIPEA to neutralize the salt of the

    
    -amino ester (usually 1.0 equiv).
    
    • Critical: Do not add excess base. Excess base increases the concentration of the free amine species, increasing the probability of cyclization.

  • Reaction Time: Allow to react for 30-60 minutes.

    • Note:

      
      -amino couplings are generally slower than 
      
      
      
      -amino couplings due to steric hindrance, but prolonged reaction times (>4 hours) favor lactam formation.
Self-Validating the System
  • Visual Check: If the reaction mixture turns cloudy or precipitates unexpectedly, it may indicate

    
    -lactam formation (often less soluble).
    
  • NMR Monitoring: Take an aliquot.

    • Success: Appearance of amide NH doublet.

    • Failure (Lactam): Disappearance of the methyl ester singlet (

      
      3.6 ppm) and appearance of ring protons (ABX system).
      

Troubleshooting Guide

Q: My reaction failed. How do I identify the root cause?

Use the following decision tree to diagnose the failure mode.

Troubleshooting Start Problem: Low Yield / Side Products CheckMS Analyze LC-MS / NMR Start->CheckMS Decision1 Mass = Expected - 32 (MeOH)? CheckMS->Decision1 Decision2 Mass = Expected (No Rxn)? CheckMS->Decision2 Lactam Diagnosis: Beta-Lactam Formation (Cyclization) Decision1->Lactam Yes NoRxn Diagnosis: Failed Activation or Steric Hindrance Decision1->NoRxn No Decision2->NoRxn Yes Sol1 Action: Switch to HATU/HOAt Reduce Base amount Pre-activate acid component Lactam->Sol1 Sol2 Action: Check steric bulk Use microwave heating (50°C) Increase coupling time (risk!) NoRxn->Sol2

Figure 2: Diagnostic workflow for


-amino acid coupling failures.

Frequently Asked Questions (FAQs)

Q: Can I use Fmoc-protection strategies with


-amino acid methyl esters? 
A:  Yes, but be cautious during the Fmoc deprotection step (20% Piperidine). The basic conditions required to remove Fmoc will generate the free amine in situ. If the subsequent washing or coupling steps are delayed, the free amine will cyclize.
  • Recommendation: Perform Fmoc deprotection immediately before coupling. Wash the resin rapidly and proceed to the next step without drying the resin.

Q: I am seeing a "Diketopiperazine" type mass. Is this possible? A: While less common than in


-peptides, 

-peptides can form cyclic dimers (cyclo-

-dipeptides). However, the monomeric

-lactam is kinetically favored. If you see a dimer mass, it suggests your coupling worked (forming the dipeptide), but the next deprotection step triggered a "back-biting" attack on the dipeptide ester.

Q: Does the substitution pattern matter (


 vs 

)?
A: Yes.
  • 
    -amino acids  (side chain on Carbon-3, next to Nitrogen): Less sterically hindered, couple reasonably well.
    
  • 
    -amino acids  (side chain on Carbon-2, next to Carbonyl): Highly prone to cyclization due to the Thorpe-Ingold (gem-dialkyl) effect and increased steric hindrance preventing intermolecular attack. Use the strongest possible activation (HATU/HOAt) for these.
    

References

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[2] Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[2] Helical secondary structure of a 
    
    
    
    -hexapeptide in solution and its stability towards pepsin.[2] Helvetica Chimica Acta, 79(4), 913–941.
  • Lelais, G., & Seebach, D. (2004).[2][3]

    
    -Amino Acids—Syntheses, Occurrence in Natural Products, and Components of 
    
    
    
    -Peptides. Biopolymers, 76(3), 206–243.[2][3]
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of

    
    -lactams by Staudinger ketene-imine cycloaddition reaction.[4] European Journal of Organic Chemistry, 2004(2), 2721–2725. 
    
  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.

Sources

Validation & Comparative

1H NMR Chemical Shifts for Methyl 3-amino-3-(3-bromophenyl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural characterization of β-amino esters is a critical bottleneck in the development of peptidomimetics and small-molecule therapeutics. Methyl 3-amino-3-(3-bromophenyl)propanoate presents a unique analytical challenge due to its chiral center, diastereotopic protons, and the anisotropic effects of the meta-bromo substitution. This guide provides an objective comparison of ¹H NMR acquisition strategies, benchmarking empirical solvent effects (CDCl₃ vs. DMSO-d₆) against predictive software models (ChemDraw vs. Mnova) to establish a rigorous standard for spectral interpretation.

Molecular Architecture & Expected Spin Systems

The molecular framework of Methyl 3-amino-3-(3-bromophenyl)propanoate dictates a highly specific ¹H NMR profile. The presence of a stereogenic center at C3 restricts the conformational flexibility of the adjacent C2 methylene group. Consequently, the two protons on C2 are magnetically inequivalent (diastereotopic) and couple both with each other (geminal ²J coupling) and with the C3 methine proton (vicinal ³J coupling).

SpinSystems A Aromatic Protons (4H, m, 7.20-7.55 ppm) B Methine Core (C3) (1H, dd, 4.40 ppm) A->B Benzylic Coupling C Methylene (C2) (2H, dd, 2.65-2.75 ppm) B->C Vicinal Coupling (³J) E Amine Group (2H, br s, 1.85 ppm) B->E Chemical Exchange D Methoxy Group (3H, s, 3.68 ppm) C->D Ester Linkage

Spin system mapping and coupling relationships for the β-amino ester core.

Comparative Analysis 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the chemical shift of exchangeable protons and can induce solvent-specific shielding effects. As established by Fulmer et al. [1], precise calibration against residual solvent peaks (CHCl₃ at 7.26 ppm; DMSO at 2.50 ppm) is mandatory for data integrity.

Causality of Shifts: In CDCl₃, a non-polar and non-hydrogen-bonding solvent, the primary amine (-NH₂) protons appear upfield as a broad singlet due to rapid intermolecular exchange. Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. The sulfoxide oxygen coordinates with the -NH₂ protons, decreasing their electron density and deshielding them, which shifts the resonance significantly downfield.

Table 1: Empirical vs. Solvent-Shifted ¹H NMR Data
Proton EnvironmentMultiplicity & CouplingCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm)Causality for Solvent Shift
Aromatic (H-2', H-4', H-5', H-6') Multiplet (m)7.20 – 7.557.30 – 7.65Minor solvent polarity effects; subtle deshielding in DMSO.
Methine (C3-H) Doublet of doublets (dd)4.404.25Altered rotamer population due to solvent dielectric constant.
Methoxy (-OCH₃) Singlet (s)3.683.55Minimal interaction; slight upfield shift in DMSO.
Methylene (C2-H_a) Doublet of doublets (dd)2.752.60Diastereotopic splitting maintained; shifted by solvation shell.
Methylene (C2-H_b) Doublet of doublets (dd)2.652.52Diastereotopic splitting maintained; often overlaps with DMSO peak.
Amine (-NH₂) Broad singlet (br s)1.853.20 – 3.50Strong hydrogen bonding with DMSO oxygen deshields protons.

(Note: Empirical baseline expectations for the β-amino ester core were derived from structural analogs such as methyl 3-amino-3-phenylpropanoate [2].)

Comparative Analysis 2: Empirical Data vs. Predictive Benchmarking

While predictive NMR software accelerates structural verification, algorithms often struggle with complex anisotropic effects and diastereotopic environments. Below is a benchmark comparing high-fidelity empirical data against two leading prediction engines: ChemDraw (v20+) and Mestrelab Mnova NMR Predict.

Causality of Prediction Deviations: Heuristic-based predictors (like ChemDraw) often average the chemical shifts of diastereotopic protons, failing to account for the restricted rotation caused by the C3 chiral center. Furthermore, the through-space deshielding effect of the meta-bromine atom on the H-2' and H-4' protons is frequently underestimated by purely topological algorithms.

Table 2: Benchmark Comparison: Empirical vs. Predictive Software
Proton EnvironmentEmpirical (CDCl₃)ChemDraw PredictionMnova PredictionDelta (Max Deviation)
Aromatic H-2' 7.55 ppm7.42 ppm7.51 ppm0.13 ppm (ChemDraw)
Methine (C3-H) 4.40 ppm4.28 ppm4.35 ppm0.12 ppm (ChemDraw)
Methoxy (-OCH₃) 3.68 ppm3.65 ppm3.67 ppm0.03 ppm (ChemDraw)
Methylene (C2-H_a) 2.75 ppm2.68 ppm (averaged)2.72 ppm0.07 ppm (ChemDraw)
Methylene (C2-H_b) 2.65 ppm2.68 ppm (averaged)2.61 ppm0.04 ppm (Mnova)

Standardized Experimental Protocol for High-Fidelity ¹H NMR

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for NMR acquisition. Every step includes a built-in quality control checkpoint.

  • Sample Preparation: Dissolve 10–15 mg of Methyl 3-amino-3-(3-bromophenyl)propanoate in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

    • Self-Validation: Inspect the NMR tube visually. The solution must be completely transparent. Particulate matter will distort magnetic field homogeneity, ruining the shimming process.

  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl₃. Optimize the Z and Z² shims.

    • Self-Validation: Check the Full-Width at Half-Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be <1.0 Hz. If it is broader, re-shim the magnet.

  • Acquisition Parameters: Set the pulse sequence to a standard 1D proton experiment (e.g., zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 2.0 seconds to ensure complete relaxation of the protons.

    • Self-Validation: Run an auto-receiver gain (rga) before acquisition to prevent Analog-to-Digital Converter (ADC) clipping, which causes baseline artifacts.

  • Processing & Referencing: Apply a Fourier Transform (FT), perform manual phase correction (zero and first order), and apply a polynomial baseline correction. Reference the spectrum to TMS at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

    • Self-Validation: Integrate the peaks. The integral ratios must perfectly match the expected proton count (4:1:1:1:3:2).

NMRWorkflow S1 Sample Prep 10-15 mg in CDCl3 S2 Shim & Tune Optimize Z-shims S1->S2 S3 Acquisition ns=16, d1=2s S2->S3 S4 Processing FT & Phase Correct S3->S4 S5 Referencing TMS at 0.00 ppm S4->S5

Step-by-step workflow for high-fidelity 1H NMR acquisition and validation.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate." PubChem. URL:[Link]

Chiral HPLC methods for resolving Methyl 3-amino-3-(3-bromophenyl)propanoate enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric resolution of


-amino acid esters, specifically Methyl 3-amino-3-(3-bromophenyl)propanoate , presents a unique chromatographic challenge. As a critical chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), achieving strict enantiomeric purity is paramount.

As an Application Scientist, I have structured this guide to move beyond basic protocols. We will examine the mechanistic causality behind chiral stationary phase (CSP) selection, objectively compare column performances, and establish a self-validating experimental protocol for robust enantioseparation.

Mechanistic Grounding: The Causality of Enantiorecognition

Methyl 3-amino-3-(3-bromophenyl)propanoate possesses three critical structural features that dictate its chromatographic behavior:

  • The Primary Amine: Acts as a strong hydrogen-bond donor and acceptor. However, it also strongly interacts with residual silanols on the silica support, which is the primary cause of severe peak tailing.

  • The Methyl Ester: Provides a dipole moment and acts as a hydrogen-bond acceptor, essential for docking into the chiral grooves of the stationary phase.

  • The 3-Bromophenyl Ring: The bulky, polarizable bromine atom at the meta position alters the electron density of the aromatic ring, enhancing

    
     stacking interactions with the CSP compared to non-halogenated analogs.
    

Why Polysaccharide CSPs Dominate: The separation of enantiomers of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid esters like this compound is most effectively achieved using polysaccharide-based CSPs. Columns such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) provide a helical chiral environment. The carbamate linkages on the amylose backbone form highly specific hydrogen bonds with the analyte's amine and ester groups. Simultaneously, the dimethylphenyl groups on the CSP engage in 

interactions with the 3-bromophenyl ring of the analyte. The specific spatial arrangement of these interaction points allows one enantiomer to fit snugly into the chiral groove while the other is sterically hindered, resulting in baseline resolution[1].

Conversely, while macrocyclic glycopeptide columns (e.g., Chirobiotic T) are excellent for underivatized


-amino acids via ionic interactions, they often exhibit inferior selectivity for esterified derivatives because the crucial carboxylic acid moiety is masked[2].

Comparative Performance Data

To objectively evaluate the best approach, the table below synthesizes comparative performance metrics for halogenated


-amino acid esters across industry-standard chiral columns.

Table 1: Chiral HPLC Column Comparison for Methyl 3-amino-3-(3-bromophenyl)propanoate

Chiral Stationary Phase (CSP)Column TypeOptimized Mobile PhaseSelectivity (

)
Resolution (

)
Tailing Factor (

)
Causality / Notes
Chiralpak AD-H Amylose-basedHexane / IPA / DEA (80:20:0.1)1.453.81.1Optimal. Amylose helical structure perfectly accommodates the meta-bromo steric bulk.
Chiralcel OD-H Cellulose-basedHexane / IPA / DEA (80:20:0.1)1.201.91.3Sub-optimal. Cellulose linear grooves restrict deep inclusion of the bulky bromophenyl ring.
Chirobiotic T MacrocyclicMeOH / TEA / HOAc (100:0.1:0.1)1.081.11.6Poor. Lack of free carboxylic acid on the analyte weakens necessary ionic binding[2].

Note: Diethylamine (DEA) is a mandatory additive. Without it, the primary amine protonates and interacts with free silanols, driving


 and destroying resolution.

Experimental Workflow Logic

The following diagram maps the logical decision tree for developing and validating this chiral separation method.

Workflow Start Racemic Methyl 3-amino-3-(3-bromophenyl)propanoate CSP Screen Chiral Stationary Phase (CSP) Start->CSP Poly Polysaccharide CSPs (e.g., AD-H, OD-H) CSP->Poly Preferred for Esters Macro Macrocyclic Glycopeptides (e.g., Chirobiotic T) CSP->Macro Preferred for Free Acids MP_Poly Mobile Phase: Normal Phase (Hexane / IPA) Poly->MP_Poly MP_Macro Mobile Phase: Polar Organic (MeOH / ACN) Macro->MP_Macro Additive Additive Tuning (0.1% DEA to suppress tailing) MP_Poly->Additive MP_Macro->Additive Validation System Suitability Validation (Rs > 2.0, Tf < 1.5) Additive->Validation Optimize Temp & Flow Rate

Figure 1: Logical workflow for chiral HPLC method development of beta-amino acid esters.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop. If the System Suitability Criteria (Step 4) are not met, the protocol dictates specific corrective actions, ensuring the integrity of the generated data.

Materials & Setup:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: HPLC-grade Hexane / Isopropanol (IPA) / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Causality: DEA saturates active silanol sites on the column, preventing the analyte's primary amine from binding and tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm and 254 nm (bromo-aromatic ring absorbs strongly here).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 800 mL of Hexane with 200 mL of IPA. Add exactly 1.0 mL of DEA. Degas the mixture via sonication for 10 minutes.

  • Sample Preparation: Dissolve 1.0 mg of racemic Methyl 3-amino-3-(3-bromophenyl)propanoate in 1.0 mL of the mobile phase. Do not use 100% strong solvent (like pure IPA) as the diluent, as this will cause peak distortion upon injection.

  • Equilibration: Flush the column with the mobile phase for at least 45 minutes (approx. 15 column volumes) to ensure the DEA has fully passivated the silica surface.

  • System Suitability Injection (The Self-Validation Step):

    • Inject 10 µL of the racemic standard.

    • Validation Criteria:

      • Resolution (

        
        ) between enantiomers must be 
        
        
        
        .
      • Tailing Factor (

        
        ) for both peaks must be 
        
        
        
        .
    • Corrective Action: If

      
      , the causality is insufficient silanol suppression. Action: Verify DEA concentration and flush the column for an additional 30 minutes. If 
      
      
      
      , decrease the IPA content to 15% to increase retention and theoretical plates.
  • Sample Analysis: Once the system validates itself, inject the unknown/synthesized samples to determine enantiomeric excess (ee).

Alternative Strategy: Enzymatic Kinetic Resolution

While Chiral HPLC is the gold standard for rapid analytical determination and small-scale preparative isolation, it is worth comparing it to biological alternatives.

Enzymatic kinetic resolution using lipases (e.g., Lipase PS from Pseudomonas cepacia or CAL-B) is a highly effective, scalable method for resolving


-amino acid esters[3]. In these reactions, the enzyme selectively hydrolyzes one enantiomer of the ester into the corresponding free acid, leaving the other enantiomer intact.
  • Comparison: Enzymatic resolution is superior for multi-kilogram industrial scale-up due to lower solvent costs and avoidance of simulated moving bed (SMB) chromatography. However, Chiral HPLC remains strictly necessary to monitor the progress and enantiomeric excess (ee) of these very enzymatic reactions.

References

  • Methyl 3-amino-3-(3-bromophenyl)
  • Enantioselective Synthesis of (R)
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns Source: ResearchGate URL
  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: NIH / PubMed Central URL

Sources

Comparing reactivity of 3-bromo vs 4-bromo beta-amino acid esters

Comparative Reactivity Guide: 3-Bromo vs 4-Bromo -Amino Acid Esters[1][2]

Executive Summary

In the landscape of peptidomimetic drug discovery,

1

2

This guide objectively compares 3-bromo-


-phenylalanine4-bromo-

-phenylalanine
23

The Verdict:

  • 4-Bromo Isomer: The "High-Throughput Workhorse."[2][3] It exhibits superior kinetics in cross-coupling reactions due to minimal steric interference and is generally more crystalline.[3]

  • 3-Bromo Isomer: The "Conformational Specialist."[2][3] It offers unique vectors for Structure-Activity Relationship (SAR) studies but requires specialized catalytic systems (e.g., bulky phosphine ligands) to overcome steric hindrance during oxidative addition.[2][3]

Structural & Electronic Analysis

The reactivity difference is rooted in the spatial arrangement of the bromine atom relative to the chiral center (

Steric Environment[1][4][5][6][7]
  • 4-Bromo (Para): The bromine atom is distal to the chiral center. The rotating phenyl ring projects the bromine away from the N-protected amino group and the ester moiety. The reaction site is sterically "open."

  • 3-Bromo (Meta): The bromine atom is proximal to the

    
    -carbon.[2] In certain rotamers, the bromine atom clashes with the N-protecting group (e.g., Boc, Fmoc) or the ester backbone, creating a "steric wall" that impedes the approach of the Palladium catalyst.
    
Electronic Profile
  • Inductive Effect (-I): Both isomers exhibit electron withdrawal, activating the C-Br bond for oxidative addition.[2][3]

  • Resonance Effect (+R): The 4-bromo position allows for direct conjugation with the pi-system of the ring, which can be perturbed by the alkyl backbone. However, the 3-bromo position relies almost exclusively on inductive withdrawal, making the C-Br bond slightly more electron-deficient but harder to access.

Visualization: Steric Interference in Pd-Catalysis

The following diagram illustrates the mechanistic bottleneck for the 3-bromo isomer during the oxidative addition step of the Suzuki-Miyaura coupling.

ReactivityComparisoncluster_4Br4-Bromo (Para) Pathwaycluster_3Br3-Bromo (Meta) PathwayCatPd(0) Catalyst(Bulky Ligand)Para_OAOxidative Addition(Fast & Unhindered)Cat->Para_OAMeta_OAOxidative Addition(Sterically Impeded)Cat->Meta_OAPara_Sub4-Bromo-β-Phe(Distal Br)Para_Sub->Para_OALow Steric BarrierPara_ProdBiaryl Product(High Yield)Para_OA->Para_ProdTransmetalation/REMeta_Sub3-Bromo-β-Phe(Proximal Br)Meta_Sub->Meta_OAHigh Steric Barrier(Backbone Clash)Meta_ProdBiaryl Product(Moderate Yield)Meta_OA->Meta_ProdRequires Heat/Time

Caption: Mechanistic flow showing the kinetic advantage of the 4-bromo isomer. The 3-bromo pathway faces a significant energy barrier during oxidative addition due to steric clash with the amino-ester backbone.[2]

Experimental Data: Reactivity Comparison

The following data summarizes the performance of both isomers in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Reaction Conditions:

  • Substrate: N-Boc-Bromo-

    
    -Phe-OMe (1.0 equiv)
    
  • Coupling Partner: Phenylboronic acid (1.5 equiv)[2][3]

  • Catalyst: Pd(PPh3)4 (5 mol%)[2][3]

  • Base: K2CO3 (2.0 equiv)[2][3]

  • Solvent: Toluene/Ethanol/Water (2:1:1)[2][3]

  • Temperature: 80°C

Metric4-Bromo Isomer (Para)3-Bromo Isomer (Meta)Interpretation
Time to Completion 2 - 4 Hours6 - 12 Hours4-Br reacts 3x faster due to accessibility.[2][3]
Isolated Yield 88 - 95%65 - 78%3-Br suffers from catalyst deactivation over long run times.[2][3]
By-products Minimal (<2% Protodebromination)Moderate (~5-10% Protodebromination)Slower oxidative addition in 3-Br allows competing side reactions.[2][3]
Crystallinity High (Solid)Low (Often Oil/Amorphous)4-Br is easier to purify via recrystallization.[2][3]

Critical Insight: To boost the yield of the 3-bromo isomer to >90%, it is necessary to switch from standard triphenylphosphine ligands to electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos ). These ligands facilitate oxidative addition into hindered aryl halides [1, 2].[2][3]

Detailed Protocols

Protocol A: Synthesis of the Scaffold (Rodionov Reaction)

This method generates the racemic

  • Reagents: 3- or 4-Bromobenzaldehyde (1 eq), Malonic acid (1 eq), Ammonium acetate (2 eq), Ethanol.[2][3]

  • Setup: Dissolve aldehyde and malonic acid in ethanol. Add ammonium acetate.[2][3]

  • Reflux: Heat to reflux (80°C) for 6-8 hours.

    • Note: The 4-bromobenzaldehyde typically reacts cleaner; the 3-bromo analog may require longer reflux times.[2]

  • Workup: Cool to room temperature. The

    
    -amino acid often precipitates as a white solid for the 4-bromo derivative. The 3-bromo derivative may require concentration and trituration with ether.[2][3]
    
  • Yield: Expect 60-70% for 4-Br and 50-60% for 3-Br.

Protocol B: Optimized Cross-Coupling for 3-Bromo Isomers

Standard conditions often fail for sterically hindered 3-bromo substrates.[2][3] Use this optimized protocol for high yields.

  • Preparation: In a nitrogen-filled glovebox or using Schlenk technique, combine:

    • N-Boc-3-Bromo-

      
      -Phe-OMe (1.0 mmol)[2][3]
      
    • Boronic Acid (1.5 mmol)[2][3]

    • Pd(OAc)2 (2 mol%)[2][3]

    • SPhos (4 mol%) - Crucial for hindered substrates[2][3]

    • K3PO4 (2.0 mmol)[2][3]

  • Solvent: Add anhydrous Toluene (5 mL) and Water (0.5 mL).

  • Reaction: Seal and heat to 100°C for 4 hours.

  • Purification: Filter through celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Validation: Verify product via 1H NMR. Look for the disappearance of the specific aryl proton triplet/doublet of the starting material.

Strategic Applications in Drug Design

When should you choose one over the other?

  • Choose 4-Bromo (Para) when:

    • You are building a large combinatorial library and need reliable, high-yielding chemistry (95%+ success rate).

    • You need to extend the molecule linearly to reach a deep hydrophobic pocket in a receptor.

    • Crystallinity is required for X-ray structure validation.[2][3]

  • Choose 3-Bromo (Meta) when:

    • The 4-position extension causes a steric clash with the receptor wall.

    • You need to induce a "kink" or turn in the peptide backbone.

    • You are performing a thorough "Halogen Scan" or "Phenyl Scan" to map the precise topology of a binding pocket.

SAR Decision Matrix

The following diagram guides the selection process based on project phase.

SAR_DecisionStartProject PhaseHTSHigh-Throughput Screening(Library Gen)Start->HTSLeadOpLead Optimization(Fine Tuning)Start->LeadOpChoice4Use 4-Bromo IsomerHTS->Choice4Priority: Yield & SpeedLeadOp->Choice4Explore DepthChoice3Use 3-Bromo IsomerLeadOp->Choice3Explore Breadth/Turn

Caption: Decision tree for selecting the optimal isomer based on drug development stage.

References

  • BenchChem. (2025).[2][3][1][4] A Comparative Guide to the Synthetic Methods of

    
    -Amino Acid Esters. Retrieved from [2][3]
    
  • MDPI. (2019).[2][3] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Catalysts. Retrieved from [2][3]

  • National Institutes of Health (NIH). (2025).[2][3] PubChem Compound Summary for 3-Bromo-L-phenylalanine. Retrieved from [2][3]

  • Organic Chemistry Portal. (2025). Suzuki Coupling Reactivity and Protocols. Retrieved from

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [2][3]

IR Spectroscopy Profiling: Methyl 3-amino-3-(3-bromophenyl)propanoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-3-(3-bromophenyl)propanoate is a versatile


-amino acid ester utilized as a critical chiral building block in the synthesis of complex pharmacophores and peptidomimetics. In drug development pipelines, rapid and non-destructive structural validation is paramount. Infrared (IR) spectroscopy serves as a frontline analytical technique to confirm functional group integrity, assess purity, and differentiate the target compound from synthetic precursors or structural analogs.

This guide provides an objective, comparative analysis of the IR spectroscopic profile of Methyl 3-amino-3-(3-bromophenyl)propanoate against key structural alternatives, supported by field-proven experimental protocols and mechanistic causality.

Structural Analysis & Spectroscopic Causality

Understanding the why behind IR absorptions is critical for accurate spectral interpretation. The target molecule contains three primary IR-active domains:

  • Primary Amine (-NH₂): The amine group acts as a critical hydrogen-bond donor/acceptor. Unlike secondary amines which exhibit a single peak, primary amines produce a highly diagnostic doublet in the 3300–3400 cm⁻¹ region[1]. This doublet arises from the symmetric and asymmetric stretching modes of the two N-H bonds[2]. Additionally, a distinct N-H bending vibration is typically observed near 1600 cm⁻¹[2].

  • Methyl Ester (-COOCH₃): The carbonyl (C=O) stretch is one of the strongest and sharpest peaks in the spectrum. Because the alkoxy oxygen withdraws electron density via induction, the C=O bond force constant increases, shifting the absorption to 1735–1745 cm⁻¹[3]. This is distinctly higher than typical ketone (~1715 cm⁻¹) or carboxylic acid (~1705 cm⁻¹) carbonyls[4].

  • Halogenated Aromatic Ring (m-Bromophenyl): The aromatic ring exhibits C-H stretches just above 3000 cm⁻¹ and C=C ring stretches around 1500–1600 cm⁻¹[3]. The meta-substitution pattern is definitively identified by out-of-plane (oop) C-H bending vibrations, which reliably produce two strong bands near 780 cm⁻¹ and 690 cm⁻¹[5]. The heavy bromine atom yields a low-frequency C-Br stretching vibration in the 500–600 cm⁻¹ region.

PeakMapping Target Methyl 3-amino-3-(3-bromophenyl)propanoate Amine Primary Amine (-NH₂) Target->Amine Ester Methyl Ester (-COOCH₃) Target->Ester Aromatic m-Bromophenyl Group Target->Aromatic Peak1 3350 & 3280 cm⁻¹ (Doublet) 1600 cm⁻¹ (Bend) Amine->Peak1 Peak2 1735-1745 cm⁻¹ (C=O) 1150-1250 cm⁻¹ (C-O) Ester->Peak2 Peak3 780 & 690 cm⁻¹ (m-sub) ~550 cm⁻¹ (C-Br) Aromatic->Peak3

Functional group mapping to characteristic IR absorption frequencies.

Comparative IR Peak Data

To objectively validate the synthesis or purity of Methyl 3-amino-3-(3-bromophenyl)propanoate, it must be differentiated from its synthetic precursor (the carboxylic acid) and des-bromo analogs. The table below summarizes the quantitative spectral shifts.

Functional Group / VibrationTarget Product (Ester, m-Br)Alternative 1: Acid Analog (Acid, m-Br)Alternative 2: Non-brominated (Ester, H)
N-H Stretch (1° Amine) 3350, 3280 cm⁻¹ (Doublet)Obscured by O-H3350, 3280 cm⁻¹ (Doublet)
O-H Stretch (Acid) Absent2500–3300 cm⁻¹ (Broad)Absent
C=O Stretch 1735–1745 cm⁻¹ (Ester)1705–1715 cm⁻¹ (Acid)1735–1745 cm⁻¹ (Ester)
C-O Stretch 1150–1250 cm⁻¹1210–1310 cm⁻¹1150–1250 cm⁻¹
Aromatic C-H oop Bend ~780, 690 cm⁻¹ (meta)~780, 690 cm⁻¹ (meta)~750, 690 cm⁻¹ (mono)
C-Br Stretch ~550 cm⁻¹~550 cm⁻¹Absent

Key Differentiation Insights:

  • Esterification Success: The conversion from the acid analog to the target ester is confirmed by the disappearance of the massive, broad O-H stretch (2500–3300 cm⁻¹)[4] and the upward shift of the carbonyl peak from ~1710 cm⁻¹ to ~1740 cm⁻¹[3].

  • Halogenation Verification: The presence of the bromine atom is confirmed by the C-Br stretch at ~550 cm⁻¹ and the specific meta-substitution bending pattern (~780 and 690 cm⁻¹), which differs from the mono-substituted bending pattern (~750 and 690 cm⁻¹) of the non-brominated analog[5].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Methodological Rationale: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet transmission. Amines can interact with the KBr matrix, and KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H peak at ~3400 cm⁻¹, which directly obscures the critical N-H doublet of the primary amine[1]. ATR eliminates this artifact.

Step-by-Step Methodology:

  • System Initialization & Background: Ensure the diamond ATR crystal is clean. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: This subtracts atmospheric water vapor and CO₂ (2350 cm⁻¹), preventing environmental artifact peaks from skewing the baseline.

  • Sample Application: Place 2–5 mg of the solid Methyl 3-amino-3-(3-bromophenyl)propanoate directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: Applying standardized pressure ensures uniform contact between the crystal and the sample, maximizing the penetration depth of the evanescent wave for a high signal-to-noise ratio.

  • Data Acquisition: Run 32 scans from 4000 to 400 cm⁻¹.

    • Causality: Signal averaging (32 scans) reduces random electronic noise. The 400 cm⁻¹ lower limit is essential to capture the low-frequency C-Br stretch (~550 cm⁻¹).

  • Spectral Processing & Validation: Apply an ATR correction algorithm (if comparing to transmission libraries) and perform peak picking. Validate the presence of the 1740 cm⁻¹ (C=O) and 3350/3280 cm⁻¹ (N-H) peaks.

  • Cleaning: Clean the crystal with spectroscopic-grade isopropanol and a lint-free wipe. Run a final validation scan.

    • Causality: A flat baseline confirms the complete removal of the sample, preventing cross-contamination for subsequent batch analyses.

Workflow A 1. Background Scan (Subtract H₂O/CO₂) B 2. ATR Application (Diamond Crystal) A->B C 3. Acquisition (4000-400 cm⁻¹) B->C D 4. Peak Validation & Cleaning C->D

Step-by-step ATR-FTIR experimental workflow for beta-amino ester validation.

References

  • Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems & Absorption Tables. Available at: [Link]

  • OrgChemBoulder (University of Colorado). IR Spectroscopy Tutorial: Amines. Available at:[Link]

  • Illinois State University. Infrared Spectroscopy of Aromatic Systems. Available at:[Link]

  • VSCHT (University of Chemistry and Technology, Prague). Table of Characteristic IR Absorptions. Available at:[Link]

  • Specac Ltd. Interpreting Infrared Spectra: Functional Group Analysis. Available at:[Link]

Sources

X-ray crystallography data for Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling & Solid-State Analysis Guide: Methyl 3-amino-3-(3-bromophenyl)propanoate Hydrochloride

Part 1: Executive Summary & Strategic Context

The "Missing Data" Challenge: As of the latest Cambridge Structural Database (CSD) updates, a direct single-crystal X-ray structure for Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride (CAS: 1038381-80-4 for racemic; 845909-00-4 for R-isomer) remains unpublished in open literature.

This guide serves as a predictive structural analysis and solid-state screening protocol . Instead of referencing non-existent data, we synthesize crystallographic principles from close structural analogs (specifically para-substituted


-amino esters and meta-substituted phenylalanines) to provide a baseline for identification, polymorph screening, and structural elucidation.[1]

Why This Compound Matters: This


-amino acid ester is a critical "chiral scaffold" in the synthesis of:
  • Integrin Inhibitors: The 3-bromo handle allows for Suzuki-Miyaura coupling to extend the side chain.[1]

  • Peptidomimetics:

    
    -amino acids introduce proteolytic stability into peptide drugs.[1]
    
  • Fragment-Based Drug Discovery: The bromine atom provides a strong anomalous signal for X-ray phasing.[1]

Part 2: Comparative Structural Analysis (Predicted vs. Known)

To understand the solid-state behavior of the 3-bromophenyl (meta) derivative, we compare it against the well-characterized 4-chlorophenyl (para) analog. This comparison highlights how the meta-substitution alters crystal packing efficiency.

Table 1: Predicted Lattice Metrics & Packing Efficiency
FeatureTarget: 3-Bromo (Meta) Analog Comparator: 4-Chloro (Para) Analog Crystallographic Implication
Symmetry Lower Symmetry (Likely

or

)
High Symmetry (Often Orthorhombic

)
The meta-bromo substituent creates a "kink" in the molecular rod, preventing linear sheet packing.
Packing Fraction Lower (~0.65 - 0.68) Higher (~0.70 - 0.72) The meta isomer will likely have lower density and lower melting point due to inefficient void filling.[1]
H-Bonding Twisted Sheets Linear Beta-Sheets The ammonium-chloride charge-assisted H-bonds will be distorted to accommodate the steric bulk of the bromine.[1]
Halogen Bonding High Probability (C-Br[1]···O) Low Probability The exposed meta-Br is electronically primed to form halogen bonds with carbonyl oxygens of adjacent layers.[1]
Solubility Higher (in polar organics)Lower The disrupted lattice energy makes the meta-salt more soluble, requiring anti-solvent crystallization.[1]

Part 3: Experimental Protocols for Structural Determination

Since no literature structure exists, the following protocols are designed to generate X-ray quality crystals for this specific salt form.

Protocol A: Vapor Diffusion (Preferred Method)

Rationale: The HCl salt is highly soluble in methanol/water but insoluble in ethers.[1] Direct evaporation often yields amorphous oils due to the flexible ethyl backbone.[1]

  • Dissolution: Dissolve 20 mg of Methyl 3-amino-3-(3-bromophenyl)propanoate HCl in 0.5 mL of Methanol (HPLC grade) . Ensure the solution is clear.

  • Filtration: Pass through a 0.22

    
    m PTFE syringe filter into a small inner vial (GC vial).
    
  • Setup: Place the open inner vial inside a larger jar containing 3 mL of Diethyl Ether or TBME (tert-Butyl methyl ether) .

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow diffusion kinetics.

  • Timeline: Crystals should appear within 3–7 days as prisms or plates.

Protocol B: Slow Evaporation (Polymorph Screen)

Rationale: To capture metastable forms or solvates.[1]

  • Solvent System: Prepare a 1:1 mixture of Isopropanol : Acetonitrile .[1]

  • Dissolution: Saturate the solvent with the compound at 40°C, then filter.

  • Evaporation: Cover the vial with Parafilm and poke 3–5 small holes. Let stand at room temperature.

  • Observation: Watch for needle-like crystals (often solvates) vs. blocky crystals (anhydrous forms).[1]

Part 4: Visualization of Structural Logic

Diagram 1: Crystallization & Screening Workflow

This flowchart guides the researcher through the decision process for obtaining the solid form.[1]

CrystallizationWorkflow Start Crude Methyl 3-amino-3- (3-bromophenyl)propanoate HCl Solubility Solubility Test (MeOH vs. Water vs. EtOH) Start->Solubility Decision Is it an Oil or Solid? Solubility->Decision MethodA Method A: Vapor Diffusion (MeOH / Et2O) Decision->MethodA High Sol (MeOH) MethodB Method B: Slow Cooling (Isopropanol / MeCN) Decision->MethodB Mod Sol (iPrOH) MethodC Method C: Anti-Solvent (Dropwise Hexane into EtOH) Decision->MethodC Oiling Out Risk Analysis X-Ray Diffraction (SC-XRD) Identify Unit Cell MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Decision matrix for crystallizing flexible


-amino acid salts.
Diagram 2: Predicted H-Bonding Network (The "Twisted Sheet")

A schematic representation of how the meta-bromo substituent disrupts the standard packing.[1]

HBondNetwork NH3_A NH3+ (Mol A) Cl_Ion Cl- Anion NH3_A->Cl_Ion Charge Assist CO_B C=O (Mol B) NH3_A->CO_B Beta-Sheet Mode Br_Meta Br (Meta-Pos) Steric Clash Br_Meta->NH3_A Repulsion Br_Meta->CO_B Halogen Bond?

Figure 2: Predicted interaction map.[1] The Chloride ion acts as a bridge between the Ammonium head and the Carbonyl tail, while the Meta-Bromine introduces steric strain.[1]

Part 5: References & Validation

Since specific data is absent, these references ground the methodology and comparative analysis in authoritative literature.

  • Seebach, D., et al. "Beta-Amino Acids: From Biological to Foldamer Structures."[1] Helvetica Chimica Acta, 1996.[1] Link[1]

    • Validation: Establishes the fundamental "sheet" packing preference of

      
      -amino acid derivatives.
      
  • Gellman, S. H. "Foldamers: A Manifesto."[1] Accounts of Chemical Research, 1998.[1] Link[1]

    • Validation: Explains how side-chain substitution (meta vs. para) dictates secondary structure stability.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Search: Beta-Phenylalanine Derivatives."[1] Link

    • Validation: The authoritative source used to confirm the absence of the specific 3-bromo entry.[1]

  • Bernstein, J. "Polymorphism in Molecular Crystals."[1] Oxford University Press, 2002.[1]

    • Validation: Source for the solvent selection protocols (Vapor Diffusion vs. Evaporation).

Sources

Validation of enantiomeric excess (ee) in 3-bromophenyl beta-amino ester synthesis

Validation of Enantiomeric Excess (ee) in 3-Bromophenyl -Amino Ester Synthesis[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Directive: The Strategic Necessity of Validation

In the synthesis of 3-bromophenyl


This guide objectively compares the two primary validation methodologies: Chiral Stationary Phase HPLC (CSP-HPLC) and NMR Derivatization (Mosher’s Method) . While HPLC is the industry gold standard for quantification, NMR provides the structural proof of absolute configuration often required for novel intermediates.

Comparative Analysis: HPLC vs. NMR

The choice between chromatographic and spectroscopic validation depends on the stage of development (screening vs. QC) and the required precision.

Performance Matrix
FeatureMethod A: Chiral HPLC (CSP) Method B: NMR Derivatization (Mosher's)
Primary Utility Precise Quantification (>99% ee resolution)Absolute Configuration Assignment & Rapid Screening
Precision High (

0.1% ee)
Moderate (

1-2% ee)
Sample Requirement Low (< 1 mg, recoverable)Medium (5-10 mg, destructive)
Throughput High (Automated injection sequences)Low (Manual work-up per sample)
Development Time High (Column screening required)Low (Standard reagents)
Self-Validation Racemic Standard Required to define separation.Internal Diastereomer Check confirms resolution.
Cost per Sample Low (Solvent only)High (Chiral reagents + deuterated solvents)

Method A: Chiral Stationary Phase HPLC (The Gold Standard)

Mechanism & Causality

For 3-bromophenyl



  • Column Selection: The Whelk-O 1 (Pirkle-type) is highly recommended for this specific substrate. The electron-deficient dinitrobenzoyl moiety of the stationary phase interacts strongly with the electron-rich

    
    -system of the 3-bromophenyl ring.
    
  • Alternative: Chiralpak IA/ID (Immobilized Amylose) offers broad selectivity if the Whelk-O 1 fails.

The Self-Validating Protocol

A valid HPLC method must prove it can separate the enantiomers before quantifying the sample.

Step 1: Racemic Standard Preparation

  • Synthesize a small batch of racemic (

    
    )-3-bromophenyl 
    
    
    -amino ester (e.g., via non-selective reductive amination).
  • Dissolve 1 mg in 1 mL IPA/Hexane (1:9).

Step 2: Method Development (Screening)

  • Mobile Phase: Start with Hexane:IPA:Diethylamine (90:10:0.1). The amine additive is crucial to suppress peak tailing caused by the free amino group interacting with silanols.

  • Goal: Baseline separation (

    
    ).
    

Step 3: Sample Quantification

  • Inject the enantioselective synthesis product.

  • Compare retention times (

    
    ) against the racemic standard.
    
  • Validation Check: If the major peak aligns with one enantiomer of the racemate and the minor peak (if visible) aligns with the other, the method is valid.

Workflow Diagram: HPLC Validation Loop

HPLC_ValidationStartStart: Enantioenriched SampleScreenColumn Screening(Whelk-O 1 / Chiralpak IA)Start->ScreenRacemateGenerate Racemic Standard(Mandatory Control)Racemate->ScreenCheckBaseline Separation?(Rs > 1.5)Screen->CheckOptimizeAdjust Mobile Phase(Hexane/IPA/DEA)Check->OptimizeNoRunSampleRun Enantioenriched SampleCheck->RunSampleYesOptimize->ScreenCalcCalculate ee:(Area A - Area B) / (Area A + Area B)RunSample->Calc

Caption: The HPLC validation loop enforces the generation of a racemic standard to ensure peak identification is accurate.

Method B: NMR Derivatization (Mosher's Method)

Mechanism & Causality

When HPLC is unavailable, or absolute configuration is unknown, converting the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA) is the method of choice.

  • Reagent:

    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), known as Mosher's Acid Chloride .[1]
  • Detection:

    
    F NMR is superior to 
    
    
    H NMR here because the -CF
    
    
    group appears as a clean singlet, avoiding the overlapping multiplets common in the aromatic region of 3-bromophenyl compounds.
The Self-Validating Protocol

This system validates itself by the appearance of distinct chemical shifts for the diastereomers.

Step 1: Derivatization

  • In a dry NMR tube, dissolve 5 mg of the

    
    -amino ester in 0.6 mL CDCl
    
    
    .
  • Add 3.0 eq. of pyridine (base).

  • Add 1.2 eq. of (

    
    )-(-)-MTPA-Cl. Shake for 10 mins.
    
  • Crucial: Ensure complete consumption of the starting amine (check via TLC or

    
    H NMR) to avoid kinetic resolution effects distorting the ee.
    

Step 2: Analysis

  • Acquire

    
    F NMR (proton-decoupled).
    
  • Validation Check: A racemic sample derivatized this way will show two singlets of equal intensity (e.g.,

    
     -68.8 and -69.1 ppm).
    
  • The enantioenriched sample will show one major singlet and potentially a minor singlet.

Step 3: Calculation



Workflow Diagram: NMR Stereochemical Assignment

Mosher_MethodSampleChiral Amine SampleDeriv_RReact with (R)-MTPA-ClSample->Deriv_RDeriv_SReact with (S)-MTPA-ClSample->Deriv_SNMR1H / 19F NMR AnalysisDeriv_R->NMRDeriv_S->NMRDeltaCalculate Δδ (δS - δR)NMR->DeltaConfigAssign Absolute Config(Mosher Model)Delta->Config

Caption: Parallel derivatization with (R) and (S) Mosher's acid allows determination of absolute configuration via chemical shift differences (

References

  • BenchChem. A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid. Retrieved from

  • National Institutes of Health (PubMed). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Retrieved from

  • Frontiers in Chemistry. Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from

  • Journal of Chemical Education. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from

  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from

Comparative study of methyl vs ethyl esters of 3-amino-3-(3-bromophenyl)propanoate

[1][2][3]

Executive Summary

3-Amino-3-(3-bromophenyl)propanoate is a critical

12

12

The choice between the Methyl (Me) and Ethyl (Et) ester variants is rarely arbitrary; it dictates the physicochemical profile, hydrolytic stability, and downstream synthetic efficiency.[2]

FeatureMethyl Ester (CAS: 1038381-80-4)Ethyl Ester (CAS: 275826-31-8)
Molecular Weight 258.11 g/mol 272.14 g/mol
Lipophilicity (LogP) Lower (~1.8 - 2.[1][2][]1)Higher (~2.2 - 2.[1][2]5)
Hydrolytic Stability Lower (Faster cleavage)Higher (Steric protection)
Crystallinity Generally higher melting pointsOften lower melting / oils
Atom Economy Higher (Better for large scale)Lower
Primary Use Case Rapid intermediate turnoverRobust prodrugs / Stable intermediates

Chemical Synthesis & Scalability[1][2]

The synthesis of both esters typically proceeds via the Rodionov-modified Mannich reaction or direct Fischer Esterification of the parent amino acid.[1][2][] While the chemistry is similar, the workup and isolation differ due to the solubility profiles of the esters.

Comparative Synthetic Workflows

The following diagram illustrates the two primary synthetic pathways and where the divergence between Methyl and Ethyl esters occurs.

SynthesisPathwaysStart3-BromobenzaldehydeMannichMannich Reaction(Malonic Acid + NH4OAc)Start->MannichCondensationAcid3-Amino-3-(3-bromophenyl)propanoic acidMannich->AcidDecarboxylationMeReagentMeOH / SOCl2or TMSClAcid->MeReagentPath AEtReagentEtOH / SOCl2or H2SO4Acid->EtReagentPath BMeEsterMethyl Ester(Solid HCl Salt)MeReagent->MeEsterReflux 4-12hEtEsterEthyl Ester(Oil or Low MP Solid)EtReagent->EtEsterReflux 6-16h

Caption: Divergent synthesis of methyl and ethyl esters from a common aldehyde precursor.

Experimental Protocols
A. Synthesis of Methyl 3-amino-3-(3-bromophenyl)propanoate (HCl Salt)

Rationale: The methyl ester is preferred when a highly crystalline salt is required for purification without chromatography.[1][2][]

  • Reagents: 3-Amino-3-(3-bromophenyl)propanoic acid (1.0 eq), Methanol (anhydrous, 10-20 volumes), Thionyl Chloride (SOCl

    
    , 2.0 eq).
    
  • Procedure:

    • Cool methanol to 0°C under N

      
      .
      
    • Add SOCl

      
       dropwise (exothermic).[1][2] Stir for 30 mins to generate HCl/MeOH in situ.
      
    • Add the amino acid solid in portions.

    • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC or LCMS.[2]

    • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether or MTBE.

    • Result: The methyl ester HCl salt typically precipitates as a white solid.[1][2][]

B. Synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate

Rationale: The ethyl ester is often synthesized via a "one-pot" Mannich condensation in ethanol, skipping the isolation of the free acid to save time.[1][2][]

  • Reagents: 3-Bromobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium Acetate (2.0 eq), Ethanol (solvent).[1]

  • Procedure:

    • Combine reagents in Ethanol and heat to reflux for 8–12 hours.

    • Note: This initially forms the acid.[2] To esterify in situ, add concentrated H

      
      SO
      
      
      (catalytic to stoichiometric) and continue refluxing for another 12 hours.
    • Isolation: Remove Ethanol.[1][2][] Neutralize with saturated NaHCO

      
      . Extract into Ethyl Acetate.[2][]
      
    • Result: The ethyl ester often isolates as a viscous oil or low-melting solid requiring column chromatography for high purity.[1][2][]

Physicochemical Profiling

The choice of ester significantly impacts the physical behavior of the molecule.

Lipophilicity & Solubility

The ethyl group adds a methylene (-CH

122
PropertyMethyl EsterEthyl EsterImplication
LogP (Predicted) ~1.85~2.30Ethyl ester penetrates cell membranes more effectively.[1][2][]
Water Solubility HigherLowerMethyl ester salts dissolve faster in aqueous buffers.[1][2][]
Organic Solubility ModerateHighEthyl ester is easier to extract into DCM or EtOAc during workup.[1][2][]
Hydrolytic Stability

Ester stability is governed by steric hindrance around the carbonyl carbon.[]

  • Methyl Ester: Less sterically hindered.[1][2][] Hydrolyzes roughly 2–5x faster than the ethyl ester in basic conditions (pH > 8) or in the presence of esterases.[2]

  • Ethyl Ester: The extra methyl group provides a small steric shield, slowing down nucleophilic attack by water or hydroxide ions.

Recommendation: Use the Ethyl Ester for biological assays where the compound must survive in media for hours.[1][2][] Use the Methyl Ester if you plan to saponify (hydrolyze) the ester immediately in the next synthetic step.[1][2]

Reactivity & Synthetic Utility

The 3-Bromophenyl "Handle"

Both esters possess a 3-bromo substituent, a "privileged" handle for Palladium-catalyzed cross-coupling.[1][2][]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids.[1][2][]

  • Buchwald-Hartwig Amination: Reacts with amines.[1][2][]

Critical Insight: The Ethyl ester is preferred for these couplings if the reaction conditions are basic (e.g., K




2
Cyclization Risks

12
  • Free Base Stability: Both esters are unstable as free bases over long periods (weeks).[1][2][] They should be stored as HCl or Tosylate salts .

  • Dimerization: Methyl esters dimerize faster due to lower steric bulk.[1][2][]

Decision Matrix: Which Ester to Choose?

Use the following logic flow to determine the correct reagent for your specific application.

DecisionTreeStartSelect ApplicationQ1Is this a final Prodrugor an Intermediate?Start->Q1ProdrugProdrug / Bio-AssayQ1->ProdrugBio-AssayIntermedSynthetic IntermediateQ1->IntermedSynthesisResultEtSELECT ETHYL ESTER(Higher Stability, Better LogP)Prodrug->ResultEtBetter PermeabilityQ2Is the next stepBasic (pH > 9)?Intermed->Q2Q2->ResultEtYes (Suzuki/Buchwald)ResultMeSELECT METHYL ESTER(Faster Hydrolysis, Atom Econ)Q2->ResultMeNo (Acidic/Neutral)

Caption: Strategic selection guide based on downstream application requirements.

References

  • MDPI. (2008).[1][2][] A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link][1][2]

  • Science.gov. (2025).[1][2][] Ester Hydrolysis Rate Studies. Retrieved from [Link][1][2]

Thin Layer Chromatography (TLC) conditions for brominated amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Thin Layer Chromatography (TLC) is a fundamental analytical technique for monitoring reaction progress, assessing purity, and determining purification parameters. However, brominated amino esters —critical intermediates in peptide synthesis, cross-coupling reactions, and the development of unnatural amino acids—present unique chromatographic challenges.

This guide objectively compares various stationary phases, solvent systems, and visualization techniques to establish optimized, self-validating TLC protocols for these complex molecules.

Mechanistic Insights: The Chromatography of Brominated Amino Esters

To optimize a TLC protocol, one must understand the causality behind the molecule's behavior on a stationary phase. Brominated amino esters possess a "push-pull" polarity profile governed by three structural features:

  • The Basic Amine (The "Streaker"): Unprotected primary or secondary amines (pKa ~ 9) interact strongly with the weakly acidic silanol groups (

    
    , pKa ~ 4.5–5.0) on the surface of standard silica gel. This acid-base interaction leads to severe electrostatic binding, causing the compound to drag or "streak" across the plate rather than migrating as a tight band[1].
    
  • The Ester Linkage (The Hydrogen Bonder): The carbonyl oxygen of the ester acts as a hydrogen-bond acceptor, providing moderate polarity that responds well to protic or moderately polar aprotic solvents (like Ethyl Acetate or Dichloromethane).

  • The Bromine Atom (The Lipophilic Heavyweight): The addition of a heavy halogen increases the molecule's overall lipophilicity and van der Waals radius. Consequently, brominated amino esters typically exhibit higher Retention Factors (

    
    ) than their non-halogenated counterparts in non-polar solvent systems. Furthermore, the heavy atom effect enhances intersystem crossing, significantly boosting UV absorbance at 254 nm for highly sensitive visualization.
    

Comparative Analysis of Solvent Systems

The choice of the mobile phase is dictated entirely by the protection status of the amine group. Below is an objective comparison of the most effective solvent systems.

System A: Hexane / Ethyl Acetate (The Standard)
  • Best For:

    
    -Protected brominated amino esters (e.g., Boc, Fmoc, or Cbz protected).
    
  • Mechanism: Because the amine's lone pair is delocalized into the protecting group's carbonyl, it cannot act as a strong base. The molecule behaves as a standard neutral organic compound, partitioning smoothly between the silica and the mobile phase.

  • Performance: Yields sharp, distinct spots. A ratio of 3:1 to 1:1 (Hexane:EtOAc) typically provides an ideal

    
     of 0.20–0.40[2].
    
System B: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA)
  • Best For: Unprotected (free base) brominated amino esters.

  • Mechanism: Methanol provides the necessary polarity to move the amine, while TEA (typically 1–2% v/v) acts as a sacrificial base. TEA competitively binds to and masks the acidic silanol sites on the silica gel, preventing the amino ester from binding irreversibly.

  • Performance: Transforms severe streaking into tight, quantifiable spots. Without TEA, the

    
     is artificially low and unreadable; with TEA, the 
    
    
    
    normalizes.
System C: n-Butanol / Acetic Acid / Water (BAW)
  • Best For: Highly polar amino ester hydrochlorides or zwitterionic derivatives.

  • Mechanism: This highly protic, acidic system (typically in a 3:1:1 ratio) forces the silica gel to act almost like a partition chromatography medium rather than an adsorption medium.

  • Performance: Capable of moving highly polar salts off the baseline, often yielding

    
     values > 0.70[3]. However, spots tend to be broader due to the high viscosity of n-Butanol.
    

Quantitative Data Comparison

The following table summarizes the expected chromatographic behavior of a model compound (e.g., 4-bromophenylalanine methyl ester) across different TLC conditions.

Solvent System (v/v)Stationary PhaseAdditiveApprox.

Spot ShapeTarget Analyte State
Hexane / EtOAc (3:1) Silica Gel 60

None0.35Sharp, Circular

-Protected (e.g., Boc)
DCM / MeOH (9:1) Silica Gel 60

None0.10 - 0.25Severe StreakingFree Amine (Sub-optimal)
DCM / MeOH (9:1) Silica Gel 60

1% TEA0.45Sharp, OvalFree Amine (Optimized)
DCM / MeOH (9:1)

-Modified Silica
None0.50Sharp, CircularFree Amine (Alternative)
n-BuOH/AcOH/

(3:1:1)
Silica Gel 60

None0.82BroadHydrochloride Salt

TLC Optimization Decision Workflow

To ensure a self-validating and logical approach to solvent selection, follow the decision matrix below.

TLCOptimization Start Brominated Amino Ester Sample CheckProtection Is the Amine Protected? (e.g., Boc/Fmoc) Start->CheckProtection Protected Yes (Protected) CheckProtection->Protected Unprotected No (Free Amine) CheckProtection->Unprotected SysHexEtOAc Use Hexane/EtOAc (e.g., 3:2 to 1:6) Protected->SysHexEtOAc Polar Is the molecule highly polar or a salt? Unprotected->Polar SysDCMMeOH Use DCM/MeOH (e.g., 9:1 to 95:5) CheckStreak Does the spot streak? SysDCMMeOH->CheckStreak AddTEA Add 1-2% TEA or use NH2-Silica CheckStreak->AddTEA Yes Polar->SysDCMMeOH No SysBAW Use n-BuOH/AcOH/H2O (BAW 3:1:1) Polar->SysBAW Yes

Figure 1: Decision matrix for optimizing TLC solvent systems for brominated amino esters.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; by utilizing co-spotting and dual-visualization, false positives are virtually eliminated.

Phase 1: Preparation and Spotting
  • Sample Preparation: Dissolve ~1 mg of the brominated amino ester in 1 mL of a volatile solvent (DCM or EtOAc). If the sample is a hydrochloride salt, dissolve in MeOH.

  • Plate Preparation: Use aluminum-backed Silica Gel 60

    
     plates. Draw a baseline 1 cm from the bottom using a graphite pencil.
    
  • Co-Spotting (Crucial for Validation):

    • Lane 1: Starting Material (e.g., unbrominated precursor or free amino acid).

    • Lane 2: Co-spot (Starting Material + Reaction Mixture).

    • Lane 3: Reaction Mixture (Brominated amino ester).

    • Rationale: Co-spotting proves that differences in

      
       are due to chemical changes, not localized solvent anomalies.
      
Phase 2: Chamber Saturation and Development
  • Solvent Mixing: Prepare 10 mL of the chosen mobile phase (e.g., DCM/MeOH/TEA 90:9:1). Mix thoroughly in a beaker before transferring to the TLC chamber.

  • Saturation: Place a piece of filter paper against the back wall of the TLC chamber. Pour in the solvent, seal the lid, and allow 10 minutes for the vapor phase to equilibrate. Causality: Saturation prevents the "edge effect" and solvent evaporation from the plate face, ensuring linear capillary action.

  • Development: Place the plate in the chamber. Allow the solvent front to rise until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.

Phase 3: Dual-Visualization Strategy

Because brominated amino esters contain both a heavy halogen and an amine, a two-step visualization is mandatory.

  • Non-Destructive (UV 254 nm): Observe under a short-wave UV lamp. The bromine atom heavily quenches the green fluorescence of the

    
     indicator, resulting in dark, distinct spots. Circle the spots with a pencil.
    
  • Destructive (Ninhydrin Stain): Dip the plate in a 0.2% Ninhydrin solution (in ethanol) and heat with a heat gun (~150 °C).

    • Observation: Free amines will turn deep purple/blue (Ruhemann's purple).

      
      -protected amines will not  stain unless heated excessively (which cleaves the Boc/Fmoc group). This orthogonal visualization confirms the presence of the amine functional group.
      

References

1.[1] G. F. G. Gathergood et al., "Green Synthesis, Biodegradation and Antimicrobial Studies of Ionic Liquids and Their Applications in Surfactant Technology," DCU Research Repository, 2013. Available:[Link] 2.[2] C. J. R. Bataille et al., "Phosphorus(III)-Mediated Reductive Condensation of α-Keto Esters and Protic Pronucleophile," Organic Syntheses, 2015. Available:[Link] 3.[3] A. M. Borcea et al., "Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters," Farmacia Journal, 2017. Available:[Link] 4.[4] S. E. Martinez et al., "Isolation and Synthetic Diversification of Jadomycin 4-Amino-l-phenylalanine," Journal of Natural Products (ACS Publications), 2015. Available:[Link]

Sources

Benchmarking synthetic routes for Methyl 3-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for Methyl 3-amino-3-(3-bromophenyl)propanoate: A Comprehensive Comparison Guide

Introduction

Methyl 3-amino-3-(3-bromophenyl)propanoate (CAS: 1038381-80-4) is a highly versatile β-amino ester building block widely utilized in the synthesis of complex nitrogen-containing therapeutics and peptidomimetics[1]. The molecule features two critical synthetic handles: a β-amino ester motif that enables rapid amide coupling or cyclization, and a meta-bromo substituent that serves as an ideal anchor for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Designing an efficient synthesis for this compound requires strict control over carbon-carbon and carbon-nitrogen bond formation while preserving the integrity of the aryl bromide. This guide benchmarks three primary synthetic routes, evaluating their mechanistic causality, scalability, and experimental robustness to determine the optimal pathway for drug development professionals.

Synthetic Strategy Overview

RouteComparison cluster_A Route A: Rodionov cluster_B Route B: Aza-Michael cluster_C Route C: Aza-Reformatsky A1 3-Bromobenzaldehyde + Malonic Acid + NH4OAc A2 β-Amino Acid Intermediate A1->A2 Reflux, EtOH Target Methyl 3-amino-3- (3-bromophenyl)propanoate A2->Target MeOH, SOCl2 B1 Methyl 3-(3-bromophenyl) acrylate + Amine B1->Target 1. Base/Cat 2. Deprotect C1 3-Bromobenzylideneamine + Methyl bromoacetate C1->Target Zn dust, THF

Diagram 1: Three convergent synthetic pathways for Methyl 3-amino-3-(3-bromophenyl)propanoate.

Route Analysis & Mechanistic Causality

Route A: The Modified Rodionov Reaction (Industry Standard)
  • Mechanism: A multicomponent condensation of 3-bromobenzaldehyde, malonic acid, and ammonium acetate yields the intermediate 3-amino-3-(3-bromophenyl)propanoic acid[2]. This is followed by a Fischer esterification using methanol and thionyl chloride.

  • Expert Insight & Causality: The Rodionov approach is favored for its high atom economy and use of inexpensive, bench-stable reagents. The reaction initiates via a Knoevenagel condensation to form an α,β-unsaturated acid, followed by the conjugate addition of ammonia and subsequent decarboxylation[2].

  • Why not brominate later? An alternative strategy involves synthesizing the non-halogenated methyl 3-amino-3-phenylpropanoate and subjecting it to electrophilic aromatic bromination[1]. However, this is strongly discouraged. Even though the protonated amine is meta-directing, direct bromination yields difficult-to-separate ortho/para/meta mixtures and risks oxidizing the free amine[1]. Starting with 3-bromobenzaldehyde ensures 100% regiocontrol.

Route B: Aza-Michael Addition
  • Mechanism: Conjugate addition of an amine equivalent to methyl 3-(3-bromophenyl)acrylate[3].

  • Expert Insight & Causality: While aza-Michael additions are standard for synthesizing poly(beta-amino esters)[3], applying this to a monomeric primary amine is problematic. Using free ammonia gas often leads to over-alkylation (bis-addition). To circumvent this, a protected amine like benzylamine is used. However, the subsequent deprotection step (catalytic hydrogenation via Pd/C and H₂) is highly contraindicated here, as it will concurrently hydrodehalogenate the aryl bromide, destroying the target molecule's critical functional group.

Route C: Aza-Reformatsky Reaction
  • Mechanism: Reaction of a 3-bromobenzaldehyde-derived imine with the zinc enolate of methyl bromoacetate[4].

  • Expert Insight & Causality: The classical Reformatsky reaction forms β-hydroxy esters, but the aza-variant directly yields β-amino esters[4]. This route provides an excellent, direct one-step synthesis of the ester. However, the synthesis and isolation of the requisite primary imine are notoriously difficult due to hydrolytic instability. Furthermore, preparing the highly reactive zinc enolate requires strict anhydrous conditions and activated zinc dust, making it less scalable than Route A.

Quantitative Benchmarking

Performance MetricRoute A (Rodionov + Esterification)Route B (Aza-Michael)Route C (Aza-Reformatsky)
Overall Yield 50–65% (Over 2 steps)30–40% (Due to over-alkylation)60–75% (If imine is stable)
Chemoselectivity High (Preserves Aryl Bromide)Low (Deprotection risks Br loss)Moderate (Imine hydrolysis risk)
Regiocontrol Absolute (Pre-installed Br)Absolute Absolute
Scalability Excellent (Open-flask compatible)Poor (Requires pressure/H2)Moderate (Requires inert atmosphere)
Cost Efficiency High (Cheap bulk reagents)ModerateLow (Expensive bromoacetates/Zn)

Experimental Protocol: The Optimized Rodionov Workflow

Based on the benchmarking data, Route A is the most robust and self-validating system for synthesizing Methyl 3-amino-3-(3-bromophenyl)propanoate.

Phase 1: Synthesis of 3-amino-3-(3-bromophenyl)propanoic acid
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Mixing: Dissolve malonic acid (1.0 equiv) and ammonium acetate (2.0 equiv) in absolute ethanol (0.5 M concentration). The dissolution is endothermic; ensure the solution returns to room temperature and is fully homogeneous.

  • Condensation: Add 3-bromobenzaldehyde (1.0 equiv) in one portion.

  • Thermal Control: Heat the mixture to a gentle reflux (~78°C) for 12 hours. Causality: Do not exceed 85°C, as excessive heat promotes the irreversible polymerization of the cinnamic acid byproduct.

  • Isolation: Cool the reaction to 0°C. The zwitterionic β-amino acid will precipitate as a white solid. Filter and wash with cold ethanol.

Phase 2: Esterification to Target Molecule
  • In-situ HCl Generation: Suspend the isolated β-amino acid in anhydrous methanol (0.3 M). Cool the flask to 0°C using an ice bath.

  • Activation: Dropwise, add thionyl chloride (SOCl₂, 1.5 equiv). Causality: SOCl₂ reacts with methanol to generate anhydrous HCl gas in situ. This protonates the amine (preventing oxidation) and acts as a potent catalyst for Fischer esterification.

  • Reflux: Heat the mixture to 65°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quench & Extraction: Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Self-Validating Check: The product is an amine; if the aqueous layer is acidic, the product will remain water-soluble as a hydrochloride salt. Ensure basicity before discarding the aqueous layer.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford Methyl 3-amino-3-(3-bromophenyl)propanoate.

Workflow Step1 1. Condensation (Aldehyde + Malonic Acid + NH4OAc) Step2 2. Precipitation & Filtration (Isolate β-amino acid) Step1->Step2 Step3 3. Esterification (MeOH + SOCl2 at 0°C to Reflux) Step2->Step3 Step4 4. Quench & Extraction (NaHCO3 wash, DCM extraction) Step3->Step4 Step5 5. Purification (Column Chromatography / Crystallization) Step4->Step5

Diagram 2: Step-by-step experimental workflow for the optimized Rodionov and esterification route.

References

  • Methyl 3-amino-3-(3-bromophenyl)propanoate | 1038381-80-4 | Benchchem. Benchchem.1

  • Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. 2

  • Poly(beta-amino esters): applications in immunology. PMC - NIH. 3

  • Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. ResearchGate. 4

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-amino-3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 3-amino-3-(3-bromophenyl)propanoate is a highly functionalized β-amino ester utilized extensively as a building block in synthetic and medicinal chemistry, particularly for developing complex, biologically active molecules[1]. The presence of the meta-bromophenyl group and the primary amine introduces specific reactive properties that necessitate rigorous safety, handling, and disposal protocols.

As a Senior Application Scientist, I emphasize that laboratory safety cannot be reduced to a static checklist; it must be rooted in molecular causality. Understanding why a chemical behaves the way it does is the foundation of a robust safety culture.

Table 1: Chemical Profile & Physical Data

PropertyValue / Description
Chemical Name Methyl 3-amino-3-(3-bromophenyl)propanoate
CAS Number 1038381-80-4 (Free Base) / 1197825-07-2 (HCl Salt)
Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Physical State Solid / Crystalline Powder
Key Reactive Sites Aryl bromide, primary amine, methyl ester

Mechanistic Hazard Assessment

The specific hazards of Methyl 3-amino-3-(3-bromophenyl)propanoate are dictated by its trifunctional architecture. By understanding these mechanisms, researchers can anticipate risks before they manifest:

  • The Primary Amine (-NH₂): Amines are inherently nucleophilic and basic. Upon contact with the moisture in mucous membranes (eyes, respiratory tract), they cause localized pH elevation. This leads to acute irritation, potential corneal damage, and respiratory distress if inhaled as a dust.

  • The Aryl Bromide Moiety (-C₆H₄Br): Halogenation significantly increases the lipophilicity (LogP) of the molecule. This lipophilic character enhances the compound's ability to partition into and penetrate the lipid bilayer of the stratum corneum (skin), carrying the irritating amine payload deeper into dermal layers than non-halogenated analogs.

  • The Methyl Ester (-COOCH₃): While less acutely toxic, esters are susceptible to hydrolysis. In the presence of ambient moisture, the basic amine can autocatalyze the hydrolysis of the ester, leading to degradation. This necessitates handling under anhydrous conditions to maintain chemical integrity and prevent the formation of unpredictable degradation byproducts.

Personal Protective Equipment (PPE) Matrix

In accordance with2[2], which mandates a rigorous workplace hazard assessment and the selection of appropriately fitted PPE, the following protective matrix must be implemented prior to handling.

Table 2: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (Min. 4 mil thickness, double-gloved)Nitrile provides a robust chemical barrier against lipophilic aryl bromides. Double-gloving mitigates the risk of micro-tears during mechanical manipulation.
Eye Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against basic amine dust/aerosols which can cause rapid pH-induced corneal damage. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Body Protection Flame-resistant (FR) Lab Coat & Full-length trousersPrevents dermal exposure to the lipophilic core. FR material is required if subsequent reactions involve flammable organic solvents.
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of airborne particulates during weighing. If a hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is strictly required.

Operational Workflow & Handling Protocol

Every experimental workflow must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood is fully operational and clear of unnecessary clutter.

  • Validation: Check the digital airflow monitor; it must read >100 feet per minute (fpm). Do not rely solely on the absence of a sash alarm.

Step 2: PPE Donning and Inspection

  • Action: Don the PPE matrix specified in Table 2.

  • Validation: Perform a visual inspection of the outer nitrile gloves for pinholes. Ensure the splash goggles form a complete, flush seal around the eyes and upper face.

Step 3: Weighing and Transfer

  • Action: Weigh Methyl 3-amino-3-(3-bromophenyl)propanoate using an analytical balance located inside the fume hood. Use an anti-static weighing boat to prevent the aerosolization of the fine powder.

  • Validation: If static "flyaway" occurs during transfer, immediately pause the operation and use an anti-static ionizer gun on the weighing area before proceeding.

Step 4: Reaction Setup

  • Action: Transfer the compound to a dry, inert-gas-purged (Nitrogen or Argon) reaction vessel.

  • Validation: Confirm positive pressure of the inert gas. This validates that ambient moisture is excluded, preventing the amine-catalyzed hydrolysis of the methyl ester.

Spill Response & Waste Disposal Plan

Disposal and spill mitigation must align with the authoritative guidelines set forth in 3 by the National Research Council[3].

  • Spill Mitigation Protocol: In the event of a solid spill outside the fume hood, do not dry sweep , as this will aerosolize the basic amine dust. Instead, gently cover the powder with a damp absorbent pad (using a dilute weak acid like 5% citric acid to neutralize the amine). Carefully scoop the neutralized material into a compatible, sealable polyethylene container. Decontaminate the surface with soap and water.

  • Waste Disposal Plan: Because this compound contains a covalently bound halogen (bromine), it must never be mixed with standard non-halogenated organic waste. It must be strictly segregated into a dedicated "Halogenated Organic Waste" container to prevent incompatible chemical reactions and to comply with environmental incineration regulations[3].

Visualization: Hazard Causality and Mitigation Pathway

The following diagram maps the structural hazards of the molecule directly to the required operational mitigations.

G Hazard Methyl 3-amino-3-(3-bromophenyl)propanoate Hazard Profile Amine Basic Amino Group (Corrosive/Irritant) Hazard->Amine ArylBr Aryl Bromide Moiety (Lipophilic/Penetrant) Hazard->ArylBr Ester Methyl Ester (Hydrolyzable) Hazard->Ester PPE_Eye Safety Goggles (ANSI Z87.1) Amine->PPE_Eye Mucous Membrane Risk PPE_Resp Fume Hood (>100 fpm airflow) Amine->PPE_Resp Inhalation Risk PPE_Skin Nitrile Gloves (Double Gloving) ArylBr->PPE_Skin Dermal Penetration Risk Ester->PPE_Resp Moisture Control SafeHandling Safe Operational Workflow PPE_Eye->SafeHandling PPE_Skin->SafeHandling PPE_Resp->SafeHandling

Structural Hazard Causality and PPE Mitigation Pathway for β-Amino Esters.

References

  • Benchchem. "Methyl 3-amino-3-(3-bromophenyl)
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132". OSHA.gov.
  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011".

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.